molecular formula C8H15NO2 B181406 Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate CAS No. 197904-11-3

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Cat. No.: B181406
CAS No.: 197904-11-3
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a chiral building block of significant interest in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its hydrochloride salt. It is important to note that while experimental data for the hydrochloride salt is available, some parameters for the free base are predicted values and should be treated as such until experimental verification.

Table 1: General and Predicted Physicochemical Properties of this compound (Free Base)

PropertyValueSource
Molecular Formula C₈H₁₅NO₂N/A
Molecular Weight 157.21 g/mol N/A
Predicted Boiling Point 213.4 ± 33.0 °C at 760 mmHg[][2]
Predicted Density 1.045 ± 0.06 g/cm³[]
Predicted pKa 10.10 ± 0.40N/A
Predicted logP 0.6N/A
Appearance Colorless to yellow liquid[3]

Table 2: Experimental Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂N/A
Molecular Weight 193.67 g/mol N/A
Melting Point 97 - 100 °CN/A
Appearance White crystalline powderN/A
Solubility Soluble in waterN/A

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to chiral amino esters like this compound.

2.1 Melting Point Determination (for solid forms like the hydrochloride salt)

The melting point is determined using a capillary melting point apparatus.

  • Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes.

  • Procedure:

    • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[4]

    • The capillary tube is placed in the heating block of the apparatus.

    • For an unknown sample, a rapid heating ramp (10-20 °C/minute) can be used to determine an approximate melting range.[5]

    • For a precise measurement, a fresh sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased at a slow rate of 1-2 °C/minute.[4][5]

    • The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[6]

  • Pharmacopeia Guideline: For pharmaceutical applications, the procedure should follow the guidelines outlined in the relevant pharmacopeia (e.g., USP <741>), which specifies heating rates and how to report the melting range.[6]

2.2 Boiling Point Determination (for the free base)

The boiling point of the liquid free base can be determined using a micro-method, especially useful for small sample volumes. This can also be adapted for determination under reduced pressure.

  • Apparatus: Thiele tube or a small test tube in an oil bath, thermometer, capillary tube sealed at one end.

  • Procedure:

    • A few milliliters of the liquid sample are placed in a small test tube.

    • A capillary tube, with its open end down, is placed inside the test tube.

    • The test tube is attached to a thermometer and heated in an oil bath.[7]

    • The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]

  • For Reduced Pressure: The setup can be connected to a vacuum source, and the pressure is recorded along with the boiling point temperature. Nomographs or the Clausius-Clapeyron equation can be used to estimate the boiling point at atmospheric pressure.

2.3 pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the amino group is determined by potentiometric titration.

  • Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer.

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water.

  • Procedure:

    • A known concentration of the amino ester solution (e.g., 1 mM) is prepared in a solution of constant ionic strength (0.15 M KCl).[10][11]

    • The solution is made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10][11]

    • The solution is then titrated with standardized 0.1 M NaOH, added in small increments.[10]

    • The pH is recorded after each addition of NaOH, allowing the reading to stabilize.

    • The titration is continued until the pH reaches approximately 12-12.5.[11]

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amino groups are protonated.[12]

2.4 logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Reagents: n-Octanol (pre-saturated with water), buffered aqueous solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol).

  • Procedure:

    • A known amount of the compound is dissolved in either n-octanol or the aqueous buffer.

    • Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel or vial.

    • The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[13]

    • The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

    • The concentration of the compound in each phase is determined using a suitable analytical method.[13]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

2.5 Solubility Determination by UV-Spectrophotometry

The solubility of the compound in various solvents can be determined using UV-Vis spectrophotometry.

  • Apparatus: UV-Vis spectrophotometer, centrifuge, volumetric flasks.

  • Procedure:

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer, ethanol).

    • The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.

    • An aliquot of the clear supernatant is carefully removed and diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

    • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax).

    • The concentration of the compound in the saturated solution is calculated using a previously established calibration curve (Beer-Lambert law).[14][15]

Synthetic Workflow and Role in Drug Development

This compound is a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final molecule. A common synthetic route to obtain the parent amino acid and its derivatives starts from ethyl 2-oxocyclopentanecarboxylate. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (S)-(-)-1-phenylethylamine start->reductive_amination diastereomers Mixture of Diastereomeric Amino Esters reductive_amination->diastereomers epimerization Epimerization (e.g., with NaOEt) diastereomers->epimerization trans_isomer Enriched trans-Isomer Mixture epimerization->trans_isomer salt_formation Diastereomeric Salt Resolution (e.g., with dibenzoyl-D-tartaric acid) trans_isomer->salt_formation resolved_salt Pure Diastereomeric Salt salt_formation->resolved_salt liberation Liberation of Free Base resolved_salt->liberation final_product This compound (as a specific stereoisomer) liberation->final_product hydrolysis Acid Hydrolysis (e.g., HCl) final_product->hydrolysis amino_acid (1S,2R)-2-Aminocyclopentanecarboxylic Acid hydrolysis->amino_acid

Caption: Synthetic workflow for the preparation of this compound.

This synthetic pathway highlights the key steps involved in obtaining a stereochemically pure aminocyclopentane derivative, which can then be incorporated into larger drug molecules. The control of stereochemistry at each step is critical for the final product's efficacy and safety.

References

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive starting material for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues that exhibit significant antiviral activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

This compound is a chiral ester with the following properties:

PropertyValueReference
CAS Number 197904-11-3[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Boiling Point (Predicted) 213.4 ± 33.0 °C[1]
Density (Predicted) 1.045 ± 0.06 g/cm³[1]
Storage Keep in a dark place, sealed in dry conditions, store in freezer under -20°C[1]

The hydrochloride salt of this compound, this compound hydrochloride (CAS Number: 945935-60-4), is a white solid that is soluble in water.[2][3] It has a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[2][3]

Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate

The synthesis of the chiral target molecule typically begins with the preparation of the racemic ethyl 2-aminocyclopentanecarboxylate. A common route involves the synthesis of ethyl 2-oxocyclopentanecarboxylate followed by reductive amination.

Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

A widely used method for the synthesis of ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation of diethyl adipate.

Experimental Protocol:

  • In a reaction vessel, combine 950g of an alkylbenzene solvent (e.g., toluene), 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[4]

  • Heat the mixture to reflux.[4]

  • Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%.[4]

  • After the reaction is complete, remove the ethanol generated during the reaction.[4]

  • Cool the reaction mixture to 30°C.[4]

  • Neutralize the mixture with 30% hydrochloric acid.[4]

  • Separate the organic and aqueous phases.[4]

  • Dry the organic phase and perform vacuum fractionation at 83-88 °C/5 mmHg to collect the product, ethyl 2-oxocyclopentanecarboxylate.[4]

This method provides the product in good yield and purity.

Reductive Amination to Racemic Ethyl 2-Aminocyclopentanecarboxylate

The keto-ester can then be converted to the corresponding amine via reductive amination.

Experimental Protocol:

  • Dissolve ethyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol.

  • Add an ammonia source, such as ammonium nitrate and ammonia gas.[5]

  • Introduce a reducing agent, for example, sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂).[6]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by removing the catalyst (if applicable) by filtration and evaporating the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain racemic ethyl 2-aminocyclopentanecarboxylate.

Enzymatic Kinetic Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. Enzymatic kinetic resolution using lipases is a highly efficient and enantioselective method for this purpose. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the hydrolysis of the racemic ester.[7]

Experimental Protocol for Enzymatic Hydrolysis:

  • Suspend racemic ethyl 2-aminocyclopentanecarboxylate in a suitable organic solvent, such as tert-butyl methyl ether (tBuOMe), at 65°C.

  • Add Candida antarctica lipase B (CALB) to the mixture.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

  • At this point, the unreacted (1R,2S)-ethyl 2-aminocyclopentanecarboxylate and the product, (1S,2R)-2-aminocyclopentanecarboxylic acid, will be present in high enantiomeric excess.

  • Stop the reaction by filtering off the enzyme.

  • Wash the filtered enzyme with ethyl acetate.

  • Evaporate the solvent from the filtrate to obtain the unreacted (1R,2S)-ester.

  • To isolate the (1S,2R)-acid, wash the filtered enzyme with hot distilled water and then evaporate the water.

This enzymatic resolution method is known for its high enantioselectivity, often achieving an enantioselectivity factor (E) greater than 200.[7]

ProductTypical YieldEnantiomeric Excess (ee)
(1R,2S)-ethyl 2-aminocyclopentanecarboxylate (unreacted) >25%>62%
(1S,2R)-2-aminocyclopentanecarboxylic acid (hydrolyzed) >25%>96%

Table 1: Typical yields and enantiomeric excess values for the CALB-catalyzed resolution of racemic ethyl 2-aminocyclopentanecarboxylate.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data This compound
¹H NMR (CDCl₃, ppm) Signals for the ethoxy group (triplet and quartet), cyclopentane ring protons, and the amino group protons.
¹³C NMR (CDCl₃, ppm) Resonances for the carbonyl carbon of the ester, the two carbons of the ethoxy group, and the five carbons of the cyclopentane ring.
IR (cm⁻¹) Characteristic absorptions for the N-H stretching of the amine, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-N stretching.

Table 2: Expected Spectroscopic Data for this compound.

Application as a Chiral Building Block in Antiviral Drug Synthesis

This compound is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent antiviral activity against a range of viruses, including HIV, Hepatitis B, and Herpes Simplex Virus.[8][9][10] The cyclopentane ring serves as a mimic of the ribose sugar in natural nucleosides.

General Synthetic Workflow for Carbocyclic Nucleoside Analogues

The general synthetic strategy involves the coupling of the chiral amine with a suitably functionalized pyrimidine or purine base, followed by further chemical modifications.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Synthesis of Carbocyclic Nucleoside Analogue Racemic Ester Racemic Ethyl 2-Aminocyclopentanecarboxylate Resolution Enzymatic Kinetic Resolution (CALB) Racemic Ester->Resolution Hydrolysis Chiral Amine This compound Resolution->Chiral Amine Separation Coupling Coupling Reaction (e.g., Mitsunobu) Chiral Amine->Coupling Nucleobase Functionalized Nucleobase Nucleobase->Coupling Intermediate Protected Carbocyclic Nucleoside Analogue Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final Product Antiviral Carbocyclic Nucleoside Analogue Deprotection->Final Product

Caption: General workflow for the synthesis of antiviral carbocyclic nucleoside analogues.

Example: Synthesis of Carbovir Precursors

Carbovir is a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of carbovir and its analogues often utilizes chiral aminocyclopentane derivatives. This compound can be a starting point for the synthesis of the key aminocyclopentene methanol intermediate required for coupling with the purine base.

G Start Ethyl (1S,2R)-2- Aminocyclopentanecarboxylate Protection N-Protection Start->Protection ProtectedEster N-Protected Ester Protection->ProtectedEster Reduction Ester Reduction (e.g., LiAlH4) ProtectedEster->Reduction AminoAlcohol (1S,2R)-2-(Protected-amino) cyclopentanemethanol Reduction->AminoAlcohol Functionalization Functional Group Manipulation AminoAlcohol->Functionalization Intermediate Chiral Aminocyclopentene Methanol Derivative Functionalization->Intermediate Coupling Coupling with Purine Analogue Intermediate->Coupling CarbovirAnalogue Carbovir Analogue Precursor Coupling->CarbovirAnalogue

Caption: Synthetic pathway to Carbovir analogue precursors.

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of high-value pharmaceutical compounds. Its efficient preparation through enzymatic resolution of the corresponding racemate provides access to enantiomerically pure material crucial for drug development. The application of this building block in the synthesis of carbocyclic nucleoside analogues highlights its importance in the ongoing search for novel and effective antiviral therapies. The detailed protocols and data presented in this guide are intended to facilitate the use of this versatile compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

Spectroscopic Characterization of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral amino ester of significant interest in synthetic organic chemistry and drug development. Its rigid cyclopentane scaffold and stereochemically defined amine and ester functionalities make it a valuable building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough understanding of its spectroscopic properties.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the compound's structure and known chemical shift and absorption frequency ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
-CH(NH₂)3.0 - 3.5MultipletChemical shift is dependent on solvent and concentration.
-CH(COOEt)2.5 - 3.0Multiplet
-CH₂- (cyclopentane)1.5 - 2.2MultipletsOverlapping signals from the three methylene groups of the cyclopentane ring.
-NH₂1.0 - 3.0Broad SingletChemical shift and appearance are highly dependent on solvent, concentration, and temperature. Can exchange with D₂O.
-O-CH₂-CH₃4.0 - 4.3Quartet~7.1
-O-CH₂-CH₃1.1 - 1.4Triplet~7.1
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm) Notes
-C=O (Ester)170 - 175
-CH(NH₂)55 - 65
-CH(COOEt)45 - 55
-CH₂- (cyclopentane)20 - 40Three distinct signals are expected for the three methylene carbons.
-O-CH₂-CH₃60 - 65
-O-CH₂-CH₃13 - 16
Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ester)1725 - 1745StrongThis is a characteristic and strong absorption for the ester carbonyl group.
N-H Bend (Amine)1590 - 1650Medium to Strong
C-O Stretch (Ester)1000 - 1300StrongTwo bands may be observed for the C-O-C asymmetric and symmetric stretching.
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺157.11Molecular ion (for Electron Ionization).
[M+H]⁺158.12Protonated molecule (for Electrospray Ionization or Chemical Ionization).
[M-OC₂H₅]⁺112.08Fragment resulting from the loss of the ethoxy group.
[M-COOC₂H₅]⁺84.08Fragment resulting from the loss of the entire ester group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For observing the -NH₂ protons, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same NMR spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is typical for organic molecules.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are usually adequate to obtain a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample holder (or salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

  • For Electrospray Ionization (ESI), a small amount of an acid (e.g., formic acid, 0.1% v/v) can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Ionization Mode:

    • ESI: A soft ionization technique suitable for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺.

    • EI: A hard ionization technique that can lead to extensive fragmentation, providing valuable structural information. It produces the molecular ion [M]⁺ and various fragment ions.

  • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While based on theoretical predictions and data from analogous structures, the information presented herein serves as a valuable resource for researchers in planning and executing the analytical characterization of this important chiral building block. The application of the described spectroscopic techniques is crucial for confirming the identity, structure, and purity of the synthesized compound, thereby ensuring the reliability and reproducibility of its use in drug discovery and development.

In-Depth Technical Guide: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate (CAS 197904-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Ethyl (1S,2R)-2-aminocyclopentanecarboxylate, CAS number 197904-11-3. This chiral compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound is a cyclic beta-amino acid ester. Its stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceutical compounds.

PropertyValueSource
CAS Number 197904-11-3N/A
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
IUPAC Name ethyl (1S,2R)-2-aminocyclopentane-1-carboxylateN/A
Predicted Boiling Point 213.4±33.0 °C[1]
Predicted Density 1.045±0.06 g/cm3 [1]
Storage Conditions Keep in dark place, Sealed in dry, Store in freezer, under -20°CN/A

Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of the precursor, 2-aminocyclopentanecarboxylic acid (ACPC), has been developed, providing a clear pathway to obtaining the target compound.[2][3][4] The synthesis of this compound can be achieved through the esterification of the corresponding carboxylic acid.

Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

The key steps for the synthesis of the precursor acid, as described in recent literature, involve a multi-step process starting from ethyl 2-oxocyclopentane-1-carboxylate.[3]

Experimental Workflow for ACPC Synthesis

G start Ethyl 2-oxocyclopentane-1-carboxylate reductive_amination Reductive Amination (e.g., with (S)-(-)-α-phenylethylamine) start->reductive_amination diastereomeric_mixture Diastereomeric Mixture of Amino Esters reductive_amination->diastereomeric_mixture crystallization Diastereoselective Crystallization diastereomeric_mixture->crystallization pure_diastereomer Pure Diastereomer crystallization->pure_diastereomer hydrolysis Ester Hydrolysis pure_diastereomer->hydrolysis hydrogenolysis Hydrogenolysis (Removal of Chiral Auxiliary) hydrolysis->hydrogenolysis final_product (1S,2R)-2-Aminocyclopentanecarboxylic Acid hydrogenolysis->final_product

Caption: Synthetic route to enantiomerically pure 2-aminocyclopentanecarboxylic acid.

Detailed Protocol for (1S,2R)-2-Aminocyclopentanecarboxylic Acid Synthesis:

This protocol is adapted from the scalable synthesis of ACPC stereoisomers.[3]

  • Reductive Amination: Ethyl 2-oxocyclopentane-1-carboxylate is reacted with an enantiomerically pure chiral amine, such as (S)-(-)-α-phenylethylamine, in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form a mixture of diastereomeric amino esters.

  • Diastereoselective Crystallization: The desired diastereomer is isolated from the mixture through fractional crystallization, often by forming a salt with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to enhance separation.

  • Ester Hydrolysis: The separated diastereomeric ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with aqueous base followed by acidification.

  • Removal of Chiral Auxiliary: The chiral auxiliary (e.g., the α-phenylethyl group) is removed by hydrogenolysis, typically using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.

Esterification to this compound

The final step involves the esterification of the prepared (1S,2R)-2-aminocyclopentanecarboxylic acid. A standard method for this transformation is Fischer esterification.

Experimental Workflow for Esterification

G start (1S,2R)-2-Aminocyclopentanecarboxylic Acid esterification Fischer Esterification (Ethanol, Acid Catalyst, Heat) start->esterification workup Aqueous Workup and Extraction esterification->workup purification Purification (e.g., Distillation or Chromatography) workup->purification final_product This compound purification->final_product G ligand ACPC Derivative receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Cascade (e.g., cAMP) effector->second_messenger cellular_response Modulation of Neuronal Excitability second_messenger->cellular_response G stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage/Immune Cell stimulus->cell pathway Intracellular Signaling (e.g., NF-κB, MAPK) cell->pathway cytokine_production Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) pathway->cytokine_production inflammation Reduced Inflammation cytokine_production->inflammation compound ACPC Derivative compound->pathway G start Ethyl 2-aminocyclopenten-1-carboxylate synthesis Multi-step Synthesis start->synthesis derivatives Cyclopentanepyridinone Derivatives synthesis->derivatives screening Antiviral Screening (HIV-1 RT Assay) derivatives->screening hit Identification of Active Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential applications of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). This valuable building block is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of peptide foldamer chemistry.

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid. Its rigid cyclopentane ring restricts the conformational freedom of the molecule, making it a valuable component in the design of peptidomimetics and foldamers with well-defined secondary structures. The incorporation of ACPC into peptides can enhance their stability against proteolytic degradation and improve their biological activity.[1] ACPC exists as four distinct stereoisomers: the cis enantiomers ((1R,2S) and (1S,2R)) and the trans enantiomers ((1R,2R) and (1S,2S)). The stereochemistry of the amino and carboxylic acid groups profoundly influences the resulting peptide conformation and, consequently, its biological function.

Synthesis and Stereocontrol

A scalable and versatile method for the synthesis of all four stereoisomers of ACPC proceeds via the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][2] This method allows for the production of all stereoisomers from a common starting material, with stereocontrol achieved through the use of a chiral amine and subsequent diastereomeric resolution.

The initial reductive amination typically yields a mixture of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions. For instance, treatment with a base like sodium ethoxide can be used to epimerize the α-carbon, shifting the equilibrium towards the thermodynamically more stable trans isomer.[1][2]

Key Synthetic Strategies:

  • Reductive Amination: Reaction of ethyl 2-oxocyclopentanecarboxylate with a chiral α-phenylethylamine, followed by reduction, is a common approach.[1][3]

  • Enzymatic Hydrolysis: A bicyclic β-lactam precursor can be enantioselectively hydrolyzed using enzymes to yield chiral cis-ACPC.[1]

  • Conjugate Addition: The addition of a chiral lithium amide to a cyclopentene-1-carboxylate derivative has also been employed.[1][3]

Separation and Purification

The separation of the stereoisomers is a critical step in obtaining enantiomerically pure ACPC. Common methods include:

  • Crystallization-based Resolution: Diastereomeric salts are formed by reacting the ACPC mixture with a chiral resolving agent, such as dibenzoyltartaric acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[1]

  • Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.[1][3]

Characterization and Data Presentation

The characterization of the individual stereoisomers is crucial to confirm their identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of optical rotation. The following tables summarize key quantitative data for the Fmoc-protected derivatives of the ACPC stereoisomers.

Table 1: Physical and Optical Properties of Fmoc-Protected ACPC Stereoisomers

Stereoisomer ConfigurationCompound NameMelting Point (°C)Specific Optical Rotation ([α]D25)
(1R,2S)Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid134–137-31 (c 1.0, CHCl3)[1][2]
(1S,2R)Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acidNot ReportedNot Reported
(1R,2R)Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acidNot ReportedNot Reported
(1S,2S)Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid160–172 (dec.)+36 (c 1.0, MeOH)[1]

Table 2: 1H and 13C NMR Data for ACPC Stereoisomers (in D2O)

Stereoisomer Configuration1H NMR (400 MHz, D2O) δ (ppm)13C NMR (100 MHz, D2O) δ (ppm)
(1R,2S)3.82–3.86 (m, 1H, CHNH2), 3.10–3.16 (m, 1H, CHCO2H), 2.08–2.20 (m, 2H, CH2), 1.69–1.99 (m, 4H, CH2CH2)[2]176.6, 52.7, 45.5, 29.7, 27.2, 21.2[2]
(1S,2S)3.88 (q, J = 7.4 Hz, 1H, CHNH2), 2.90–2.97 (m, 1H, CHCO2H), 2.13–2.23 (m, 2H, CH2), 1.66–1.91 (m, 4H, CH2CH2)[1][2]177.1, 53.9, 48.2, 30.4, 28.6, 22.7[1][2]

Experimental Protocols

Reductive Amination for the Synthesis of ACPC Stereoisomers

This protocol is adapted from the scalable synthesis described in the literature.[1][2]

Step 1: Imine Formation

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

  • Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

  • Heat the mixture at 70°C for 2 hours.

  • Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

Step 2: Reduction

  • Cool the reaction mixture.

  • Add NaBH4 in isobutyric acid.

Step 3: Epimerization (for trans isomers)

  • Treat the crude amino ester with sodium ethoxide in ethanol at 30-35°C overnight to favor the formation of the trans isomer.[1]

Step 4: Diastereomeric Salt Formation and Crystallization (for purification)

  • For the cis isomer, add a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in acetonitrile to the crude amino ester.

  • Cool the mixture to allow the diastereomeric salt to precipitate.

  • Filter and wash the precipitate with cold acetonitrile.

Step 5: Liberation of the Free Amine

  • Treat the diastereomeric salt with an aqueous solution of KHCO3 and K2CO3 and extract with diethyl ether.

  • Dry the organic phase over Na2SO4 and evaporate the solvent to yield the free amino ester.

Step 6: Hydrogenolysis and Hydrolysis

  • Perform hydrogenolysis of the N-benzyl group using palladium on activated carbon under a hydrogen atmosphere.

  • Hydrolyze the ethyl ester by heating in hydrochloric acid.

Step 7: Fmoc Protection

  • Dissolve the amino acid salt in water and add KHCO3.

  • Add a solution of Fmoc-OSu in acetonitrile and stir at room temperature for 24 hours.

Determination of Enantiomeric Purity by 1H NMR

The enantiomeric purity of the Fmoc-protected ACPC derivatives can be determined using 1H NMR spectroscopy with a chiral solvating agent (CSA), such as quinine.[1]

  • Dissolve the Fmoc-ACPC sample in CDCl3.

  • Add 2.0 equivalents of quinine.

  • Acquire the 1H NMR spectrum at a controlled temperature (e.g., 275 K for cis-ACPC and 280 K for trans-ACPC).

  • The signals for the amide protons of the two enantiomers will be resolved, allowing for the determination of the enantiomeric excess by integration.[1]

Visualizations

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_final_products Final Products Start Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination with Chiral Amine Start->ReductiveAmination DiastereomericMixture Mixture of Diastereomers ReductiveAmination->DiastereomericMixture Epimerization Epimerization (optional, for trans isomers) DiastereomericMixture->Epimerization Crystallization Diastereomeric Salt Crystallization DiastereomericMixture->Crystallization Direct Epimerization->Crystallization cis_Diastereomer Pure cis Diastereomer Crystallization->cis_Diastereomer trans_Diastereomer Pure trans Diastereomer Crystallization->trans_Diastereomer cis_Enantiomers cis-ACPC Enantiomers ((1R,2S) & (1S,2R)) cis_Diastereomer->cis_Enantiomers Deprotection trans_Enantiomers trans-ACPC Enantiomers ((1R,2R) & (1S,2S)) trans_Diastereomer->trans_Enantiomers Deprotection

Caption: Workflow for the synthesis and separation of ACPC stereoisomers.

Role of ACPC in Foldamer-Mediated Protein-Protein Interaction Inhibition

G cluster_acpc ACPC Building Block cluster_foldamer Foldamer Design cluster_ppi Biological Interaction cluster_inhibition Mechanism of Action ACPC ACPC Stereoisomer Peptide Peptide Chain ACPC->Peptide Incorporation Foldamer ACPC-containing Foldamer (Stable Helix) Peptide->Foldamer BindingSite Binding Site on Protein A Foldamer->BindingSite Mimics Protein B Helix, Binds to Protein A ProteinA Protein A Interaction Protein-Protein Interaction ProteinA->Interaction ProteinB Protein B ProteinB->Interaction Inhibition Inhibition of Interaction Interaction->Inhibition BindingSite->Inhibition

References

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Versatile Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a valuable chiral building block in medicinal chemistry, prized for its rigid cyclopentane scaffold and stereochemically defined amine and carboxylate functionalities. This constrained cyclic amino acid derivative serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active molecules. Its incorporation into drug candidates can impart conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. This technical guide explores the significant applications of this compound and its derivatives in the development of therapeutics, with a focus on its role in the synthesis of antiviral and antidiabetic agents.

Application in the Development of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

One of the most notable applications of a derivative of the aminocyclopentane core is in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of chronic hepatitis C genotype 1.[1][2] Boceprevir is a potent inhibitor of the HCV non-structural 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][3] The constrained bicyclic proline analogue in Boceprevir, derived from a chiral aminocyclopentanecarboxylate precursor, plays a critical role in the inhibitor's high affinity for the enzyme's active site.[4]

Mechanism of Action of HCV NS3/4A Protease and Inhibition by Boceprevir

The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[5][6] This cleavage is a critical step in the viral replication cycle. Boceprevir acts as a covalent, reversible inhibitor by forming a stable adduct with the catalytic serine residue (Ser139) in the NS3 protease active site, mimicking the transition state of peptide bond cleavage.[3][5] This action effectively blocks the processing of the viral polyprotein, thereby halting viral replication.

HCV_Protease_Pathway cluster_host_cell Host Cell cluster_inhibition Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Replication_Complex Viral Replication Complex Replication_Complex->HCV_RNA Replication New_Virions New Virions Replication_Complex->New_Virions Assembly Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Proteolytic Cleavage Mature_Proteins->Replication_Complex

Figure 1: Mechanism of HCV NS3/4A Protease and Inhibition by Boceprevir.
Quantitative Data: Activity of Aminocyclopentane-Containing HCV NS3/4A Protease Inhibitors

The incorporation of a cyclopentane ring as a proline surrogate has been a successful strategy in developing potent HCV NS3/4A protease inhibitors. The table below summarizes the activity of several cyclopentane-containing macrocyclic inhibitors.

CompoundKi (nM)Replicon EC50 (nM)Reference
TMC4353500.367.8[7]
Inhibitor 200.419[8]
VX-950 (Telaprevir)-354[9]
Experimental Protocols

A crucial intermediate in the synthesis of Boceprevir is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, which is derived from a chiral aminocyclopentanecarboxylate precursor.[4][10] The synthesis of this intermediate often involves a multi-step process. A representative synthetic approach is outlined below.[1][3]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in a suitable solvent (e.g., toluene), add (S)-α-phenylethylamine.

  • The mixture is heated with azeotropic removal of water to form the corresponding enamine.

  • The crude enamine is then reduced using a reducing agent such as sodium borohydride (NaBH4) in isobutyric acid to yield a diastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate.[11]

Step 2: Diastereomeric Resolution

  • The diastereomeric mixture of the amino ester is resolved using a chiral acid such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA).

  • The desired (R,S,S)-2•(D)-DBTA salt is selectively crystallized from a suitable solvent like acetonitrile.[3]

Step 3: Liberation of the Free Amine and Protection

  • The resolved salt is treated with a base (e.g., KHCO3/K2CO3) to liberate the free amine, ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate.[3]

  • The amino group is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

Step 4: Formation of the Bicyclic System and Final Intermediate

  • The protected aminocyclopentane derivative undergoes a series of reactions, including cyclization to form the 3-azabicyclo[3.1.0]hexane ring system.[4][12]

  • Subsequent functional group manipulations, including methylation of the carboxylic acid and deprotection/salt formation, yield the target intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.[4]

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HCV NS3/4A protease.[5][13]

  • Assay Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) pair. In the intact substrate, FRET occurs. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in the FRET signal.[5][14]

  • Materials:

    • Recombinant HCV NS3/4A protease

    • FRET peptide substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and additives)

    • Test compounds dissolved in DMSO

    • 384-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Add 0.5 µL of test compound solution in DMSO to the wells of the microplate. For control wells, add 0.5 µL of DMSO.

    • Prepare the enzyme solution by diluting the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the assay buffer.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Prepare the substrate solution by diluting the FRET substrate to the desired final concentration (e.g., 60 µM) in the assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.

    • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of cyclic amino acids, including those with a cyclopentane core, are also of interest in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[15][16] DPP-4 inhibitors, also known as gliptins, enhance the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.[17] While a direct marketed drug example utilizing this compound as a DPP-4 inhibitor is not as prominent as in the HCV field, the structural principles and synthetic strategies are highly relevant. The constrained nature of the aminocyclopentane ring system can be exploited to design potent and selective DPP-4 inhibitors.

Mechanism of Action of DPP-4 and its Inhibition

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[18]

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inhibition Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation

Figure 2: Mechanism of DPP-4 and its Inhibition.
Quantitative Data: Activity of Selected DPP-4 Inhibitors

The following table presents the inhibitory activity of some marketed DPP-4 inhibitors for comparison.

CompoundDPP-4 IC50 (nM)Reference
Sitagliptin18[19]
Vildagliptin~60[20]
Neogliptin16.8[21]
Compound 5f116[20]
Experimental Protocols

The synthesis of DPP-4 inhibitors containing a chiral aminocyclopentane core would follow a similar logic to the synthesis of other chiral molecules, involving the coupling of the aminocyclopentanecarboxylate moiety with other key fragments.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Protection N-Protection Start->Protection Coupling Coupling with Key Fragment Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification & Characterization Deprotection->Purification Final_Compound Final Compound Purification->Final_Compound In_Vitro_Assay In Vitro Enzyme Inhibition Assay (e.g., FRET, Fluorescence) Final_Compound->In_Vitro_Assay IC50 Determine IC50 In_Vitro_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Selectivity->In_Vivo_Studies

Figure 3: Generalized Experimental Workflow for Inhibitor Synthesis and Evaluation.

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against DPP-4.[19][22]

  • Assay Principle: This kinetic fluorometric assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) by DPP-4, which releases the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity.[19]

  • Materials:

    • Human recombinant DPP-4

    • DPP-4 substrate: Gly-Pro-AMC

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • In a 96-well microplate, mix 26 µL of the test compound solution (dissolved in DMSO and diluted in buffer) and 24 µL of DPP-4 solution (e.g., 1.73 mU/mL in Tris-HCl buffer).

    • Incubate the mixture at 37°C for 10 minutes.

    • Add 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) in kinetic mode using a microplate reader.[22]

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each compound concentration compared to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[22]

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern medicinal chemistry. Their application in the synthesis of complex, biologically active molecules is exemplified by the successful development of the HCV protease inhibitor Boceprevir. The constrained cyclopentane scaffold provides a valuable platform for designing potent and selective inhibitors for various enzyme targets, including viral proteases and dipeptidyl peptidase-4. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for researchers to further explore the potential of this versatile scaffold in the discovery and development of novel therapeutics.

References

The Biological Activity of Aminocyclopentane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentane derivatives represent a versatile and increasingly important class of carbocyclic compounds with a wide spectrum of biological activities. Their rigid cyclopentane scaffold allows for precise stereochemical control of substituent positioning, making them attractive candidates for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the core biological activities of aminocyclopentane derivatives, focusing on their roles as enzyme inhibitors, receptor antagonists, and antiviral and anticancer agents. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers and professionals in the field of drug discovery and development.

Enzyme Inhibition

Aminocyclopentane derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. Their mechanism of action often involves mimicking the natural substrate or transition state of the enzyme, leading to competitive or non-competitive inhibition.

Glycosidase Inhibition

Certain aminocyclopentane derivatives act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] This inhibitory activity is of therapeutic interest for the management of diabetes and certain viral infections.

Table 1: α-Glucosidase Inhibitory Activity of Aminocyclopentane Derivatives

Compound IDDerivative ClassIC50 (nM)Reference Compound (Acarbose) IC50 (nM)
7b N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide14.4835.91
7d N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide18.8835.91
6g N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide28.5135.91

Data sourced from a study on novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives.[2]

Neuraminidase Inhibition

Aminocyclopentane derivatives have been developed as potent inhibitors of viral neuraminidase, a key enzyme for the release of progeny virions from infected cells, making them effective antiviral agents against influenza viruses.[3][4]

Table 2: Anti-Influenza Virus Activity of Aminocyclopentane Neuraminidase Inhibitors

CompoundVirus StrainEC50 (µM)
RWJ-270201 A/Texas/36/91 (H1N1)0.22
A/Bayern/07/95 (H1N1)1.5
A/Nanchang/933/95 (H3N2)<0.3
B/Beijing/184/93<0.2
BCX-1827 A/Texas/36/91 (H1N1)0.15
A/Nanchang/933/95 (H3N2)<0.3
B/Beijing/184/93<0.2
BCX-1898 A/Texas/36/91 (H1N1)0.08
A/Nanchang/933/95 (H3N2)<0.3
B/Beijing/184/93<0.2
BCX-1923 A/Texas/36/91 (H1N1)0.06
A/Nanchang/933/95 (H3N2)<0.3
B/Beijing/184/93<0.2

EC50 values were determined by neutral red assay in MDCK cells.[4]

Aldo-Keto Reductase (AKR) Inhibition

Receptor Antagonism

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Aminocyclopentane derivatives have been designed as potent and selective antagonists of the NR2B subtype of the NMDA receptor.[6] Overactivation of NMDA receptors is implicated in various neurological disorders, making these antagonists promising therapeutic candidates.

Table 3: In Vitro Binding Affinity of Aminocyclopentane Derivatives for the NR2B Receptor

CompoundC3 StereochemistryR1 GroupNR2B Ki (nM)hERG IP (nM)
9 SH318200
10 RH33018000

Data from a study on 3-substituted aminocyclopentanes as NR2B subtype-selective NMDA antagonists.[6]

Antiviral Activity

Beyond neuraminidase inhibition, aminocyclopentane derivatives have shown efficacy against other viruses, notably the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

Novel amine-type cyclopentanepyridinone derivatives have been synthesized and identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Table 4: Anti-HIV-1 Activity of Aminocyclopentane Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
6 12.0374.136.16
7 10.5196.699.20
8 11.2473.086.50
9 0.54>100>185.19
10 9.0974.008.14
11 11.2131.142.78
12 13.9248.123.46
13 10.1956.625.56

EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50. Data from a study on amine-type cyclopentanepyridinone derivatives.[7]

Anticancer Activity

The anticancer potential of aminocyclopentane derivatives is an emerging area of research. Their mechanisms of action can involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of tumor growth.

Apoptosis Induction and Cell Cycle Arrest

While comprehensive quantitative data for a wide range of aminocyclopentane derivatives is still being established, preliminary studies indicate their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. The specific effects and their potency are dependent on the compound's structure and the cancer cell type.

Signaling Pathways

The biological effects of aminocyclopentane derivatives are mediated through their interaction with various cellular signaling pathways. While the direct and quantitative effects of many aminocyclopentane derivatives on these pathways are still under investigation, understanding these pathways is crucial for elucidating their mechanisms of action.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell proliferation.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription

JAK/STAT Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates pmTORC1 p-mTORC1 mTORC1->pmTORC1 ProteinSynth Protein Synthesis & Cell Growth pmTORC1->ProteinSynth Promotes PTEN PTEN PTEN->PIP3 Inhibits

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminocyclopentane derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Aminocyclopentane derivative stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the aminocyclopentane derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with aminocyclopentane derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow
Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of aminocyclopentane derivatives against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Aminocyclopentane derivative stock solutions

  • Assay buffer

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the aminocyclopentane derivative in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the aminocyclopentane derivative solution (or vehicle control), and the enzyme solution.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates (velocities) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cell culture reagents

  • Aminocyclopentane derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the aminocyclopentane derivative for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Western Blot Experimental Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the aminocyclopentane derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the aminocyclopentane derivative, then harvest and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Conclusion

Aminocyclopentane derivatives have emerged as a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as enzyme inhibitors, receptor antagonists, and antiviral and anticancer agents highlights their potential for the development of new therapeutics. This technical guide has provided a comprehensive overview of their core biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action and to aid in the design of future research and drug development efforts. Further investigation into the specific interactions of these derivatives with cellular signaling pathways will undoubtedly uncover new therapeutic opportunities and solidify their place in modern medicinal chemistry.

References

Conformational Analysis of Cyclopentane-Based Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-based amino acids represent a pivotal class of non-proteinogenic amino acids employed in medicinal chemistry to impart conformational rigidity and novel pharmacological properties to peptides and peptidomimetics. Their unique five-membered ring structure restricts the accessible conformational space, enabling the design of molecules with enhanced metabolic stability, receptor affinity, and selectivity. This guide provides a comprehensive overview of the conformational analysis of cyclopentane-based amino acids, detailing experimental and computational methodologies for their structural elucidation. It aims to serve as a technical resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Cyclopentane Conformational Preferences

The cyclopentane ring is not planar due to torsional strain. To alleviate this, it adopts puckered conformations, primarily the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the absence of substituents, these two conformations have a very small energy difference of about 0.5 kcal/mol, with the envelope being slightly more stable, leading to rapid interconversion at room temperature. The planar conformation is a high-energy transition state, approximately 5 kcal/mol higher in energy than the puckered forms.

The introduction of amino and carboxyl groups, as well as other substituents, significantly influences the conformational equilibrium of the cyclopentane ring. The preferred conformation will seek to minimize steric interactions by placing bulky substituents in pseudo-equatorial positions. This conformational bias is the cornerstone of their application in rational drug design.

Methodologies for Conformational Analysis

A synergistic approach combining experimental and computational techniques is essential for a thorough conformational analysis of cyclopentane-based amino acids.

Experimental Techniques

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic amino acids. Key parameters derived from NMR spectra provide insights into the three-dimensional structure.

  • Sample Preparation:

    • Concentration: For ¹H NMR, a concentration of 1-5 mg of the purified amino acid or peptide in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, higher concentrations of 10-50 mg are recommended.[2] For peptide samples, concentrations can range from 0.1 mM to 5 mM.[3][4]

    • Solvent: The choice of solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is critical and should be based on solubility and the need to observe exchangeable protons (e.g., NH protons are best observed in aprotic solvents).[1]

    • Purity: Samples must be free of particulate matter and paramagnetic impurities, which can degrade spectral quality. Filtration through a glass wool plug is recommended.

  • Key NMR Experiments:

    • 1D ¹H NMR: Provides initial information on purity and the chemical environment of protons. Vicinal coupling constants (³J_HH) are crucial for dihedral angle estimation.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the molecule, helping to assign protons in the cyclopentane ring.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing critical distance restraints for 3D structure calculation.[1] The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules, ROESY is often preferred to avoid zero-crossing of the NOE.[5]

      • Mixing Time: The mixing time is a key parameter in NOESY/ROESY experiments. For small molecules and peptides, NOESY mixing times typically range from 200 to 800 ms.[1][5] ROESY mixing times are often around 200-250 ms.[4][5]

2.1.2. X-ray Crystallography

X-ray crystallography provides the solid-state conformation of a molecule at atomic resolution. This technique is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.

  • Experimental Protocol Outline:

    • Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This involves screening a wide range of conditions, including precipitants (e.g., PEGs, salts), pH, temperature, and protein/peptide concentration. For peptides containing cyclopentane amino acids, crystallization can be attempted using vapor diffusion methods (sitting or hanging drop).[6]

    • Data Collection: A suitable crystal is mounted and irradiated with an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.

Computational Methods

Computational chemistry plays a vital role in exploring the conformational landscape and calculating the relative energies of different conformers.

  • Density Functional Theory (DFT) Calculations: DFT methods are widely used to optimize the geometry of different conformers (e.g., envelope and half-chair) and to calculate their relative energies, providing insights into the most stable conformations.[7]

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space of a molecule over time, providing a dynamic picture of its flexibility and the transitions between different conformations. This is particularly useful for larger peptides containing cyclopentane amino acids.[8]

Quantitative Data for Conformational Analysis

The relationship between experimentally measured parameters and molecular geometry is the foundation of conformational analysis.

The Karplus Relationship and Dihedral Angles

The Karplus equation describes the correlation between the vicinal proton-proton coupling constant (³J_HH) and the dihedral angle (Φ) between the coupled protons.[9] For cyclopentane systems, this relationship is more complex than for six-membered rings, but it remains a cornerstone for conformational elucidation.[10]

Table 1: Representative Dihedral Angles and Expected ³J_HH Values for Cyclopentane Protons

ConformationProton RelationshipDihedral Angle (Φ) RangeExpected ³J_HH (Hz)
Envelopecis~0° - 40°8 - 10
Envelopetrans~100° - 140°2 - 7
Half-Chaircis~0° - 50°7 - 10
Half-Chairtrans~110° - 160°2 - 8

Note: These are generalized values. The exact coupling constants depend on the specific substitution pattern and electronegativity of nearby atoms.[10]

Calculated Conformational Energies

DFT calculations can provide the relative Gibbs free energies (ΔG) of different conformers. This data is crucial for predicting the population of each conformer in solution.

Table 2: Example of Calculated Relative Free Energies for a Substituted Cyclopentane Amino Acid Monomer

Conformer IDRing PuckerRelative Free Energy (ΔG) in Chloroform (kcal/mol)Population (%)
Conf-01Envelope (C1-endo)0.0045
Conf-02Half-Chair0.3525
Conf-03Envelope (C2-endo)0.8010
............

Data is hypothetical and for illustrative purposes, based on trends observed in computational studies.

Synthesis of Cyclopentane-Based Amino Acids

The availability of enantiomerically pure cyclopentane amino acids is a prerequisite for their use in drug discovery. Several synthetic strategies have been developed.

Example Protocol: Synthesis of trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)

A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, often starting from ethyl 2-oxocyclopentanecarboxylate.[8][11]

  • Key Steps:

    • Reductive Amination: Reaction of ethyl 2-oxocyclopentanecarboxylate with a chiral amine (e.g., (S)-α-phenylethylamine) followed by reduction (e.g., with NaBH₄) to form the amino ester.[8][11]

    • Diastereomeric Resolution: Separation of the diastereomers by fractional crystallization of salts formed with a chiral acid (e.g., dibenzoyl-d-tartaric acid).[11]

    • Hydrolysis and Deprotection: Hydrolysis of the ester and removal of the chiral auxiliary to yield the desired amino acid.[8][11]

    • Fmoc Protection: Protection of the amino group with Fmoc-OSu for subsequent use in solid-phase peptide synthesis.[11]

Application in Drug Design: Targeting G-Protein Coupled Receptors (GPCRs)

Cyclopentane-based amino acids are frequently incorporated into peptide ligands for GPCRs to enhance their affinity, selectivity, and metabolic stability. The constrained conformation of the cyclopentane ring can lock the peptide into a bioactive conformation that is optimal for receptor binding.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and signaling pathways.

Integrated Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structure Elucidation synthesis Synthesis of Cyclopentane Amino Acid/Peptide purification Purification (HPLC) synthesis->purification dft DFT Calculations (Geometry Optimization, Energies) synthesis->dft md Molecular Dynamics (Conformational Sampling) synthesis->md nmr NMR Spectroscopy (¹H, COSY, NOESY/ROESY) purification->nmr xray X-ray Crystallography purification->xray structure 3D Structure Determination (Ensemble of Conformations) nmr->structure Distance & Dihedral Restraints xray->structure Solid-State Structure dft->structure Relative Energies md->structure Conformational Landscape

An integrated workflow for the conformational analysis of cyclopentane-based amino acids.
Generalized GPCR Signaling Pathway

GPCR_Signaling ligand Cyclopentane-Peptide Ligand receptor GPCR ligand->receptor Binding & Activation g_protein G-Protein (α, βγ subunits) receptor->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

References

The Role of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in the design of potent and selective peptidomimetics is the incorporation of conformationally constrained non-proteinogenic amino acids. This technical guide provides an in-depth examination of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a cyclic β-amino acid ester, and its role as a crucial building block in this field. We will explore its synthesis, conformational properties, and its application in creating peptidomimetics with enhanced therapeutic profiles, with a particular focus on their interaction with G protein-coupled receptors (GPCRs) like the µ-opioid receptor.

Introduction: The Need for Conformational Constraint in Peptide Drugs

Natural peptides are versatile signaling molecules but are often poor drug candidates due to their rapid degradation by proteases and their inherent flexibility, which can lead to non-selective receptor interactions.[1] The introduction of unnatural amino acids that impose steric hindrance and restrict the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles is a powerful strategy to address these limitations.[2] this compound, a derivative of cis-2-aminocyclopentane carboxylic acid (cis-2-Ac5c), serves as a proline mimetic that imparts significant conformational rigidity.[3] This constraint can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target receptor.[3]

Synthesis and Incorporation of this compound

The synthesis of enantiomerically pure cyclic β-amino acids like (1S,2R)-2-Aminocyclopentanecarboxylate is a critical step in their application. Scalable synthetic routes have been developed, often starting from commercially available precursors like ethyl 2-oxocyclopentanecarboxylate. These methods allow for the production of all four stereoisomers of the 2-aminocyclopentanecarboxylic acid core, ensuring access to the necessary building blocks for peptide synthesis.

Once synthesized and appropriately protected (e.g., with an Fmoc group on the amine), this constrained amino acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The rigid structure of the cyclopentane ring can influence the coupling efficiency, and optimized protocols are often required.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (1S,2R)-2-Aminocyclopentanecarboxylate

This protocol outlines the manual synthesis of a linear peptide on a resin using the Fmoc/tBu protection strategy, a common method for incorporating unnatural amino acids.

Materials:

  • Rink Amide resin (if a C-terminal amide is desired)

  • Fmoc-protected amino acids (including Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid)

  • N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents

  • N,N-diisopropylethylamine (DIEA)

  • 20% piperidine in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid, 3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Properties and Structural Impact

The incorporation of the cis-2-aminocyclopentane carboxylic acid scaffold significantly influences the secondary structure of peptides. The rigid five-membered ring restricts the backbone dihedral angles, promoting the formation of well-defined structures such as β-turns and helices, even in short peptide sequences.

The (1S,2R) stereochemistry is particularly important. In studies of morphiceptin analogs, where proline was replaced with cis-2-Ac5c, the analogs containing the (1S,2R)-Ac5c residue showed activity at the µ-opioid receptor, while the (1R,2S)-Ac5c containing analogs were inactive.[3] This highlights the critical role of stereochemistry in defining the conformational landscape and, consequently, the biological activity.

Conformational analysis of peptides containing the (1S,2R)-Ac5c residue indicates that it favors a separation of aromatic side chains of adjacent amino acids (e.g., Tyrosine and Phenylalanine in morphiceptin analogs) to a distance of 10.1-12.7 Å, which appears to be a requirement for µ-opioid receptor activity.[3] In contrast, the inactive (1R,2S) isomer leads to a much shorter separation of 4.8-7.0 Å.[3]

Table 1: Conformational Parameters of Peptides Incorporating cis-2-Aminocyclopentane Carboxylic Acid

ParameterBioactive Analogs with (1S,2R)-Ac5cInactive Analogs with (1R,2S)-Ac5cReference
Tyr-Phe Aromatic Ring Separation10.1 - 12.7 Å4.8 - 7.0 Å[3]

Biological Activity and Applications in Drug Discovery

The primary application of this compound in peptidomimetics is to enhance their pharmacological properties, including receptor affinity, selectivity, and metabolic stability. A key area of application is in the development of ligands for G protein-coupled receptors (GPCRs), such as the opioid receptors.

Targeting the µ-Opioid Receptor

Table 2: Biological Activity of Morphiceptin Analogs

CompoundReceptor Binding Affinity (Ki, nM)Receptor SelectivityReference
Morphiceptin Analog with (1S,2R)-Ac5cActive at µ-receptorHigh selectivity for µ-receptor over δ-receptor[3]
Morphiceptin Analog with (1R,2S)-Ac5cInactive at µ and δ-receptorsN/A[3]

Note: The data above is for the carboxylic acid form of the amino acid, not the ethyl ester. It is presented here to illustrate the principle of how this structural motif impacts biological activity.

Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with [3H]-DAMGO.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Peptidomimetic containing this compound.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, various concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways Modulated by Peptidomimetics

Peptidomimetics containing this compound that target the µ-opioid receptor will modulate its downstream signaling pathways. The µ-opioid receptor is a canonical Gi/o-coupled GPCR.

The µ-Opioid Receptor Signaling Cascade

Upon binding of an agonist, the µ-opioid receptor undergoes a conformational change that allows it to couple to and activate inhibitory G proteins (Gi/o). This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then go on to modulate the activity of various downstream effectors:

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ dimer:

    • Inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

    • Activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability.

This cascade of events ultimately results in the analgesic and other physiological effects associated with µ-opioid receptor activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel (GIRK) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Peptidomimetic Peptidomimetic Agonist Peptidomimetic->MOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Ca_influx->Response K_efflux->Response

Caption: µ-Opioid Receptor Signaling Pathway.

Conclusion

This compound is a valuable building block for the synthesis of peptidomimetics with improved pharmacological profiles. Its rigid cyclopentane core imposes significant conformational constraints on the peptide backbone, leading to enhanced receptor selectivity and metabolic stability. The stereochemistry of this amino acid is paramount, with the (1S,2R) configuration being crucial for activity at the µ-opioid receptor in the context of morphiceptin analogs. The ability to rationally design and synthesize peptidomimetics incorporating such constrained amino acids is a powerful tool in modern drug discovery, enabling the development of novel therapeutics with enhanced efficacy and reduced side effects. Further exploration of peptidomimetics containing this and related constrained amino acids holds significant promise for the development of new treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a valuable chiral building block in pharmaceutical and foldamer chemistry. The primary method detailed is the enzymatic kinetic resolution of racemic ethyl cis-2-aminocyclopentanecarboxylate using Candida antarctica lipase B (CAL-B), a robust and highly selective biocatalyst. An alternative asymmetric synthesis route involving a diastereoselective conjugate addition is also discussed. This guide includes protocols for the synthesis of the racemic precursor, the enzymatic resolution process, and data presented in structured tables for clarity and comparison. Diagrams illustrating the synthetic pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a key chiral intermediate in the synthesis of various biologically active molecules and conformationally constrained peptide mimics. The precise stereochemical control during its synthesis is crucial for the desired therapeutic efficacy and biological function of the final products. Several strategies have been developed for the synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid derivatives. Among these, enzymatic kinetic resolution has emerged as a scalable and highly efficient method, often providing access to enantiomers with high optical purity under mild reaction conditions.

This application note focuses on the practical implementation of enzymatic kinetic resolution for the preparation of this compound.

Synthesis Strategies

Two primary strategies for the enantioselective synthesis of this compound are presented:

  • Enzymatic Kinetic Resolution: This approach involves the synthesis of a racemic mixture of ethyl cis-2-aminocyclopentanecarboxylate, followed by selective acylation of one enantiomer catalyzed by an enzyme, typically Candida antarctica lipase B (CAL-B). This allows for the separation of the acylated (1R,2S)-enantiomer from the unreacted (1S,2R)-enantiomer.

  • Asymmetric Conjugate Addition: This method relies on the diastereoselective addition of a chiral amine to an α,β-unsaturated ester, establishing the desired stereocenters in a single step. Subsequent removal of the chiral auxiliary yields the target compound.

This document will provide a detailed protocol for the enzymatic kinetic resolution method due to its high enantioselectivity and scalability.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate Analogs

SubstrateEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997[1]
(±)-1,4-benzodioxan-2-carboxylic acidCandida antarctica lipase B (CAL-B)Ethyl acetateEthyl acetate~50>95>99[2]

Note: Data for the exact ethyl ester is not explicitly available in a single source, but the data for the analogous amide provides a strong indication of the expected high enantioselectivity.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

This protocol outlines the synthesis of the racemic starting material for enzymatic resolution, starting from ethyl 2-oxocyclopentanecarboxylate. The synthesis involves reductive amination.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic ethyl cis-2-aminocyclopentanecarboxylate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

This protocol describes the selective acylation of the (1R,2S)-enantiomer, leaving the desired (1S,2R)-enantiomer unreacted.[1]

Materials:

  • Racemic ethyl cis-2-aminocyclopentanecarboxylate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate or ethyl acetate)

  • Anhydrous solvent (e.g., tert-Butyl methyl ether (TBME) or tetrahydrofuran (THF))

  • Molecular sieves (4 Å)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve racemic ethyl cis-2-aminocyclopentanecarboxylate (1 equivalent) in the anhydrous solvent.

  • Add molecular sieves to the solution.

  • Add the acylating agent (0.5-0.6 equivalents for optimal resolution).

  • Add immobilized CAL-B (typically 20-50 mg per 0.1 mmol of substrate).

  • Seal the flask and shake the mixture at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the unreacted amine and the acylated product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the desired this compound and the acylated (1R,2S)-enantiomer. These can be separated by column chromatography on silica gel.

Visualizations

Synthetic Pathway for Enzymatic Resolution

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (NH4OAc, NaBH3CN) start->reductive_amination racemate Racemic Ethyl cis-2-Aminocyclopentanecarboxylate reductive_amination->racemate resolution Enzymatic Kinetic Resolution (CAL-B, Acylating Agent) racemate->resolution product_1S2R This compound (Unreacted) resolution->product_1S2R product_1R2S N-Acyl-Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate (Acylated) resolution->product_1R2S separation Chromatographic Separation product_1S2R->separation product_1R2S->separation final_product Pure this compound separation->final_product G cluster_workflow Experimental Workflow start Dissolve Racemic Ester in Anhydrous Solvent add_reagents Add Molecular Sieves, Acylating Agent, and CAL-B start->add_reagents reaction Incubate at Controlled Temperature with Shaking add_reagents->reaction monitor Monitor Reaction by Chiral HPLC/GC reaction->monitor stop_reaction Stop Reaction at ~50% Conversion by Filtering Enzyme monitor->stop_reaction separation Separate Unreacted Ester and Acylated Product via Chromatography stop_reaction->separation product Obtain Pure this compound separation->product

References

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Aminocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted aminocyclopentane derivatives. These compounds are significant scaffolds in medicinal chemistry due to their presence in numerous natural products and their utility as constrained peptide mimics and building blocks in drug discovery.[1] The methodologies presented herein focus on achieving high diastereoselectivity, a critical aspect in the development of chiral drug candidates.

Introduction: The Significance of Chiral Aminocyclopentanes

Substituted aminocyclopentane derivatives are crucial structural motifs in a variety of biologically active molecules. Their rigid cyclopentane core introduces conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2] The stereochemistry of these derivatives is paramount, as different stereoisomers can exhibit vastly different biological activities.[3][4][5] Consequently, the development of efficient and highly diastereoselective synthetic methods is a key focus in modern medicinal chemistry. These methods enable the controlled synthesis of specific stereoisomers, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates.

Key Diastereoselective Synthetic Strategies

Several powerful strategies have been developed for the diastereoselective synthesis of substituted aminocyclopentane derivatives. This section highlights three prominent and versatile methods: Organocatalytic Triple Michael Domino Reaction, Isocyanide-Based Multicomponent Reaction, and Stereoselective Synthesis of 2-Aminocyclopentanecarboxylic Acid (ACPC) Derivatives.

This one-pot reaction allows for the highly stereoselective synthesis of fully functionalized cyclopentanes bearing an oxindole moiety. The reaction proceeds through a triple Michael domino cascade, forming three C-C bonds and six stereocenters with high diastereoselectivity and enantioselectivity.[6][7]

Key Features:

  • High Complexity in a Single Step: Constructs complex molecular architectures from simple starting materials in one pot.[6]

  • Excellent Stereocontrol: Achieves high diastereomeric and enantiomeric excesses.[6]

  • Operational Simplicity: Performed under mild reaction conditions using commercially available organocatalysts.

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_analysis Purification and Analysis Oxindole Oxindole Triple Michael Domino Reaction Triple Michael Domino Reaction Oxindole->Triple Michael Domino Reaction Unsaturated Conjugated Diene Unsaturated Conjugated Diene Unsaturated Conjugated Diene->Triple Michael Domino Reaction α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde->Triple Michael Domino Reaction Organocatalyst (e.g., Diphenylprolinol Silyl Ether) Organocatalyst (e.g., Diphenylprolinol Silyl Ether) Organocatalyst (e.g., Diphenylprolinol Silyl Ether)->Triple Michael Domino Reaction Solvent (e.g., Chloroform) Solvent (e.g., Chloroform) Solvent (e.g., Chloroform)->Triple Michael Domino Reaction Wittig Reagent (for in situ functionalization) Wittig Reagent (for in situ functionalization) Column Chromatography Column Chromatography Wittig Reagent (for in situ functionalization)->Column Chromatography Triple Michael Domino Reaction->Wittig Reagent (for in situ functionalization) NMR Spectroscopy NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Final Product Final Product Mass Spectrometry->Final Product

Caption: Workflow for the Organocatalytic Triple Michael Domino Reaction.

This approach provides a direct route to tetrasubstituted cyclopentenyl amines with excellent diastereoselectivity. The reaction utilizes a chiral bifunctional substrate in a diastereoselective intramolecular isocyanide-based multicomponent reaction (I-MCR).[1]

Key Features:

  • High Atom Economy: Combines multiple starting materials in a single step.

  • Substrate Diversity: Tolerates a wide range of amines and isocyanides, enabling the creation of diverse compound libraries.[1]

  • Excellent Stereocontrol: Produces products with high diastereomeric ratios (up to >99:1 dr).[1]

Quantitative Data Summary:

Amine Component (R-NH2)Isocyanide Component (R'-NC)Yield (%)Diastereomeric Ratio (dr)
Benzylaminetert-Butyl isocyanide95>99:1
CyclohexylamineBenzyl isocyanide8895:5
AnilineEthyl isocyanoacetate7590:10
p-Methoxyanilinep-Toluenesulfonylmethyl isocyanide82>99:1

Note: Data is representative and sourced from a study on isocyanide-based multicomponent reactions.[1]

The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been achieved on a large scale. This method is crucial for their application in peptide foldamer chemistry. The synthesis involves reductive amination and subsequent separation and purification steps to yield the desired stereoisomers.[8]

Key Features:

  • Scalability: Allows for the production of significant quantities of all four ACPC stereoisomers.[8]

  • Access to All Stereoisomers: Provides a toolbox of building blocks for peptide and peptidomimetic synthesis.

  • High Purity: Yields Fmoc-protected derivatives suitable for solid-phase peptide synthesis.[8]

Logical Relationship of Stereoisomer Synthesis:

G Ketoester Ketoester Reductive Amination (Chiral Amine) Reductive Amination (Chiral Amine) Ketoester->Reductive Amination (Chiral Amine) Diastereomeric Mixture of Amino Esters Diastereomeric Mixture of Amino Esters Reductive Amination (Chiral Amine)->Diastereomeric Mixture of Amino Esters Separation (e.g., Crystallization) Separation (e.g., Crystallization) Diastereomeric Mixture of Amino Esters->Separation (e.g., Crystallization) cis-Amino Ester cis-Amino Ester Separation (e.g., Crystallization)->cis-Amino Ester trans-Amino Ester trans-Amino Ester Separation (e.g., Crystallization)->trans-Amino Ester Hydrolysis Hydrolysis cis-Amino Ester->Hydrolysis trans-Amino Ester->Hydrolysis cis-ACPC cis-ACPC Hydrolysis->cis-ACPC trans-ACPC trans-ACPC Hydrolysis->trans-ACPC Fmoc Protection Fmoc Protection cis-ACPC->Fmoc Protection trans-ACPC->Fmoc Protection Fmoc-cis-ACPC Fmoc-cis-ACPC Fmoc Protection->Fmoc-cis-ACPC Final Product Fmoc-trans-ACPC Fmoc-trans-ACPC Fmoc Protection->Fmoc-trans-ACPC Final Product

Caption: Synthesis pathway for ACPC stereoisomers.

Experimental Protocols

This protocol is adapted from the work of Enders and others on the asymmetric synthesis of fully substituted cyclopentanes.[6]

  • Reactant Preparation: To a solution of the oxindole (0.2 mmol) in chloroform (1.0 mL) is added the α,β-unsaturated aldehyde (0.2 mmol) and the unsaturated conjugated diene (0.2 mmol).

  • Catalyst Addition: Diphenylprolinol silyl ether (20 mol%) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • In situ Functionalization (Optional): A Wittig reagent (0.3 mmol) is added to the reaction mixture and stirred for an additional 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous NH4Cl solution and extracted with dichloromethane. The combined organic layers are dried over Na2SO4 and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted aminocyclopentane derivative.

This protocol is based on the methodology for synthesizing tetrasubstituted cyclopentenyl amines.[1]

  • Reactant Preparation: In a microwave vial, the chiral hemiacetal (0.15 mmol), the amine (0.15 mmol), and the isocyanide (0.15 mmol) are combined in 2,2,2-trifluoroethanol (0.3 mL).

  • Reaction: The vial is sealed and heated to 70 °C under microwave irradiation (300 W) for the time specified in the relevant literature (typically 30-60 minutes).

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the pure tetrasubstituted cyclopentenyl amine. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

This protocol is a summarized procedure based on the scalable synthesis of ACPC stereoisomers.[8]

  • Reductive Amination: A solution of the starting ketoester and (S)-α-phenylethylamine in methanol is subjected to catalytic hydrogenation.

  • Diastereomer Separation: The resulting mixture of diastereomeric amino esters is separated by crystallization to isolate the desired (1S,2S) stereoisomer.

  • Hydrolysis: The separated amino ester is hydrolyzed under acidic conditions (e.g., heating in hydrochloric acid) to yield (1S,2S)-2-aminocyclopentanecarboxylic acid.[8]

  • Fmoc Protection: The amino acid is dissolved in a mixture of water and acetonitrile. Potassium bicarbonate (KHCO3) is added, followed by Fmoc-OSu. The reaction mixture is stirred at room temperature for 24 hours.[8]

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified to give the final Fmoc-(1S,2S)-ACPC product.

Applications in Drug Development

Substituted aminocyclopentane derivatives are valuable scaffolds in drug design. They can serve as bioisosteres for other cyclic structures or as constrained linkers to orient functional groups for optimal target interaction. Their incorporation into peptide-based drugs can enhance metabolic stability and cell permeability.

Potential Signaling Pathway Involvement:

While specific signaling pathway diagrams are highly dependent on the particular biological target of a drug molecule, a common application of aminocyclopentane derivatives is in the development of enzyme inhibitors or receptor antagonists. For example, a hypothetical inhibitor of a protein kinase might function as depicted below.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds and Activates Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade (e.g., MAPK pathway) Downstream Signaling Cascade (e.g., MAPK pathway) Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling Cascade (e.g., MAPK pathway)->Cell Proliferation and Survival Promotes Aminocyclopentane-based Inhibitor Aminocyclopentane-based Inhibitor Aminocyclopentane-based Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK RTK->Downstream Signaling Cascade (e.g., MAPK pathway) Phosphorylates

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

In this conceptual diagram, the aminocyclopentane derivative acts as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase, thereby blocking downstream signaling that leads to cell proliferation. This is a common mechanism of action for many anti-cancer drugs.

Conclusion

The diastereoselective synthesis of substituted aminocyclopentane derivatives is a vibrant area of research with significant implications for drug discovery and development. The methods outlined in these application notes provide robust and versatile strategies for accessing these valuable chiral building blocks with high stereocontrol. The detailed protocols serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis and exploration of novel aminocyclopentane-based therapeutic agents.

References

Application Notes and Protocols for the Incorporation of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the cyclic β-amino acid, (1S,2R)-2-Aminocyclopentanecarboxylate, into peptide chains using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on established Fmoc/tBu chemistry and are intended to serve as a foundational methodology for researchers developing novel peptidomimetics with constrained backbones.

Introduction

Cyclic β-amino acids, such as (1S,2R)-2-Aminocyclopentanecarboxylate, are valuable building blocks in medicinal chemistry. Their incorporation into peptides induces stable secondary structures, enhances proteolytic stability, and can modulate biological activity. This document outlines the necessary steps for the preparation of the Fmoc-protected amino acid, its incorporation into a peptide sequence via automated or manual SPPS, and the subsequent purification and characterization of the final peptide.

It is important to note that for efficient solid-phase peptide synthesis, the carboxyl group of the amino acid to be coupled must be activated. Therefore, the ethyl ester of (1S,2R)-2-Aminocyclopentanecarboxylate must first be hydrolyzed to the free carboxylic acid and then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine. The resulting Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid is the activated building block for SPPS.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid is not extensively reported in the literature, the coupling of cyclic β-amino acids is generally efficient using standard coupling reagents. The following table provides a summary of expected outcomes and parameters based on the synthesis of peptides containing similar cyclic β-amino acids.

ParameterExpected Value/RangeNotes
Fmoc-AA Purity >98%Purity of the Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid building block is critical for successful peptide synthesis.
Coupling Efficiency >99%Monitored by Kaiser test or equivalent method. Double coupling may be employed for sterically hindered residues.
Crude Peptide Purity 50-70%Dependent on peptide length and sequence. Purification is typically required.
Final Peptide Purity >95%Achievable with preparative RP-HPLC.

Experimental Protocols

Protocol 1: Preparation of Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol describes the hydrolysis of the ethyl ester and subsequent Fmoc protection of (1S,2R)-2-Aminocyclopentanecarboxylate.

Materials:

  • Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate hydrochloride

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Ester Hydrolysis:

    • Dissolve this compound hydrochloride in a 1:1 mixture of THF and water.

    • Add 1.5 equivalents of LiOH and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (1S,2R)-2-Aminocyclopentanecarboxylic acid.

  • Fmoc Protection:

    • Dissolve the resulting (1S,2R)-2-Aminocyclopentanecarboxylic acid in a 10% aqueous solution of NaHCO₃.

    • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., EtOAc/hexanes) to obtain pure Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid into a peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid pre-loaded resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid

  • Coupling reagent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic acid and a slightly less than equimolar amount of coupling reagent (e.g., HATU) in DMF.

    • Add 2-3 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative and analytical RP-HPLC columns (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of Mobile Phase B.

    • Collect the fractions containing the desired peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the purity of the final peptide using analytical RP-HPLC. A single sharp peak is indicative of high purity.[1]

    • Verify the identity of the peptide by determining its molecular weight using mass spectrometry.[2]

Visualizations

experimental_workflow cluster_0 Building Block Preparation start This compound Hydrochloride hydrolysis Ester Hydrolysis (LiOH, THF/H2O) start->hydrolysis free_acid (1S,2R)-2-Aminocyclopentanecarboxylic Acid hydrolysis->free_acid fmoc_protection Fmoc Protection (Fmoc-OSu, NaHCO3) free_acid->fmoc_protection final_building_block Fmoc-(1S,2R)-2-Aminocyclopentanecarboxylic Acid fmoc_protection->final_building_block

Caption: Workflow for the preparation of the Fmoc-protected amino acid building block.

sps_cycle resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection deprotected_resin H2N-AA-Resin deprotection->deprotected_resin coupling Amino Acid Coupling (Fmoc-(1S,2R)-ACPC-OH, HATU, DIPEA) deprotected_resin->coupling elongated_resin Fmoc-(1S,2R)-ACPC-AA-Resin coupling->elongated_resin repeat Repeat Cycle or Proceed to Cleavage elongated_resin->repeat repeat->deprotection Next AA

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

purification_and_analysis crude_peptide Crude Peptide (from Cleavage) prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc pure_fractions Pure Peptide Fractions prep_hplc->pure_fractions lyophilization Lyophilization pure_fractions->lyophilization final_peptide Pure Peptide lyophilization->final_peptide analytical_hplc Analytical RP-HPLC (Purity Check) final_peptide->analytical_hplc ms Mass Spectrometry (Identity Confirmation) final_peptide->ms

Caption: Workflow for peptide purification and characterization.

References

Application Notes and Protocols: Protecting Group Strategies for 2-Aminocyclopentanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for 2-aminocyclopentanecarboxylate esters, crucial intermediates in the synthesis of peptidomimetics and other bioactive molecules. The protocols focus on the widely used Boc, Cbz, and Fmoc protecting groups for the amine functionality, as well as common ester protections for the carboxyl group.

Introduction

2-Aminocyclopentanecarboxylate esters are valuable building blocks in medicinal chemistry, offering conformational constraint that can enhance the biological activity and metabolic stability of peptides and small molecules.[1][2] The synthesis of complex molecules incorporating these scaffolds necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. The choice of protecting groups for the amine and carboxyl functionalities is critical and depends on the overall synthetic route, particularly the conditions required for subsequent reaction steps and final deprotection.

This document outlines strategies for the protection of 2-aminocyclopentanecarboxylate esters, including orthogonal approaches that allow for the selective deprotection of one functional group in the presence of another.[3][4][5]

Protecting Groups for the Amine Functionality

The selection of an appropriate amine protecting group is paramount. The most common choices are the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions.[6][7] It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O and is typically removed with strong acids like trifluoroacetic acid (TFA).[4][8][9]

Table 1: Summary of Boc Protection and Deprotection

StepReagents and ConditionsTypical YieldNotes
Protection Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaOH, NaHCO₃, or DMAP), solvent (e.g., THF, dioxane, water, acetonitrile), Room Temperature to 40°C.>90%Reaction conditions are flexible and generally provide high yields.[8]
Deprotection Trifluoroacetic acid (TFA) in dichloromethane (DCM); or HCl in an organic solvent (e.g., dioxane, methanol).QuantitativeDeprotection is typically rapid at room temperature.[9]
Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[10] It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly removed by catalytic hydrogenolysis.[10][11]

Table 2: Summary of Cbz Protection and Deprotection

StepReagents and ConditionsTypical YieldNotes
Protection Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃), solvent (e.g., water, THF), 0°C to Room Temperature.>90%Reaction is typically performed under Schotten-Baumann conditions.[10]
Deprotection H₂, Pd/C catalyst, solvent (e.g., methanol, ethanol), Room Temperature.QuantitativeThis method is mild and preserves most other functional groups. Acidic conditions (e.g., HBr in acetic acid) can also be used.[10][12]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly important in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine.[13] This allows for orthogonal protection schemes with acid-labile side-chain protecting groups.

Table 3: Summary of Fmoc Protection and Deprotection

StepReagents and ConditionsTypical YieldNotes
Protection Fmoc-OSu, base (e.g., KHCO₃), solvent (e.g., acetonitrile/water), Room Temperature.85%This method has been successfully applied to 2-aminocyclopentanecarboxylic acid.[1]
Deprotection 20% Piperidine in DMF or NMP.QuantitativeDeprotection is typically fast at room temperature.[14]

Protecting Groups for the Carboxylate Functionality

Ester protecting groups are used to mask the carboxylic acid. The choice of ester depends on the desired deprotection conditions.

  • Methyl and Ethyl Esters : These are simple and common protecting groups. They are stable to a wide range of conditions but are typically removed by saponification with aqueous base (e.g., NaOH or LiOH), which can sometimes lead to epimerization.

  • tert-Butyl Esters : These esters are stable to basic conditions and are removed with acid (e.g., TFA), making them orthogonal to Fmoc protection.

  • Benzyl Esters : Similar to the Cbz group, benzyl esters are stable to both acidic and basic conditions and are removed by catalytic hydrogenolysis, making them orthogonal to both Boc and Fmoc protection schemes.

Orthogonal Protecting Group Strategies

Orthogonal protection allows for the selective removal of one protecting group without affecting others.[3][5][15] This is crucial for the synthesis of complex molecules where different parts of the molecule need to be manipulated independently.

Table 4: Common Orthogonal Protecting Group Pairs for 2-Aminocyclopentanecarboxylates

Amine ProtectionCarboxylate ProtectionAmine DeprotectionCarboxylate Deprotection
BocBenzyl EsterAcid (TFA)Hydrogenolysis (H₂/Pd-C)
Fmoctert-Butyl EsterBase (Piperidine)Acid (TFA)
CbzMethyl/Ethyl EsterHydrogenolysis (H₂/Pd-C)Base (NaOH)

Experimental Protocols

Protocol 1: Boc Protection of Ethyl 2-Aminocyclopentanecarboxylate

This protocol is a general procedure adaptable for 2-aminocyclopentanecarboxylate esters.

  • Dissolution : Dissolve ethyl 2-aminocyclopentanecarboxylate (1.0 equiv) in a suitable solvent such as a mixture of THF and water (1:1).

  • Base Addition : Add sodium bicarbonate (2.0 equiv).

  • Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extraction : Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Cbz Protection of Methyl 2-Aminocyclopentanecarboxylate

This protocol is a general procedure adaptable for 2-aminocyclopentanecarboxylate esters.[11]

  • Dissolution : Dissolve methyl 2-aminocyclopentanecarboxylate (1.0 equiv) in a mixture of THF and water (1:1).

  • Base Addition : Cool the solution to 0°C in an ice bath and add sodium carbonate (2.0 equiv).

  • Reagent Addition : Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up : Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 3: Fmoc Protection of (1S,2S)-2-Aminocyclopentanecarboxylic Acid[1]

This protocol is adapted from a literature procedure for the protection of the free amino acid, which can be subsequently esterified if needed.

  • Dissolution : Dissolve (1S,2S)-2-aminocyclopentanecarboxylic acid (1.0 equiv) in a mixture of acetonitrile and water.

  • Base Addition : Add potassium bicarbonate (KHCO₃, 3.0 equiv).

  • Reagent Addition : Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.1 equiv).

  • Reaction : Stir the mixture at room temperature for 24 hours.

  • Work-up : After 24 hours, acidify the reaction mixture with 1 M HCl.

  • Extraction : Extract the product with diethyl ether (5x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under vacuum to yield the Fmoc-protected amino acid.

Protocol 4: Boc Deprotection
  • Dissolution : Dissolve the Boc-protected 2-aminocyclopentanecarboxylate ester in dichloromethane (DCM).

  • Acid Addition : Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

  • Reaction : Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. Co-evaporation with toluene can help to remove residual TFA. The product is often obtained as a TFA salt.

Protocol 5: Cbz Deprotection by Hydrogenolysis
  • Dissolution : Dissolve the Cbz-protected 2-aminocyclopentanecarboxylate ester in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition : Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation : Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 6: Fmoc Deprotection
  • Dissolution : Dissolve the Fmoc-protected 2-aminocyclopentanecarboxylate ester in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition : Add piperidine to a final concentration of 20%.

  • Reaction : Stir the solution at room temperature for 15-30 minutes.

  • Work-up : The deprotected amine is typically used in the next synthetic step without isolation. If isolation is required, the solvent can be removed under high vacuum, and the product purified by chromatography or crystallization.

Visualizations

G cluster_amine Amine Protection cluster_deprotection Amine Deprotection Amine Amine Boc-Amine Boc Protected Amine->Boc-Amine (Boc)2O, Base Cbz-Amine Cbz Protected Amine->Cbz-Amine Cbz-Cl, Base Fmoc-Amine Fmoc Protected Amine->Fmoc-Amine Fmoc-OSu, Base FreeAmine Free Amine Boc-Amine_d Boc Protected Boc-Amine_d->FreeAmine Acid (TFA) Cbz-Amine_d Cbz Protected Cbz-Amine_d->FreeAmine H2, Pd/C Fmoc-Amine_d Fmoc Protected Fmoc-Amine_d->FreeAmine Base (Piperidine)

Caption: General strategies for the protection and deprotection of the amine functionality.

Orthogonal_Strategy Start 2-Aminocyclopentane- carboxylate Ester Fmoc_tBu N-Fmoc, O-tBu Start->Fmoc_tBu Fmoc-OSu; t-Bu esterification Boc_Bn N-Boc, O-Bn Start->Boc_Bn (Boc)2O; Benzyl esterification Amine_Deprotection_Fmoc Selective Amine Deprotection Fmoc_tBu->Amine_Deprotection_Fmoc Piperidine Carboxyl_Deprotection_tBu Selective Carboxyl Deprotection Fmoc_tBu->Carboxyl_Deprotection_tBu TFA Amine_Deprotection_Boc Selective Amine Deprotection Boc_Bn->Amine_Deprotection_Boc TFA Carboxyl_Deprotection_Bn Selective Carboxyl Deprotection Boc_Bn->Carboxyl_Deprotection_Bn H2, Pd/C Free_Amine_tBu_Ester Free Amine, t-Bu Ester Amine_Deprotection_Fmoc->Free_Amine_tBu_Ester Fmoc_Free_Acid N-Fmoc, Free Acid Carboxyl_Deprotection_tBu->Fmoc_Free_Acid Free_Amine_Bn_Ester Free Amine, Bn Ester Amine_Deprotection_Boc->Free_Amine_Bn_Ester Boc_Free_Acid N-Boc, Free Acid Carboxyl_Deprotection_Bn->Boc_Free_Acid

Caption: Decision tree for orthogonal protection and deprotection strategies.

Experimental_Workflow Start Start Material: 2-Aminocyclopentane- carboxylate Ester Protection Amine Protection (Boc, Cbz, or Fmoc) Start->Protection Reaction Synthetic Transformation(s) on other parts of the molecule Protection->Reaction Deprotection Selective or Final Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A generalized experimental workflow for utilizing protected 2-aminocyclopentanecarboxylate esters.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cyclopentane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acids, such as cyclopentane derivatives, into peptides is a powerful strategy in medicinal chemistry and drug development. These cyclic residues can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity.[1] Solid-phase peptide synthesis (SPPS) is the predominant method for assembling such modified peptides.[2][3][4] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing cyclopentane amino acids.

Cyclopentane-based amino acids are particularly attractive building blocks because their incorporation can lead to peptides with specific folding properties.[1] For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have a high propensity to form stable 12-helical structures.[1] The rigid cyclopentane ring restricts the conformational freedom of the peptide backbone, which can be advantageous for mimicking protein secondary structures and improving resistance to proteolytic degradation.[1]

Challenges in SPPS with Cyclopentane Amino Acids

The primary challenge in incorporating cyclopentane amino acids into a growing peptide chain via SPPS is potential steric hindrance. The bulky, cyclic nature of these amino acids can slow down coupling reactions and may lead to incomplete acylation. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure efficient peptide bond formation. The choice of protecting groups for the cyclopentane amino acid and the coupling strategy are critical for a successful synthesis.

Key Considerations for a Successful Synthesis

  • Resin Selection: The choice of solid support depends on the desired C-terminal functionality. For C-terminal amides, a Rink amide resin is commonly used. For peptides with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) or Wang resin is appropriate.[5][6]

  • Protecting Groups: The Fmoc/tBu strategy is the most widely used approach for SPPS.[4][7] The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage to the resin.[6]

  • Coupling Reagents: Due to the potential for steric hindrance, powerful coupling reagents are recommended. Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective.[8][9] Carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are also a viable, cost-effective option.[10]

  • Monitoring Coupling Reactions: It is crucial to monitor the completeness of each coupling step. The Kaiser test (ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[2] A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

Data Presentation: Performance of Coupling Reagents

Table 1: Crude Purity of a Decapeptide (H-Gly-Gln-Phe-Ile-Asn-Lys(Boc)-Thr(tBu)-Cys(Trt)-Ser(tBu)-Tyr(tBu)-NH2) with Different Coupling Reagents

Coupling ReagentCrude Purity (%)
COMU81.65
HATU80.89
HCTU79.00
PyBOP78.54

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[10]

Table 2: Yields of Synthesized Peptides Using Various Protocols and Coupling Reagents

Peptide SequenceSynthesis MethodCoupling ReagentOverall Yield (%)Purity (%)Reference
cyclo-(D-Orn-Trp-Leu-D-Leu-Val-Asn)SPPS followed by solution-phase cyclizationHBTU->95%[8]
cyclo-(GVYLHIE)Microwave-assisted SPPSHATU->95%-
Tripeptide with polyhydroxylated cyclopentane β-amino acidSolution-phase synthesisHATU25% (over 6 steps)-[1]
Pentapeptide with polyhydroxylated cyclopentane β-amino acidSPPSPyBOP/HOBt14% (over 6 steps)-[1]
Chaiyaphumine analog (cyclic pentapeptide)SPPS followed by solution-phase cyclizationHATU->95%[9]
Sansalvamide A analog (cyclic pentapeptide)SPPS followed by solution-phase cyclizationPyBOP55% (linear precursor)>95%[9]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a generic Fmoc-protected cyclopentane amino acid (Fmoc-Cpa-OH) using the Fmoc/tBu strategy.

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is suitable for synthesizing a peptide with a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected C-terminal amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Place the 2-CTC resin (e.g., 0.5 g, 1.6 mmol/g loading) in a reaction vessel and swell in DCM (5 mL) for 30 minutes with gentle agitation.

  • Amino Acid Solution Preparation: In a separate vial, dissolve the Fmoc-protected C-terminal amino acid (1.5 equivalents relative to the resin loading) and DIPEA (3 equivalents) in DCM (5 mL).

  • Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add methanol (1 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This protocol outlines a single coupling cycle for adding an amino acid, including a cyclopentane amino acid, to the growing peptide chain.

Materials:

  • Peptide-resin from the previous step

  • Fmoc-protected amino acid (including Fmoc-Cpa-OH)

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • DIPEA

  • DCM, peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).

  • Kaiser Test: Take a small sample of resin beads, wash them with ethanol, and perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF (3 mL) for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For cyclopentane amino acids, a longer coupling time (up to 4 hours) or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates that the coupling is complete. If the test is positive, repeat the coupling step (double coupling).

  • Repeat steps 1-7 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, perform the deprotection step as described in Protocol 2 (steps 2 and 3).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under vacuum for at least 2 hours.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (5 mL) to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Add cold diethyl ether (40 mL) to the TFA solution to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 30 mL), centrifuging and decanting each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS Workflow for Cyclopentane Amino Acid Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle cluster_cleavage Cleavage & Deprotection Resin Solid Support (e.g., 2-CTC Resin) Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_AA1 Load First Fmoc-AA (DIPEA, DCM) Swell_Resin->Load_AA1 Cap_Resin Cap Unreacted Sites (MeOH) Load_AA1->Cap_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Cpa-OH (HATU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Cycle Complete Cleavage Cleave from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis of a peptide containing a cyclopentane amino acid.

Decision Pathway for Coupling Conditions

Coupling_Decision Start Start: Couple Cyclopentane AA Kaiser_Test Kaiser Test after Coupling Start->Kaiser_Test Double_Couple Perform Double Coupling (Repeat Coupling Step) Kaiser_Test->Double_Couple Positive Next_Step Proceed to Next Deprotection Step Kaiser_Test->Next_Step Negative Double_Couple->Kaiser_Test Stronger_Reagent Consider Stronger Coupling Reagent (e.g., PyAOP) Double_Couple->Stronger_Reagent Longer_Time Increase Coupling Time Double_Couple->Longer_Time Failure Re-evaluate Strategy Stronger_Reagent->Failure Longer_Time->Failure

Caption: Decision-making process for optimizing the coupling of sterically hindered cyclopentane amino acids.

Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection Peptide_Resin Fmoc-NH-CH(R)-CO-Peptide-Resin Side Chain (P) Fmoc_Removal Nα-Deprotection (Base: Piperidine) Peptide_Resin:f0->Fmoc_Removal Free_Amine H2N-CH(R)-CO-Peptide-Resin Side Chain (P) Fmoc_Removal->Free_Amine:f0 Final_Cleavage Final Cleavage & Side Chain Deprotection (Acid: TFA) Free_Peptide H2N-CH(R)-CO-Peptide-OH/NH2 (Free Peptide) Final_Cleavage->Free_Peptide Free_Amine->Peptide_Resin Couple Next AA Free_Amine:f1->Final_Cleavage

References

Application Notes and Protocols for the Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxylated cyclopentane β-amino acids are a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as β-sheets and helices, and enhance resistance to enzymatic degradation.[1][2] These unique properties make them valuable building blocks for the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles. This document outlines two prominent synthetic strategies for accessing these complex molecules, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Synthetic Strategies

Two primary strategies for the synthesis of polyhydroxylated cyclopentane β-amino acids have been developed, primarily utilizing carbohydrates as chiral starting materials.

  • Nitro Sugar-Mediated Synthesis: This approach leverages the rich chemistry of nitro compounds. A key step involves an intramolecular Henry reaction to form the cyclopentane ring, followed by a Michael addition to introduce a carboxylate equivalent. The nitro group is subsequently reduced to the corresponding amine.[1][3]

  • Ring-Closing Metathesis (RCM) and Aza-Michael Addition: This more recent and versatile strategy employs a ring-closing metathesis reaction of a diene, derived from a hexose, to construct the cyclopentane core.[2][4][5][6][7][8] The amino functionality is then introduced via a stereoselective aza-Michael addition to an α,β-unsaturated ester.[2][4][5][6][7][8] This method is, in principle, applicable to all hexoses, offering access to a wider variety of stereoisomers.[4][5]

Data Presentation

Table 1: Comparison of Synthetic Routes from D-Glucose Derivatives
ProductStarting MaterialKey ReactionsOverall YieldNumber of StepsReference
β-amino ester 15 D-glucoseIntramolecular Henry reaction, Michael addition57% (for the last two steps)Not specified[1]
Enantiomer of 19b Nitrosugar precursor 1 Not specified in detail8%9[5]
Table 2: Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids via RCM and Aza-Michael Addition
ProductStarting MaterialKey ReactionsOverall YieldNumber of StepsReference
β-amino acid 19a D-galactose derivative 13a RCM, Aza-Michael addition34%8[2][4]
β-amino acid 19b D-galactose derivative 13b RCM, Aza-Michael addition24%10[5]

Signaling Pathways and Experimental Workflows

nitro_sugar_synthesis d_glucose D-Glucose nitroolefin Cyclopentane Nitroolefin (10) d_glucose->nitroolefin Intramolecular Henry Reaction michael_adduct Polysubstituted Cyclopentane (12) nitroolefin->michael_adduct Michael Addition of LiC(SPh)₃ nitro_ester Nitro Ester (13) michael_adduct->nitro_ester Transformation of C(SPh)₃ to CO₂R amino_ester_intermediate Amino Ester (14) nitro_ester->amino_ester_intermediate Catalytic Hydrogenation (Reduction of NO₂ to NH₂) final_product Polyhydroxylated Cyclopentane β-Amino Acid (15) amino_ester_intermediate->final_product Boc Protection

Caption: Synthetic pathway from D-glucose via the nitro sugar-mediated approach.

rcm_synthesis hexose Hexose (e.g., D-Mannose, D-Galactose) diene Diene Intermediate (A) hexose->diene Multi-step functionalization cyclopentenol Cyclopentenol (B) diene->cyclopentenol Ring-Closing Metathesis (RCM) cyclopentene_ester Cyclopentene Carboxylic Acid Derivative (C) cyclopentenol->cyclopentene_ester Oxidation & Esterification final_product Polyhydroxylated Cyclopentane β-Amino Acid (D) cyclopentene_ester->final_product Stereoselective Aza-Michael Addition

Caption: General synthetic pathway from hexoses using RCM and aza-Michael addition.

Experimental Protocols

Protocol 1: Nitro Sugar-Mediated Synthesis of β-Amino Ester (15)

This protocol is based on the synthesis of methyl (1S,2R,3R,5R)-2-(benzyloxy)-5-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate.[1]

Step 1: Michael Addition to Nitroolefin (10)

  • Prepare a solution of tris(phenylthio)methane in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (n-BuLi) dropwise to generate the lithium salt of tris(phenylthio)methane.

  • Add a solution of the cyclopentane sugar nitroolefin (10), derived from D-glucose, to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time, monitoring the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (12) by column chromatography.

Step 2: Conversion of Tris(phenylthio)methyl Group and Reduction of Nitro Group

  • Transform the tris(phenylthio)methyl substituent of (12) into a carboxylic acid functionality to yield the nitro ester (13). The exact conditions for this step were not detailed in the provided abstracts.

  • Dissolve the nitro ester (13) in a suitable solvent (e.g., methanol) containing hydrochloric acid.

  • Subject the solution to catalytic hydrogenation (e.g., using H₂, Pd/C) to reduce the nitro group to an amino group, forming the amino ester (14).[1]

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

Step 3: Boc Protection

  • Dissolve the crude amino ester (14) in a suitable solvent mixture (e.g., THF/water) and add a base (e.g., sodium bicarbonate).

  • Add di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product (15) by column chromatography. A 57% yield for the final two steps (hydrogenation and Boc protection) has been reported.[1]

Protocol 2: RCM and Aza-Michael Addition for the Synthesis of β-Amino Acid (19a)

This protocol is based on the synthesis starting from a D-galactose derivative.[2][4]

Step 1: Synthesis of Diene Intermediate (16a)

  • Starting from a known D-galactose derivative (13a), perform an olefination of the hemiacetal.[4][5]

  • Oxidize the resulting hydroxyl group to give a ketone (15a).[4][5]

  • Perform a second olefination on the ketone (15a) to yield the diolefin (16a).[4][5]

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diolefin in an appropriate solvent (e.g., dichloromethane).

  • Add a Grubbs' catalyst (e.g., Grubbs' first generation) and stir the reaction at room temperature under an inert atmosphere.

  • Monitor the formation of the cyclopentenol intermediate by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Step 3: Oxidation and Esterification

  • Oxidize the cyclopentenol using a suitable oxidizing agent (e.g., TEMPO) to obtain the corresponding cyclopentenecarboxylic acid (18a).[2][4] This oxidation may proceed through an intermediate aldehyde that spontaneously oxidizes.[2][4]

  • Esterify the carboxylic acid (18a) by reacting it with methyl iodide in the presence of a base like sodium bicarbonate to yield the methyl ester (18b). A 97% yield for these three steps (oxidation and esterification) has been reported.[2][4]

Step 4: Stereoselective Aza-Michael Addition

  • Dissolve the α,β-unsaturated ester (18b) in a suitable solvent (e.g., DMF).

  • Add the amine nucleophile, for example, p-methoxybenzylamine (PMBNH₂), to the solution.[2][4]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting β-amino acid derivative (19a) by column chromatography. The overall yield for the transformation of (13a) into (19a) was reported to be 34% over eight steps.[2][4]

References

Application Notes and Protocols: Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate in Foldamer Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1S,2R)-2-Aminocyclopentanecarboxylate in Foldamer Chemistry

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a chiral building block crucial for the synthesis of foldamers, which are synthetic oligomers that adopt well-defined, predictable three-dimensional structures in solution.[1][2] This specific stereoisomer is a precursor to (1S,2R)-2-aminocyclopentanecarboxylic acid (cis-ACPC), a constrained β-amino acid. The incorporation of cyclic β-amino acids like ACPC into peptide chains imparts significant conformational stability, leading to the formation of unique secondary structures that can mimic natural biomolecules.[1][3]

The stereochemistry of the 2-aminocyclopentanecarboxylic acid monomer dictates the resulting foldamer's secondary structure. Oligomers of trans-ACPC, specifically the (1R,2R) and (1S,2S) enantiomers, have a strong propensity to form a stable 12-helix structure, which is characterized by a series of 12-membered hydrogen-bonded rings.[4] This helical motif is analogous to the α-helix found in proteins, making trans-ACPC-based foldamers valuable scaffolds for mimicking α-helical protein domains involved in protein-protein interactions (PPIs). In contrast, oligomers of cis-ACPC, derived from this compound, tend to adopt extended, sheet-like secondary structures.[5] This structural dichotomy allows for the rational design of foldamers with distinct topologies for various biomedical applications.

The primary application of ACPC-based foldamers lies in the development of novel therapeutics, particularly as inhibitors of protein-protein interactions.[4][6] Their rigid and predictable conformations allow for the precise spatial arrangement of functional groups to target the large and often shallow interfaces of PPIs, which are challenging to address with traditional small molecules. Furthermore, the unnatural β-amino acid backbone of these foldamers confers significant resistance to proteolytic degradation, a major advantage for the development of peptide-based drugs.[6]

Application Notes

Design of α-Helix Mimetics for PPI Inhibition

Foldamers incorporating trans-ACPC are excellent scaffolds for mimicking α-helical domains involved in critical protein-protein interactions. The 12-helix adopted by trans-ACPC oligomers presents side chains in a spatial arrangement that can effectively mimic the "hot spot" residues of an α-helix that are crucial for binding to its protein partner.

Applications:

  • Oncology: Targeting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-xL, Mcl-1, and Bcl-2) is a key strategy in cancer therapy. Foldamers containing trans-ACPC have been designed to mimic the BH3 domain of pro-apoptotic proteins, leading to potent inhibition of these interactions and induction of apoptosis in cancer cells.[4][7]

  • Infectious Diseases: The entry of viruses into host cells is often mediated by α-helical interactions. trans-ACPC-based foldamers have been developed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, demonstrating their potential as antiviral agents.[8]

Development of Proteolytically Stable Peptidomimetics

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of β-amino acids like ACPC into the peptide backbone renders the resulting foldamer highly resistant to enzymatic cleavage.[6] This enhanced stability leads to a longer plasma half-life and improved pharmacokinetic properties, making them more viable as drug candidates.

Scaffolds for Library Synthesis and Screening

The modular nature of ACPC-based foldamers makes them well-suited for the generation of combinatorial libraries. Solid-phase peptide synthesis allows for the systematic variation of both the α- and β-amino acid residues in the sequence, enabling the exploration of a vast chemical space to identify potent and selective binders for a given protein target.

Quantitative Data

The following tables summarize key quantitative data for ACPC-containing foldamers as inhibitors of protein-protein interactions.

Table 1: Binding Affinities of ACPC-Containing Foldamers to Anti-Apoptotic Proteins

Foldamer IDTarget ProteinBinding Affinity (Kd or Ki, nM)Assay MethodReference
α/β-1Mcl-123 ± 8Surface Plasmon Resonance (SPR)[4]
α/β-1Bcl-xL11 ± 3Surface Plasmon Resonance (SPR)[4]
α/β-1Bcl-219 ± 11Surface Plasmon Resonance (SPR)[4]
α/β-2Mcl-122 ± 10Surface Plasmon Resonance (SPR)[4]
α/β-2Bcl-xL13 ± 2Surface Plasmon Resonance (SPR)[4]
α/β-2Bcl-226 ± 12Surface Plasmon Resonance (SPR)[4]

Table 2: Activity of a trans-ACPC-Containing Foldamer Against SARS-CoV-2 S Protein

Foldamer IDTargetKd (nM)IC50 (µM)Assay MethodReference
Peptide 41SARS-CoV-2 S Protein RBD6501.3Bio-layer Interferometry (BLI) & HTRF[8]

Experimental Protocols

Synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid

This protocol is adapted from scalable synthetic routes to all four stereoisomers of Fmoc-ACPC.[1] The synthesis starts with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (R)-α-phenylethylamine

  • Toluene

  • Isobutyric acid

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • (2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid (L-DBTA)

  • Acetonitrile

  • Potassium carbonate (K2CO3)

  • Potassium bicarbonate (KHCO3)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • Water

Procedure:

  • Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (R)-α-phenylethylamine in toluene with a catalytic amount of isobutyric acid. Heat the mixture to facilitate imine formation with azeotropic removal of water. After cooling, perform the reduction of the imine using NaBH4 in methanol to yield a mixture of diastereomeric amino esters.

  • Diastereomeric Salt Formation: After an aqueous workup and extraction with diethyl ether, the crude mixture of amino esters is dissolved in a hot solution of (2R,3R)-2,3-dibenzoyl-l-(-)-tartaric acid in acetonitrile. Upon cooling, the salt of the (1S,2R)-amino ester with L-DBTA will selectively precipitate.

  • Isolation of the Free Amine: The diastereomerically pure salt is treated with an aqueous solution of K2CO3 and KHCO3 and extracted with diethyl ether. The organic layers are combined, dried over Na2SO4, and concentrated to give the pure ethyl (1S,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate.

  • Debenzylation: The purified amino ester is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to remove the phenylethyl group, yielding this compound.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed by heating in aqueous HCl to afford (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride.

  • Fmoc Protection: The amino acid hydrochloride is dissolved in a mixture of dioxane and aqueous NaHCO3. Fmoc-Cl is added portion-wise, and the reaction is stirred until completion. After an acidic workup, the product is extracted, dried, and purified to yield Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid.

Solid-Phase Synthesis of an ACPC-Containing Foldamer

This is a general protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS) and can be adapted for automated synthesizers.[2][5][9]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected α-amino acids

  • Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure® or HOBt

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (α-amino acid or Fmoc-(1S,2R)-ACPC) (3-5 equivalents relative to resin loading), coupling reagent (e.g., DIC or HBTU/HATU), and additive (e.g., OxymaPure® or HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Structural Divergence of ACPC Foldamers

Structural Diversity from ACPC Stereoisomers cluster_trans trans-ACPC cluster_cis cis-ACPC trans_acpc (1R,2R) or (1S,2S)-ACPC helix 12-Helix trans_acpc->helix Oligomerization ppi PPI Inhibition helix->ppi α-Helix Mimicry cis_acpc (1S,2R) or (1R,2S)-ACPC sheet Sheet-like Structure cis_acpc->sheet Oligomerization material Biomaterial Application sheet->material Self-Assembly Workflow for ACPC Foldamer Library Design and Screening start Target Identification (e.g., PPI interface) design Computational Design of ACPC Foldamer Library start->design synthesis Solid-Phase Synthesis of Library Members design->synthesis screening High-Throughput Screening (e.g., FP, SPR, ELISA) synthesis->screening hit_id Hit Identification and Validation screening->hit_id hit_id->design No Hits / Refine Library sar Structure-Activity Relationship (SAR) Studies hit_id->sar Validated Hits lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Application Notes and Protocols for the Functionalization of the Cyclopentane Ring in Aminocyclopentanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Functionalized aminocyclopentanecarboxylates are privileged scaffolds in medicinal chemistry and drug discovery. The rigid cyclopentane core serves to constrain the conformation of the amino and carboxylate functionalities, mimicking peptide turns or presenting pharmacophoric elements in a defined spatial orientation. This structural feature is crucial for potent and selective interactions with biological targets such as enzymes and receptors. A prime example is the antiviral drug Peramivir, a potent neuraminidase inhibitor used for the treatment of influenza, which features a highly substituted aminocyclopentanecarboxylate core.[1][2] The strategic functionalization of the cyclopentane ring is therefore of great interest for the development of new therapeutic agents, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[3]

This document provides detailed application notes and experimental protocols for key strategies employed in the functionalization of the cyclopentane ring within aminocyclopentanecarboxylate frameworks.

Strategy 1: Functionalization via 1,3-Dipolar Cycloaddition and Reductive Ring Opening

This powerful two-step strategy allows for the stereoselective introduction of multiple functional groups onto the cyclopentane ring. The process begins with a 1,3-dipolar cycloaddition reaction between a β-aminocyclopentenecarboxylate and a nitrile oxide, forming a bicyclic isoxazoline intermediate. Subsequent reductive cleavage of the N-O bond in the isoxazoline ring unmasks new functionalities, leading to highly substituted β-aminocyclopentanecarboxylates. This approach has been successfully utilized in the synthesis of Peramivir and its analogues.[1][4]

G cluster_start Step 1: 1,3-Dipolar Cycloaddition cluster_reduction Step 2: Reductive Ring Opening start β-Aminocyclopentene- carboxylate cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition nitrile_oxide Nitrile Oxide (from Aldoxime + Oxidant) nitrile_oxide->cycloaddition isoxazoline Bicyclic Isoxazoline Intermediate cycloaddition->isoxazoline ring_opening Reductive Ring Opening isoxazoline->ring_opening reducing_agent Reducing Agent (e.g., NaBH4/NiCl2) reducing_agent->ring_opening product Functionalized β-Amino- cyclopentanecarboxylate ring_opening->product

Caption: Workflow for functionalization via cycloaddition and ring opening.

Data Presentation: Cycloaddition/Ring Opening

The following table summarizes representative yields for the key steps in this synthetic sequence, adapted from a facile synthesis of the neuraminidase inhibitor Peramivir.[1]

StepReactantsKey Reagents/CatalystsSolventYield (%)
1,3-Dipolar CycloadditionCyclopentene derivative, 2-Ethylbutanal oximeSodium hypochlorite (10%)DCM61-68%
Reductive Ring OpeningBicyclic Isoxazoline intermediateNaBH₄, NiCl₂EtOH85-92%
AcetylationRing-opened amino esterAcetic anhydride, Et₃NDCM90-95%
GuanidinylationAcetylated amino ester (after conversion to amine)Chloroformamidine hydrochlorideDMF82-88%
Experimental Protocol: General Procedure for Isoxazoline Formation and Reductive Ring Opening

This protocol is a generalized procedure based on methodologies reported for the synthesis of Peramivir analogues.[1][4]

Part A: 1,3-Dipolar Cycloaddition

  • Preparation of Aldoxime: Dissolve 2-ethylbutanal (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water. Add sodium carbonate (1.5 eq) portion-wise and stir the mixture at room temperature for 2-4 hours until TLC indicates completion. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure to obtain the 2-ethylbutanal oxime.

  • Cycloaddition Reaction: Dissolve the starting β-aminocyclopentenecarboxylate (1.0 eq) and the 2-ethylbutanal oxime (1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (e.g., 10%, 2.0 eq) dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, separate the organic layer. Wash the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic isoxazoline product.

Part B: Reductive Ring Opening of Isoxazoline

  • Reaction Setup: To a stirred solution of the isoxazoline-fused β-aminocyclopentanecarboxylate (1.0 eq) in ethanol (EtOH), add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 eq).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the careful addition of water. Filter the mixture through a celite pad to remove nickel salts, washing the pad with ethanol.

  • Evaporate the filtrate in vacuo. Dilute the residue with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the functionalized β-aminocyclopentanecarboxylate.

Strategy 2: Palladium-Catalyzed Transannular C–H Arylation

Direct C–H functionalization is a highly efficient strategy for modifying molecular scaffolds without the need for pre-installed functional handles. For cycloalkanes, the carboxylate group can act as a native directing group to guide a transition metal catalyst to a specific C–H bond. Recent advances have enabled the palladium-catalyzed transannular γ-arylation of cyclopentane carboxylic acids, installing an aryl group with high regioselectivity and diastereoselectivity (cis to the carboxylate).[5] This method provides a powerful tool for accessing 1,3-cis-disubstituted cyclopentane cores.

G cluster_workflow C-H Arylation Workflow substrate Cyclopentane Carboxylic Acid reaction C-H Arylation Reaction substrate->reaction aryl_iodide Aryl Iodide (Ar-I) aryl_iodide->reaction catalyst Pd(II) Precatalyst + Ligand catalyst->reaction base Base (e.g., Cs₂CO₃) base->reaction oxidant Oxidant (e.g., AgOAc) oxidant->reaction product γ-Arylated Cyclopentane Carboxylic Acid reaction->product

Caption: Workflow for Pd-catalyzed transannular C-H arylation.

Data Presentation: Scope of Transannular C–H Arylation

The following table summarizes the scope of the palladium-catalyzed γ-arylation of α-propyl cyclopentane carboxylic acid with various aryl iodides.[5]

α-SubstituentAryl Iodide (Ar-I)LigandAdditiveYield (%)
n-Propyl4-IodoanisoleL1AgOAc, Cs₂CO₃85
n-Propyl4-IodotolueneL1AgOAc, Cs₂CO₃80
n-PropylIodobenzeneL1AgOAc, Cs₂CO₃75
n-Propyl1-Iodo-4-(trifluoromethyl)benzeneL1AgOAc, Cs₂CO₃65
n-Propyl1-Iodo-4-fluorobenzeneL1AgOAc, Cs₂CO₃78
n-PropylMethyl 4-iodobenzoateL1AgOAc, Cs₂CO₃55
Phenyl4-IodoanisoleL1AgOAc, Cs₂CO₃76
tert-Butyl4-IodoanisoleL1AgOAc, Cs₂CO₃66

L1 = Quinuclidine-pyridone ligand as reported in the source literature.[5]

Experimental Protocol: Pd-Catalyzed Transannular γ-Arylation of Cyclopentane Carboxylic Acids

This protocol is adapted from the literature procedure for the arylation of cyclopentane carboxylic acids.[5]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the cyclopentane carboxylic acid substrate (0.1 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (10 mol%), the specified ligand (e.g., L1, 10 mol%), the aryl iodide (2.0 eq), silver(I) acetate (AgOAc, 1.5 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add hexafluoroisopropanol (HFIP, 0.6 mL) via syringe.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 60 °C.

  • Monitoring: Stir the reaction for 24 hours. The progress can be monitored by taking aliquots and analyzing by LC-MS or GC-MS after derivatization (e.g., methylation with TMS-diazomethane).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-arylated cyclopentane carboxylic acid. The stereochemistry is confirmed to be cis between the carboxylate and the newly installed aryl group.[5]

Strategy 3: Conceptual Framework for Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates, enabling a wide range of C–H functionalization reactions.[6] For aminocyclopentanecarboxylates, the amino group is a prime site for single-electron transfer (SET) oxidation. This would generate an α-amino radical on the cyclopentane ring, a key intermediate for subsequent bond formation. While specific protocols for this substrate class are emerging, the underlying principles provide a clear roadmap for reaction development.[7][8]

The process would involve the excitation of a photocatalyst (PC) by visible light, followed by oxidation of the amine to form a radical cation. Deprotonation yields a neutral α-amino radical, which can then be trapped by a radical acceptor (e.g., an activated alkene or a coupling partner in a dual catalytic system) to form a new C-C or C-heteroatom bond.

G cluster_photoredox Conceptual Photoredox Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_reduced PC•⁻ PC_excited->PC_reduced Substrate Aminocyclopentane- carboxylate (R₃N) PC_excited->Substrate SET Oxidation PC_reduced->PC light Visible Light (hν) light->PC Excitation Substrate_radical Radical Cation (R₃N•⁺) Substrate->Substrate_radical alpha_radical α-Amino Radical Substrate_radical->alpha_radical -H⁺ Acceptor Radical Acceptor (e.g., Michael Acceptor) alpha_radical->Acceptor Radical Addition Product_radical Adduct Radical Acceptor->Product_radical Product_radical->PC_reduced SET Reduction Final_Product Functionalized Product Product_radical->Final_Product +H⁺

Caption: Logical diagram for a conceptual photoredox-catalyzed C-H functionalization.

Protocol Development Considerations

A hypothetical protocol for the α-C–H functionalization of an N-aryl aminocyclopentanecarboxylate would involve:

  • Photocatalyst: An iridium or ruthenium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) or an organic dye.

  • Substrate: N-protected aminocyclopentanecarboxylate.

  • Radical Acceptor: An electron-deficient olefin (e.g., acrylate, acrylonitrile) for a Giese-type addition.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile.

  • Light Source: Blue LEDs.

  • Atmosphere: The reaction would need to be rigorously degassed and run under an inert atmosphere to prevent quenching of excited states or radical intermediates by oxygen.

The development of such protocols represents an exciting frontier for expanding the synthetic toolbox available for modifying these important scaffolds.

Conclusion

The functionalization of the cyclopentane ring in aminocyclopentanecarboxylates is a critical task in modern drug discovery. The strategies outlined herein—cycloaddition/ring-opening, directed C–H activation, and emerging photoredox catalysis—provide robust and versatile pathways to novel, highly substituted analogues. The choice of method depends on the desired substitution pattern and the available starting materials. The detailed protocols and data provided serve as a practical guide for researchers aiming to synthesize and explore the chemical space of this valuable molecular scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Aminocyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of chiral aminocyclopentanecarboxylic acids, crucial building blocks in medicinal chemistry and drug development. The methodologies presented are selected for their scalability, efficiency, and stereochemical control.

Introduction

Chiral aminocyclopentanecarboxylic acids are conformationally constrained amino acid analogues. Their incorporation into peptides and peptidomimetics can induce specific secondary structures, enhance biological activity, and improve metabolic stability. The stereochemistry of these cyclic amino acids is critical for their biological function, necessitating robust and scalable enantioselective synthetic methods. This guide details two primary strategies for obtaining all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC): diastereoselective resolution of a racemic intermediate and asymmetric hydrogenation.

Strategy 1: Diastereoselective Crystallization and Resolution

This approach relies on the synthesis of a racemic mixture of the target amino acid, followed by diastereoselective salt formation with a chiral resolving agent. Fractional crystallization then allows for the separation of the diastereomers, which are subsequently converted to the desired enantiopure amino acids. This method is particularly amenable to large-scale production due to its operational simplicity.[1][2]

Experimental Protocol: Synthesis and Resolution of Ethyl 2-aminocyclopentanecarboxylate

This protocol is adapted from a scalable synthesis of all stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.[1]

Step 1: Synthesis of Racemic Ethyl 2-((S)-1-phenylethyl)aminocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in a suitable solvent, add (S)-1-phenylethylamine.

  • Perform reductive amination using a suitable reducing agent (e.g., NaBH(OAc)₃ or catalytic hydrogenation) to yield a diastereomeric mixture of ethyl 2-((S)-1-phenylethyl)aminocyclopentanecarboxylate.

  • After reaction completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure to obtain the crude amino ester. The typical total yield is around 85.0 g.[1]

Step 2: Diastereoselective Crystallization with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA)

  • Add the crude amino ester (85 g) dropwise to a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g, 0.329 mol) in 1 L of acetonitrile.[1]

  • Stir the mixture and allow it to cool to room temperature to form a white precipitate.

  • Store the flask in a refrigerator for 12 hours to maximize crystallization.

  • Filter the precipitate and wash with cold acetonitrile to yield the (R,S,S)-2•(D)-DBTA salt.

Step 3: Liberation and Protection of the Enantiopure Amino Ester

  • Treat the isolated diastereomeric salt with an aqueous solution of KHCO₃ and K₂CO₃ and extract with diethyl ether to liberate the free amine, (1R,2S)-ethyl 2-aminocyclopentanecarboxylate.[1]

  • The free amine can then be protected, for example, with Fmoc-OSu to yield Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid.[1] The yield for this step is reported to be 85%.[2]

  • The other enantiomer can be obtained from the mother liquor by a similar process.

Data Presentation
StepProductStarting MaterialScale (mmol)Yield (%)Purity/eeReference
1Crude ethyl 2-((S)-1-phenylethyl)aminocyclopentanecarboxylateEthyl 2-oxocyclopentanecarboxylate320.1~95% (crude)Diastereomeric Mixture[1]
2(R,S,S)-2•(D)-DBTA saltCrude amino ester~304Variable based on crystallizationHigh diastereomeric purity[1]
3Fmoc-(1R,2S)-3(R,S,S)-2•(D)-DBTA salt185.685%High enantiomeric purity[1][2]
3Fmoc-(1S,2S)-3(S,S,S)-2•HBr salt175.386%High enantiomeric purity[1]

Process Visualization

G cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution cluster_2 Final Product Generation A Ethyl 2-oxocyclopentanecarboxylate B Reductive Amination with (S)-1-phenylethylamine A->B C Diastereomeric Mixture of Amino Esters B->C D Addition of D-DBTA C->D E Fractional Crystallization D->E F Separated Diastereomeric Salts E->F G Liberation of Free Amine F->G H Protection (e.g., Fmoc) G->H I Enantiopure Chiral Aminocyclopentanecarboxylic Acid H->I

Caption: Workflow for Diastereoselective Resolution.

Strategy 2: Asymmetric Hydrogenation of Cyclic Enamido Esters

Asymmetric hydrogenation offers a more direct route to chiral cyclic β-amino acids, avoiding the need for resolving agents. This method relies on a transition metal catalyst with a chiral ligand to induce enantioselectivity in the hydrogenation of a prochiral cyclic enamido ester.[3]

Experimental Protocol: Asymmetric Hydrogenation for Homoproline Synthesis

This protocol describes an efficient synthesis of N-protected homoproline via transition metal-catalyzed hydrogenation.[3]

Step 1: Synthesis of the Cyclic β-Acylamino Alkenoate Substrate

  • Synthesize the required N-protected thiolactam from the corresponding lactam using a reagent like Lawesson's reagent or P₄S₁₀.

  • Perform a thio-Wittig reaction on the N-protected thiolactam with a suitable phosphonium ylide (e.g., (C₆H₅)₃P=CH-CO₂Et) in refluxing toluene to generate the cyclic enamido ester.[3]

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the cyclic β-acylamino alkenoate in a suitable solvent (e.g., methanol, THF).

  • Add a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (S)-BINAP).

  • Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 1 to 100 atm) and stir the reaction at a controlled temperature (e.g., 20°C to 50°C) until the reaction is complete.[4]

  • Monitor the reaction for hydrogen uptake and substrate conversion.

Step 3: Deprotection and Isolation

  • After the reaction, carefully vent the reactor and remove the catalyst by filtration.

  • Concentrate the filtrate and purify the N-protected amino ester by chromatography if necessary.

  • Perform hydrolysis of the ester and deprotection of the amino group to yield the final chiral aminocyclopentanecarboxylic acid.

Data Presentation
SubstrateCatalyst/LigandSolventH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Cyclic β-enamido ester[Rh(COD)₂]BF₄ / (S)-BINAPMeOH202020>9995[3]
Cyclic β-enamido ester[Rh(COD)₂]BF₄ / (R,R)-Et-DuphosMeOH202020>99>99[3]

Process Visualization

G cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product A N-Protected Lactam B Thionation A->B C N-Protected Thiolactam B->C D Thio-Wittig Reaction C->D E Cyclic Enamido Ester D->E G H₂ atmosphere E->G Catalyst F [Rh(COD)₂]BF₄ + Chiral Ligand H N-Protected Chiral Amino Ester G->H I Deprotection H->I J Chiral Aminocyclopentanecarboxylic Acid I->J

Caption: Asymmetric Hydrogenation Workflow.

Concluding Remarks

The choice of synthetic strategy for obtaining chiral aminocyclopentanecarboxylic acids on a large scale depends on factors such as cost, available equipment, and the desired stereoisomer. Diastereoselective resolution is a classic and often cost-effective method for large-scale production, while asymmetric catalysis provides a more elegant and potentially more efficient route with high enantioselectivities. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field to select and implement the most suitable method for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. This crucial chiral building block is often used in the synthesis of pharmaceuticals and other bioactive molecules, making its purity paramount for successful downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Overall Yield After Purification - Incomplete reaction during synthesis. - Product loss during aqueous work-up due to the amine's basicity and some water solubility. - Suboptimal chromatography conditions (e.g., incorrect solvent system, overloading of the column). - Product loss during recrystallization (e.g., compound is too soluble in the chosen solvent, insufficient cooling).- Optimize Synthesis: Ensure the preceding synthetic steps have gone to completion using techniques like TLC or LC-MS. - Work-up: Carefully adjust the pH during extraction to minimize the formation of water-soluble ammonium salts. Use brine washes to reduce solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Chromatography: See the detailed protocol below. Perform small-scale trials to determine the optimal solvent system for flash chromatography. Avoid overloading the silica gel column. - Recrystallization: Carefully select a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.
Presence of Diastereomeric Impurity (cis-isomer) - Incomplete diastereoselectivity in the synthetic route. - Epimerization of the product or intermediates under non-optimal pH or temperature conditions.- Diastereomeric Salt Formation: This is a highly effective method for separating diastereomers. React the mixture of diastereomers with a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid ((D)-DBTA), to form diastereomeric salts with different solubilities. The desired salt can then be selectively crystallized.[1] - Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC for analytical or preparative separation. Polysaccharide-based CSPs are often a good starting point. Screening different chiral columns and mobile phases is crucial.
Contamination with Starting Materials or Reagents - Incomplete reaction. - Inefficient removal during work-up.- Reaction Monitoring: Use TLC or LC-MS to ensure the complete consumption of starting materials before work-up. - Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can help remove basic impurities, while a dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities. Be cautious with pH changes to avoid hydrolysis of the ester. - Chromatography: A well-chosen solvent system for flash chromatography should effectively separate the product from less or more polar starting materials and reagents.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound. - The solution is cooled too rapidly. - The presence of impurities that inhibit crystal lattice formation.- Solvent System Adjustment: Use a more polar solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol/water, methanol/ether, and ethyl acetate/hexanes. - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce crystallization. - Pre-purification: If significant impurities are present, consider a preliminary purification step like flash chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are:

  • Flash Column Chromatography: Effective for removing impurities with different polarities.

  • Diastereomeric Salt Formation and Recrystallization: A powerful technique for separating the desired (1S,2R)-trans-isomer from its cis-diastereomer and other impurities.[1]

  • Chiral HPLC: Used for achieving very high enantiomeric and diastereomeric purity, especially on an analytical or small preparative scale.

Q2: What is a good starting solvent system for flash column chromatography?

A2: A common starting point for the flash chromatography of amino esters is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For basic compounds like this, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and prevent streaking on the silica gel column.

Q3: How can I effectively remove the cis-diastereomer of Ethyl 2-Aminocyclopentanecarboxylate?

A3: Diastereomeric salt formation is a highly effective method. By reacting the mixture with a chiral acid like (+)-dibenzoyl-D-tartaric acid, you can form diastereomeric salts that have different solubilities, allowing for separation by selective crystallization.[1] Following the separation of the salt, the free base can be regenerated.

Q4: What are suitable solvents for the recrystallization of this compound or its salts?

A4: For the free base, solvent systems like ethyl acetate/hexanes or ethanol/water can be explored. For salts, such as the hydrochloride or tartrate salt, protic solvents like ethanol or isopropanol, or mixtures with anti-solvents like diethyl ether or hexanes, are often effective. For instance, the diastereomeric salt with (D)-DBTA has been successfully crystallized from acetonitrile in a similar system.[1]

Q5: How can I assess the purity of the final product?

A5: The purity of this compound should be assessed using a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.

  • Chiral HPLC or GC: To determine the diastereomeric and enantiomeric purity.

  • LC-MS: To confirm the molecular weight and identify any remaining impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (Et₃N)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Solvent System Selection: Develop a suitable solvent system using TLC. A good target Rf for the product is between 0.2 and 0.4. A common starting eluent is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% triethylamine to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification via Diastereomeric Salt Formation

This protocol is adapted from a method used for the corresponding carboxylic acid and is a powerful technique for diastereomeric purification.[1]

Materials:

  • Crude this compound (containing the cis-isomer)

  • (+)-Dibenzoyl-D-tartaric acid ((D)-DBTA)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve the crude amino ester in a suitable solvent such as acetonitrile. In a separate flask, dissolve an equimolar amount of (D)-DBTA in the same solvent, heating gently if necessary.

  • Crystallization: Add the (D)-DBTA solution to the amino ester solution. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization of the desired diastereomeric salt.

  • Isolation of the Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization from the same solvent if needed.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of ethyl acetate (or diethyl ether) and an aqueous solution of a weak base (e.g., saturated NaHCO₃ or 10% K₂CO₃).

  • Extraction: Stir the mixture until all solids have dissolved and the salt has been neutralized. Separate the organic layer. Extract the aqueous layer several more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield the purified this compound.

Data Summary

The following table summarizes typical outcomes for different purification methods. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Notes
Flash Column Chromatography >95%60-85%Effective for removing non-isomeric impurities.
Diastereomeric Salt Recrystallization >99% (diastereomeric purity)50-70% (after salt formation and liberation)Highly effective for separating diastereomers.[1]
Preparative Chiral HPLC >99.5% (enantiomeric and diastereomeric purity)40-60%Best for achieving the highest purity but may be less scalable and more costly.

Visualizations

Experimental Workflow: Diastereomeric Salt Resolution

diastereomeric_resolution crude Crude Mixture (cis/trans isomers) mix Mix and Dissolve crude->mix dbt (+)-DBTA dbt->mix solvent1 Acetonitrile solvent1->mix cool Cool and Crystallize mix->cool filter1 Filter cool->filter1 salt Crystalline Salt ((1S,2R)-ester • (D)-DBTA) filter1->salt Solid mother_liquor Mother Liquor (contains cis-isomer salt) filter1->mother_liquor Filtrate neutralize Neutralize and Extract salt->neutralize base Aqueous Base (e.g., NaHCO₃) base->neutralize solvent2 Organic Solvent (e.g., EtOAc) solvent2->neutralize separate Separate Layers neutralize->separate organic_phase Organic Phase separate->organic_phase Top Layer aqueous_phase Aqueous Phase separate->aqueous_phase Bottom Layer dry Dry and Concentrate organic_phase->dry pure_product Pure Ethyl (1S,2R)-2- Aminocyclopentanecarboxylate dry->pure_product troubleshooting_purification cluster_impurities Identify Impurity Type cluster_solutions Implement Solution start Start Purification check_purity Assess Purity (TLC, LC-MS, Chiral HPLC) start->check_purity impure Product Impure check_purity->impure No pure Product Pure (>98%) check_purity->pure Yes diastereomer Diastereomer Present? impure->diastereomer starting_material Starting Material Present? impure->starting_material other_impurity Other Impurities? impure->other_impurity salt_formation Diastereomeric Salt Formation/Recrystallization diastereomer->salt_formation Yes rework Re-run Reaction or Improve Work-up starting_material->rework Yes chromatography Flash Chromatography other_impurity->chromatography Yes salt_formation->start Re-purify chromatography->start Re-purify rework->start Re-process

References

common side reactions in the synthesis of aminocyclopentanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminocyclopentanecarboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of aminocyclopentanecarboxylates, organized by reaction type.

Issue 1: Low Yield and Mixture of Products in Direct Alkylation of Amines

Q: I am attempting to synthesize a secondary aminocyclopentanecarboxylate via direct alkylation of a primary aminocyclopentanecarboxylate, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material, resulting in a low yield of my desired product. What is causing this and how can I fix it?

A: This is a classic problem in amine synthesis known as over-alkylation . The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction that is competitive with the first.[1][2] This results in the formation of a tertiary amine byproduct. If ammonia is used to form a primary amine, this process can continue to form primary, secondary, tertiary amines, and even quaternary ammonium salts.[1][3]

Troubleshooting Strategies:

  • Use of Excess Amine: To favor mono-alkylation, a large excess of the starting amine or ammonia can be used. This increases the probability that the alkyl halide will react with the starting amine rather than the product amine.

  • Alternative Synthetic Routes: For a more controlled synthesis of primary or secondary amines, consider the following methods:

    • Reductive Amination: This is a highly effective method that avoids the issue of over-alkylation.[2] It involves the reaction of a cyclopentanone derivative with an amine to form an imine, which is then reduced.

    • Gabriel Synthesis: This method is specific for the synthesis of primary amines and completely avoids over-alkylation by using a phthalimide anion as an ammonia surrogate.[4][5]

Experimental Protocols:

  • Selective Mono-N-alkylation using 9-BBN:

    • Form a stable chelate between a 3-amino alcohol and 9-BBN.

    • Deprotonate the chelate.

    • React with an alkyl halide.

    • Release the mono-N-alkylated product via mild acidic hydrolysis. This method has shown high yields for selective monoalkylation.[6]

  • Gabriel Synthesis for Primary Amines:

    • Deprotonate phthalimide with a base like potassium hydroxide (KOH).

    • The resulting phthalimide anion is alkylated with a suitable cyclopentyl halide.

    • The N-alkylated phthalimide is then treated with hydrazine (Ing-Manske procedure) to release the primary amine.[4][7][8]

Issue 2: Side Reactions in Reductive Amination

Q: I am performing a reductive amination of a cyclopentanone derivative to synthesize an aminocyclopentanecarboxylate, but I am observing the formation of a significant amount of cyclopentanol byproduct and/or tertiary amines. How can I improve the selectivity for my desired primary or secondary amine?

A: The side reactions you are observing are common in reductive amination. The formation of the alcohol is due to the reduction of the starting ketone before it can react with the amine to form the imine. The formation of tertiary amines is a result of the secondary amine product reacting with another molecule of the ketone.[9]

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive amination. It is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[10]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine over the ketone, especially under mildly acidic conditions. However, it produces toxic byproducts.[11]

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also protonates the intermediate hemiaminal to facilitate water elimination to form the iminium ion.

    • Stepwise vs. One-Pot: Allowing the ketone and amine to stir together for a period before adding the reducing agent can allow for the formation of the imine/iminium ion, thus minimizing the reduction of the ketone.

Quantitative Data Summary for Reductive Amination of Cyclopentanone

Starting MaterialAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%) of N-butylcyclopentylamineReference
Cyclopentanonen-ButylamineNaBH(OAc)₃1,2-DichloroethaneRoom Temp12-2485-95[10]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [10]

  • To a dry round-bottom flask, add cyclopentanone (1.0 eq.) and dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Add n-butylamine (1.0-1.2 eq.) followed by glacial acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) in a single portion.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Issue 3: Poor Yield and Stereoselectivity in Michael Addition

Q: I am using a Michael addition to introduce a substituent to a cyclopentene carboxylate derivative, but I am getting low yields and a mixture of diastereomers. What can I do to improve this reaction?

A: Low yields in Michael additions can be due to several factors, including the choice of base, steric hindrance, or unfavorable reaction conditions.[12] Poor stereoselectivity is also a common challenge.

Troubleshooting Strategies:

  • Base Selection: The base should be strong enough to deprotonate the Michael donor but not so strong as to cause side reactions like polymerization or decomposition. For β-dicarbonyl compounds, weaker bases like sodium ethoxide are often sufficient. For less acidic donors, a stronger, non-nucleophilic base like LDA may be required.[12]

  • Catalyst: The use of organocatalysts, such as proline derivatives, can improve both the yield and stereoselectivity of Michael additions.[13]

  • Reaction Conditions: Temperature and solvent can significantly impact the outcome. Polar aprotic solvents like THF or DMF are often effective. Some Michael additions are reversible and may require specific temperature control to favor product formation.[12]

Quantitative Data Summary for a Michael Addition

Michael AcceptorMichael DonorCatalystSolventYield of Adduct (%)Diastereomeric RatioReference
3-Penten-2-oneDiethyl malonateSodium ethoxideEthanolHigh (not specified)Not specified[14]
Issue 4: Competing Reactions in Dieckmann Condensation

Q: I am trying to synthesize a cyclopentanone precursor via a Dieckmann condensation of a pimelate ester, but the yield is low. What are the likely side reactions?

A: The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters. The primary competing reaction is an intermolecular Claisen condensation, especially when forming rings larger than six members.[15] Another potential issue is the reverse reaction, which can occur if the product β-keto ester does not have an enolizable proton.[16]

Troubleshooting Strategies:

  • High Dilution: To favor the intramolecular reaction over the intermolecular one, the reaction should be run under high dilution conditions.

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to drive the reaction to completion.

  • Solvent: Aprotic solvents such as toluene or THF are commonly used.[11]

Yields for Cyclopentanone Synthesis via Dieckmann Condensation

Starting MaterialProductYield (%)Reference
Adipic acidCyclopentanone75-80[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine functionality in aminocyclopentanecarboxylate synthesis, and what are the potential side reactions associated with them?

A1: The most common protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Boc Group:

    • Protection: Introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A potential side reaction is the formation of N,N-di-Boc protected amines if the reaction conditions are not controlled.

    • Deprotection: Removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). A side reaction during deprotection is the alkylation of nucleophilic side chains by the released tert-butyl cation. Scavengers can be added to prevent this.[18]

  • Fmoc Group:

    • Protection: Introduced using Fmoc-Cl or Fmoc-OSu. Side reactions can include the formation of Fmoc-β-alanine if excess Fmoc-OSu and base are used.[19]

    • Deprotection: Removed under basic conditions, typically with piperidine in DMF. A common side reaction is aspartimide formation if an aspartic acid residue is present in a peptide sequence.[20] Diketopiperazine formation can also occur at the dipeptide stage, cleaving the peptide from the resin.[20]

Q2: How can I control the stereochemistry during the synthesis of aminocyclopentanecarboxylates?

A2: Controlling stereochemistry is a critical aspect of synthesizing aminocyclopentanecarboxylates. Several strategies can be employed:

  • Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a reaction, and the auxiliary can be removed later in the synthesis.

  • Asymmetric Catalysis: The use of chiral catalysts in reactions like Michael additions or hydrogenations can lead to the formation of one enantiomer in excess.

  • Substrate Control: The existing stereocenters in the starting material can influence the stereochemistry of newly formed centers.

  • Epimerization: In some cases, an undesired diastereomer can be converted to the desired one through epimerization. For example, treatment with a base like sodium ethoxide can epimerize the stereocenter at the α-position to the ester, favoring the thermodynamically more stable trans-isomer.[21]

Q3: What is the Hofmann rearrangement and can it be used to synthesize aminocyclopentanecarboxylates?

A3: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[22][23] This is achieved by treating the amide with bromine and a strong base. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.[23] In principle, this reaction could be used to synthesize an aminocyclopentane from a cyclopentanecarboxamide. However, potential side reactions and the stability of the starting materials under the reaction conditions need to be considered.[24]

Visual Guides

Reaction Pathway: Reductive Amination

Reductive_Amination Ketone Cyclopentanone Derivative Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H+ Side_Product Cyclopentanol (Side Product) Ketone->Side_Product [H] (competing reaction) Amine Amine (R-NH2) Amine->Iminium Product Aminocyclopentane Derivative Iminium->Product [H] (e.g., NaBH(OAc)3)

Caption: General workflow for the reductive amination of a cyclopentanone derivative.

Troubleshooting Workflow: Low Yield in Direct Amine Alkylation

Alkylation_Troubleshooting Start Low Yield in Direct Alkylation Check_Overalkylation Check for Over-alkylation (LC-MS, NMR) Start->Check_Overalkylation Overalkylation_Yes Over-alkylation Detected Check_Overalkylation->Overalkylation_Yes Overalkylation_No No Significant Over-alkylation Check_Overalkylation->Overalkylation_No   Solution1 Use Large Excess of Starting Amine Overalkylation_Yes->Solution1 Solution2 Switch to Reductive Amination Overalkylation_Yes->Solution2 Solution3 Use Gabriel Synthesis (for 1° amines) Overalkylation_Yes->Solution3 Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Overalkylation_No->Check_Conditions End Improved Yield Solution1->End Solution2->End Solution3->End Optimize Optimize Conditions Check_Conditions->Optimize Optimize->End

Caption: Troubleshooting guide for low yields in direct amine alkylation reactions.

References

Technical Support Center: Optimization of Coupling Efficiency with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of sterically hindered amino acids.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the synthesis of peptides containing sterically hindered residues such as α,α-disubstituted (e.g., Aib), β-branched (Val, Ile, Thr), or N-methylated amino acids.[1]

Q1: My Kaiser test is still positive after a standard coupling time. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction.[1][2] This is a common issue when working with sterically bulky amino acids which slow down reaction rates.[3]

Immediate Steps:

  • Do Not Proceed: Do not deprotect the next amino acid. This will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.

  • Recouple (Double Couple): The most straightforward approach is to repeat the coupling step.[4] Prepare a fresh solution of the activated amino acid and perform the coupling again for the same duration or longer.[3]

  • Extend Reaction Time: If you opt for a single coupling from the start, significantly longer reaction times (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.[3]

  • Increase Temperature: For particularly difficult couplings, increasing the reaction temperature to 40-50°C can significantly improve the reaction rate.[5][6] Microwave-assisted synthesis, which utilizes elevated temperatures, is a highly effective method for overcoming steric hindrance.[3][7][8]

  • Re-evaluate Reagents: If the issue persists after a second coupling, consider switching to a more powerful coupling reagent for the remainder of the synthesis (see Table 1).

Troubleshooting Workflow for Incomplete Coupling

G Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform a second coupling ('Double Couple') Start->Recouple Check_Again Perform Kaiser Test Again Recouple->Check_Again Success Coupling Complete: Proceed to next deprotection Check_Again->Success Negative Failure Coupling Still Incomplete Check_Again->Failure Positive Optimize Optimize Conditions: - Increase Temperature (50°C) - Extend Coupling Time (2-24h) - Switch to a stronger reagent (e.g., COMU) Failure->Optimize End Re-attempt optimized coupling Optimize->End

A decision tree for troubleshooting a positive Kaiser test.
Q2: I'm observing low yield and deletion sequences in my final peptide. How can I improve coupling efficiency from the start?

Low yields and deletion sequences are classic symptoms of systematically inefficient coupling steps. This often occurs when the chosen protocol is not robust enough for the specific sequence.

Proactive Strategies:

  • Select a High-Potency Reagent: Standard carbodiimide reagents like DIC are often insufficient for hindered couplings.[3] Uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyAOP, PyBOP) are significantly more effective.[1][3] COMU is often considered one of the most powerful reagents due to its high reactivity and solubility.[1][9][10]

  • Optimize Solvent: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF), which can help prevent peptide aggregation and improve reaction kinetics.[3]

  • Use Optimized Protocols: For known difficult sequences, proactively use extended coupling times, elevated temperatures, or planned double coupling steps for the hindered residues.[4][11]

Q3: I'm seeing significant racemization of my coupled amino acid. What is the cause and how can I prevent it?

Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] The activated amino acid is susceptible to proton abstraction by the base in the reaction, leading to a mixture of D and L isomers.[1][12]

Prevention Methods:

  • Choice of Base: The type of tertiary amine base used is critical.[13] Sterically hindered bases like 2,4,6-collidine are less likely to abstract the alpha-proton compared to less hindered bases like N,N-Diisopropylethylamine (DIPEA), thereby reducing racemization.[13][14]

  • Reagent Selection: Reagents that form active esters with additives like OxymaPure (e.g., COMU) or HOAt (e.g., HATU, PyAOP) are known to be better at suppressing racemization than older HOBt-based reagents.[1][14][15]

  • Control Temperature: While heat can improve coupling efficiency, excessive temperatures can also increase the rate of racemization, especially for sensitive amino acids like His and Cys.[6][7][8] A moderate temperature (e.g., 50°C) is often a good compromise.[16]

  • Limit Pre-activation Time: Do not allow the amino acid to sit in its activated state for an extended period before adding it to the resin. An in situ activation protocol is often preferred.[1]

Frequently Asked Questions (FAQs)

What are the best coupling reagents for sterically hindered amino acids?

For challenging couplings, high-reactivity onium salt reagents are strongly recommended.[1] The general order of effectiveness is often cited as: COMU > HATU > HCTU > PyAOP/PyBOP > DIC/Oxyma . The choice depends on the severity of the steric hindrance, budget, and concerns about side reactions like racemization. For extremely difficult couplings, such as Aib-Aib, converting the amino acid to an acyl fluoride may be necessary.[3][15]

How does temperature affect the coupling of hindered amino acids?

Increasing the temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance, leading to faster and more complete reactions.[5] Synthesizers that use conventional heating or microwave irradiation to maintain temperatures between 50°C and 85°C can dramatically reduce coupling times and improve the purity of difficult peptides.[7][8] However, this must be balanced against the increased risk of side reactions like racemization for certain residues.[6][8]

When should I use double coupling versus extending the reaction time?
  • Extended Time: This is a good first-line strategy for moderately hindered residues. Extending a single coupling to 2-4 hours is often sufficient.

  • Double Coupling: This is preferred for highly hindered residues (e.g., Aib, N-methylated amino acids) or when a reaction is confirmed to be incomplete via a positive Kaiser test.[4] It is also a robust strategy for sequences known to be difficult, such as consecutive Arg residues.[11][17] While it consumes more reagents, it is often more effective at driving the reaction to completion than simply extending the time.[11]

What is the role of the base (e.g., DIPEA vs. Collidine) in hindered couplings?

The base is required to deprotonate the incoming amino group on the resin and to neutralize the salt of the amino acid being coupled. Its primary role is to maintain a basic pH for the reaction. However, the base can also cause side reactions. As mentioned in the troubleshooting section, a bulky, weaker base like 2,4,6-collidine is preferred over the more commonly used DIPEA when racemization is a concern, as its steric hindrance makes it a poorer agent for abstracting the chiral α-proton.[13][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeRelative EfficiencyKey Considerations
DIC/Oxyma CarbodiimideModerateCost-effective; may be insufficient for highly hindered residues. Low racemization risk with Oxyma.[15][18]
HBTU/HCTU Aminium SaltHighWidely used and effective. HCTU is generally more reactive than HBTU.[1][3] Can cause guanidinylation of the N-terminus if used in excess.[10]
HATU/PyAOP Aminium/Phosphonium SaltVery HighBased on the HOAt additive, which is excellent for speed and reducing racemization.[1][10][19] Often the reagent of choice for difficult couplings.[10]
COMU Uronium SaltVery High / ExcellentGenerally considered superior in efficiency to HATU.[20] Based on Oxyma, making it non-explosive and highly soluble.[1][10]
Table 2: Recommended Starting Conditions Based on Steric Hindrance
Hindrance LevelExample ResiduesRecommended ReagentTime (min)Temperature (°C)Strategy
Moderate Val, Ile, ThrHCTU, HATU60 - 12025 - 50Single extended coupling
High Aib, N-Me-AlaHATU, COMU45 - 6050 - 75Double coupling recommended
Very High Aib-Aib, N-Me-ValCOMU, Acyl Fluoride>12075Double coupling / Special methods

Experimental Protocols

Protocol 1: General SPPS Workflow for Amino Acid Coupling

This protocol outlines a standard coupling cycle using an aminium salt reagent.

G Start Start: N-terminally deprotected peptide-resin Wash1 Wash Resin (3x with DMF) Start->Wash1 Preactivate Prepare Coupling Solution: - Fmoc-AA (4 eq) - Coupling Reagent (3.9 eq) - Base (e.g., DIPEA) (8 eq) - Dissolve in DMF Wash1->Preactivate Couple Add solution to resin and agitate Preactivate->Couple Monitor Monitor reaction (e.g., Kaiser Test) Couple->Monitor Wash2 Wash Resin (3x with DMF) Monitor->Wash2 End Proceed to next Fmoc-deprotection step Wash2->End

A standard workflow for an SPPS coupling cycle.


Methodology:

  • Resin Preparation: Following Fmoc-deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), the coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF. Allow for a brief pre-activation period of 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at the desired temperature for the specified time (e.g., 45-60 minutes).

  • Monitoring: Take a small sample of beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (clear or yellow beads) indicates reaction completion.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Optimized Protocol for a Highly Hindered Coupling (e.g., Aib)

This protocol incorporates double coupling and elevated temperature to maximize efficiency.

Methodology:

  • First Coupling:

    • Perform the coupling reaction as described in Protocol 1, using a high-potency reagent like COMU.

    • Set the reaction temperature to 50°C and allow the reaction to proceed for 45 minutes.

    • After 45 minutes, drain the reaction vessel but do not perform a Kaiser test or wash the resin.

  • Second Coupling (Double Coupling):

    • Immediately add a second, freshly prepared solution of activated Fmoc-Aib to the same resin.

    • Continue to agitate at 50°C for another 45 minutes.

  • Monitoring and Washing:

    • After the second coupling is complete, perform a Kaiser test. The test should be negative.

    • Wash the resin thoroughly with DMF (5 x 1 min) to ensure all reagents are removed before proceeding to the next deprotection step.

References

Technical Support Center: Stereoselective Synthesis of 2-Aminocyclopentanecarboxylic Acid (ACPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-aminocyclopentanecarboxylic acid (ACPC), a crucial building block for peptide foldamers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ACPC stereoisomers.

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Reductive Amination Incomplete formation of the enamine intermediate.Ensure complete azeotropic removal of water after the addition of the chiral amine to the ketoester. Heating the reaction mixture can facilitate this process.[1]
Suboptimal reducing agent or reaction conditions.Sodium borohydride (NaBH₄) in isobutyric acid has been shown to be effective. Ensure the reduction is carried out at an appropriate temperature.[2]
Difficulty in Isolating/Crystallizing the Desired cis-Isomer The cis-amino ester may not readily form a crystalline salt with common acids like HCl.[1][3]Screen a variety of organic and inorganic acids for salt formation. Dibenzoyltartaric acid (DBTA) has been successfully used to crystallize the cis-isomer.[1][4]
Co-precipitation of diastereomers.Employ fractional crystallization, potentially using a solvent system like acetonitrile/water to improve solubility and facilitate selective precipitation.[2]
Poor Yields During N-Benzyl Group Removal Catalyst poisoning or deactivation.Ensure the starting material is free of impurities that could poison the Palladium catalyst.
Harsh reaction conditions leading to side products.Hydrogenolysis using 10% Palladium on activated carbon at moderate hydrogen pressure (e.g., 1.05 atm) and temperature (e.g., 45 °C) has been shown to be effective.[4]
Formation of methylated byproducts when using methanol as a solvent.Consider using an alternative solvent for the hydrogenolysis reaction if N-methylation is observed.[4]
Epimerization of the α-Stereocenter Unintentional epimerization during hydrolysis or other steps.For acidic hydrolysis of esters, keep the temperature below 80 °C for the trans-isomer and below 70 °C for the cis-isomer to avoid epimerization.[4]
Use of strong bases in other reaction steps.Carefully control the base and temperature. Note that epimerization can be intentionally induced using bases like sodium ethoxide to convert a cis-adduct to the more stable trans-isomer.[1][4]
Inaccurate Determination of Enantiomeric Purity Overlapping signals in standard NMR spectra.Use a chiral solvating agent (CSA) such as quinine or quinidine in ¹H NMR to induce separation of signals for the enantiomers, allowing for accurate determination of enantiomeric excess.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of all four stereoisomers of ACPC?

A1: There are three primary strategies for accessing enantiopure cis- and trans-ACPC:

  • Enzymatic Resolution: This approach often starts with a racemic precursor, such as a bicyclic β-lactam, which is then resolved through enzymatic hydrolysis to yield a chiral amino acid.[1][4]

  • Asymmetric Conjugate Addition: This method involves the conjugate addition of a chiral lithium amide (derived from a chiral amine like α-phenylethylamine) to a cyclopentene-1-carboxylate. The initial cis-adduct can often be epimerized to the trans-isomer.[1][3][4]

  • Diastereoselective Reductive Amination: This strategy utilizes the reaction of an achiral β-keto ester (ethyl 2-oxocyclopentanecarboxylate) with a chiral amine (e.g., (S)-α-phenylethylamine) to form a diastereomeric mixture of β-amino esters, which can then be separated.[1][3]

Q2: How can I control the stereochemistry to obtain the trans-isomer of ACPC?

A2: The trans-isomer is often thermodynamically more stable. If your synthesis yields the cis-isomer, you can intentionally induce epimerization at the α-position. This is commonly achieved by treating the amino ester with a base such as sodium ethoxide in ethanol.[1][4]

Q3: Which protecting groups are suitable for the amine and carboxylic acid functionalities during ACPC synthesis?

A3:

  • Amino Group: The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), and Cbz (carboxybenzyl).[1][4] Fmoc is particularly useful for subsequent solid-phase peptide synthesis.[4]

  • Carboxylic Acid Group: The carboxyl group is often protected as an ester (e.g., ethyl or tert-butyl ester) during the initial synthetic steps.[1][4]

It is crucial to choose an orthogonal protecting group strategy if selective deprotection is required at different stages of a larger molecular synthesis.[5]

Q4: What are the key challenges in scaling up the synthesis of ACPC isomers?

A4: A major challenge is ensuring access to large quantities of all four stereoisomers in an enantiomerically pure form.[1][4] Specific issues include:

  • The use of hazardous reagents like sodium cyanoborohydride in some reductive amination protocols.[2]

  • The need for careful and potentially tedious chromatographic separations or multiple crystallizations to isolate pure stereoisomers.[3]

  • Difficulties in achieving high-yielding and clean deprotection steps, such as the cleavage of N-benzyl bonds, which may require high pressure or large catalyst loads in some protocols.[1]

Q5: How can I introduce substituents at other positions of the cyclopentane ring?

A5: A stereoselective route for introducing side chains at the C3-position of trans-ACPC has been developed. This involves the regioselective ring-opening of an aziridine intermediate (2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane) with various nucleophiles.[6][7][8] This provides access to ACPC precursors with functional groups at the 3-position, trans to the 2-amino group.[6][7][8]

Experimental Protocols

Key Experiment: Diastereoselective Reductive Amination and Epimerization

This protocol describes the synthesis of both cis and trans isomers starting from ethyl 2-oxocyclopentanecarboxylate.

Step 1: Enamine Formation and Reductive Amination [1]

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

  • Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

  • Heat the mixture to 70 °C for 2 hours.

  • Increase the temperature to distill off approximately half the toluene to azeotropically remove water.

  • Cool the remaining mixture and add sodium borohydride (NaBH₄) in isobutyric acid for the reduction step to yield the crude amino ester.

Step 2: Epimerization to the trans-Isomer [1][4]

  • Treat the crude amino ester from Step 1 with sodium ethoxide in ethanol.

  • Stir the reaction overnight at 30–35 °C. This will shift the diastereomeric ratio in favor of the trans-isomer.

  • The trans-amino ester can then be isolated as a crystalline hydrobromide salt.

Step 3: Isolation of the cis-Isomer [4]

  • From the crude amino ester mixture (before epimerization), perform a fractional crystallization using dibenzoyltartaric acid (DBTA) to selectively precipitate the desired cis-diastereomer as a salt.

Step 4: Deprotection and Fmoc Protection [4]

  • The N-benzyl group is removed via hydrogenolysis using 10% Pd/C under a hydrogen atmosphere.

  • The ethyl ester is hydrolyzed under acidic conditions (e.g., heating in hydrochloric acid).

  • The resulting free amino acid is then protected with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in an aqueous acetonitrile solution with a base like potassium bicarbonate (KHCO₃) to yield the final Fmoc-protected ACPC isomer.

Visualizations

Experimental Workflow for ACPC Synthesis

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_products Intermediate Products cluster_final Final Steps A Ethyl 2-oxocyclopentanecarboxylate C Reductive Amination A->C B (S)-α-phenylethylamine B->C D Diastereomer Mixture (cis/trans) C->D E Epimerization (Base) D->E F Fractional Crystallization (with DBTA) D->F G trans-Amino Ester E->G H cis-Amino Ester F->H I Deprotection & Fmoc Protection G->I H->I J Fmoc-(1S,2S)-ACPC I->J K Fmoc-(1R,2S)-ACPC I->K

Caption: Workflow for synthesizing cis and trans ACPC isomers.

Logic for Stereoisomer Separation

G cluster_trans trans Pathway cluster_cis cis Pathway Start Crude Diastereomeric Mixture A Treat with Base (e.g., NaOEt) Start->A D Use Chiral Acid (e.g., DBTA) Start->D B Epimerize to Thermodynamic Product A->B C Isolate trans-Isomer B->C E Selectively Crystallize Kinetic Product D->E F Isolate cis-Isomer E->F

Caption: Decision logic for separating cis and trans diastereomers.

References

Technical Support Center: Synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for synthesizing this compound?

A1: The most prevalent and effective strategy involves a two-step process. First, racemic ethyl 2-aminocyclopentanecarboxylate is synthesized. This is typically achieved through the reductive amination of ethyl 2-oxocyclopentanecarboxylate. The second step is an enzymatic kinetic resolution of the racemic mixture to isolate the desired (1S,2R)-enantiomer.

Q2: Which enzyme is most effective for the kinetic resolution of racemic ethyl 2-aminocyclopentanecarboxylate?

A2: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely reported to be highly effective and enantioselective for the resolution of cyclic amino esters, including derivatives of aminocyclopentane.[1][2]

Q3: What are the critical parameters to control during the enzymatic resolution step?

A3: Key parameters to optimize for successful enzymatic resolution include the choice of acyl donor, solvent, temperature, enzyme loading, and reaction time. Water content in the reaction medium is also a crucial factor, as lipases are sensitive to the amount of water present in organic solvents.

Q4: How can I monitor the progress of the enzymatic resolution?

A4: The progress of the reaction, including conversion and enantiomeric excess (e.e.) of both the unreacted substrate and the acylated product, should be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Q5: What is a typical yield for the enzymatic resolution step?

A5: The maximum theoretical yield for a kinetic resolution is 50% for each enantiomer. Achieving a yield close to this theoretical maximum with high enantiomeric excess is considered a successful resolution.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate
Potential Cause Troubleshooting Suggestion
Incomplete Dieckmann Condensation: Low conversion of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate.Ensure anhydrous conditions and the use of a strong base like sodium ethoxide. Monitor the reaction to completion using GC or TLC before proceeding.
Side Reactions in Reductive Amination: Reduction of the keto-ester to the corresponding alcohol or aldol condensation products.[3][4]Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Control the reaction temperature, as higher temperatures can favor side reactions. The use of a Lewis acid catalyst like Ti(OiPr)4 can sometimes improve imine formation before reduction.
Over-alkylation of the Amine: Formation of a secondary amine product.Use a stoichiometric amount of the amine source (e.g., ammonia or an ammonium salt) relative to the keto-ester.
Difficult Purification: Co-elution of the product with starting materials or byproducts.Optimize column chromatography conditions (e.g., solvent system, silica gel activity) or consider converting the amino ester to a salt for purification by crystallization.
Problem 2: Low Enantioselectivity in the Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Suggestion
Suboptimal Acyl Donor: The chosen acyl donor may not be ideal for the enzyme's active site, leading to poor differentiation between the enantiomers.Screen a variety of acyl donors. Activated esters, such as ethyl acetate or vinyl acetate, are often effective for CALB-catalyzed resolutions.
Inappropriate Solvent: The solvent can significantly impact enzyme activity and enantioselectivity.Screen a range of anhydrous organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), toluene, or hexane.
Incorrect Temperature: Enzyme activity and selectivity are temperature-dependent.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. A typical range to explore is 30-50°C.
Presence of Water: Excess water can lead to hydrolysis of the ester and reduce the enzyme's effectiveness in organic media.Use anhydrous solvents and add molecular sieves to the reaction mixture to scavenge any residual water.
Enzyme Denaturation: The enzyme may have lost its activity due to improper storage or handling.Use a fresh batch of the enzyme and ensure it is stored under the recommended conditions.
Problem 3: Difficulty in Separating the Resolved Products
Potential Cause Troubleshooting Suggestion
Similar Physical Properties: The unreacted amino ester and the acylated product may have similar polarities, making chromatographic separation challenging.After the reaction, perform an acid-base extraction. The unreacted basic amino ester can be extracted into an acidic aqueous phase, while the neutral acylated product remains in the organic phase. The amino ester can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Emulsion Formation During Extraction: The presence of the enzyme or other reaction components can lead to the formation of emulsions during workup.Filter off the immobilized enzyme before performing the extraction. If emulsions persist, adding a small amount of a saturated salt solution (brine) can help to break them.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-oxocyclopentanecarboxylate

Base Solvent Temperature Yield (%) Purity (%)
Sodium EthoxideTolueneReflux8298
Sodium HydrideTolueneReflux7598.2
Sodium AmideXyleneReflux7297.4
Data compiled from publicly available synthesis methods.[5]

Table 2: Influence of Solvent on the CALB-Catalyzed Resolution of a Cyclic Amino Ester Analog

Solvent Conversion (%) e.e. of Substrate (%) e.e. of Product (%) Enantioselectivity (E)
Methyl tert-butyl ether (MTBE)48>9998>200
Toluene459897>150
Hexane429594~100
This table presents representative data for a closely related substrate to illustrate the impact of the solvent on resolution efficiency.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate [5]

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 950 g of anhydrous toluene.

  • Add 132 g of sodium ethoxide (98%) and 300 g of diethyl adipate.

  • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) until the diethyl adipate is consumed (typically <1% remaining).

  • Cool the reaction mixture to 30°C and carefully neutralize with 30% hydrochloric acid.

  • Separate the organic and aqueous phases.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (83-88°C / 5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add ammonium acetate (1.5 equivalents) or another ammonia source.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude racemic ethyl 2-aminocyclopentanecarboxylate by column chromatography on silica gel.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate
  • To a dry flask, add racemic ethyl 2-aminocyclopentanecarboxylate (1 equivalent) and an anhydrous organic solvent (e.g., MTBE).

  • Add the acyl donor (e.g., ethyl acetate, 0.6 equivalents).

  • Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) at a loading of 10-50 mg per mmol of substrate.

  • Stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (1S,2R)-ethyl 2-aminocyclopentanecarboxylate from the acylated (1R,2S)-enantiomer by column chromatography or acid-base extraction.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution Diethyl Adipate Diethyl Adipate Dieckmann Condensation Dieckmann Condensation Diethyl Adipate->Dieckmann Condensation Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Dieckmann Condensation->Ethyl 2-oxocyclopentanecarboxylate Reductive Amination Reductive Amination Ethyl 2-oxocyclopentanecarboxylate->Reductive Amination Racemic Ethyl 2-Aminocyclopentanecarboxylate Racemic Ethyl 2-Aminocyclopentanecarboxylate Reductive Amination->Racemic Ethyl 2-Aminocyclopentanecarboxylate Racemic Ester Racemic Ethyl 2-Aminocyclopentanecarboxylate Enzymatic Resolution Enzymatic Resolution Racemic Ester->Enzymatic Resolution (1S,2R)-Ester This compound (Unreacted) Enzymatic Resolution->(1S,2R)-Ester Acylated (1R,2S)-Ester Acylated (1R,2S)-Ester (Product) Enzymatic Resolution->Acylated (1R,2S)-Ester Separation Separation (1S,2R)-Ester->Separation Acylated (1R,2S)-Ester->Separation Desired Product Pure Ethyl (1S,2R)-2- Aminocyclopentanecarboxylate Separation->Desired Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Racemic Synthesis Issues cluster_resolution Enzymatic Resolution Issues Low_Yield_S Low Yield in Racemic Synthesis Check_Condensation Incomplete Dieckmann Condensation? Low_Yield_S->Check_Condensation Check_Reductive_Amination Reductive Amination Side Reactions? Check_Condensation->Check_Reductive_Amination No Optimize_Condensation Ensure Anhydrous Conditions & Strong Base Check_Condensation->Optimize_Condensation Yes Optimize_RA Use Mild Reducing Agent & Control Temperature Check_Reductive_Amination->Optimize_RA Yes Low_e.e Low Enantioselectivity (e.e.) Check_Conditions Suboptimal Reaction Conditions? Low_e.e->Check_Conditions Screen_Parameters Screen Solvents, Acyl Donors & Temperature Check_Conditions->Screen_Parameters Yes Check_Enzyme Enzyme Activity Issue? Check_Conditions->Check_Enzyme No Use_Fresh_Enzyme Use Fresh/Properly Stored Enzyme Check_Enzyme->Use_Fresh_Enzyme Yes

References

Technical Support Center: Deprotection of N-Protected Aminocyclopentane Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-protected aminocyclopentane esters. The information is designed to address specific issues encountered during the deprotection of N-Boc, N-Cbz, and N-Fmoc protecting groups.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the deprotection of N-protected aminocyclopentane esters.

G start Start Deprotection Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products Side reactions detected workup Work-up and Isolation complete->workup Yes incomplete Incomplete Reaction complete->incomplete No product Desired Product workup->product troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete troubleshoot_side Troubleshoot Side Products side_products->troubleshoot_side troubleshoot_incomplete->monitor troubleshoot_side->monitor

Caption: General troubleshooting workflow for deprotection reactions.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its straightforward removal under acidic conditions.

Frequently Asked Questions & Troubleshooting

Q1: My N-Boc deprotection is slow or incomplete. What should I do?

A1: Incomplete deprotection of the N-Boc group is a common issue and can be caused by several factors.[1]

  • Insufficient Acid Strength/Concentration: Ensure your acid (e.g., trifluoroacetic acid - TFA) has not absorbed water, which can reduce its effectiveness.[1] Using a higher concentration of acid or switching to a stronger acid system like HCl in dioxane may be necessary.[2]

  • Steric Hindrance: The cyclopentyl ring may introduce steric bulk that hinders the approach of the acid. In such cases, increasing the reaction time or temperature (e.g., to 40 °C) can help.[1][3]

  • Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow.[1] Try a different solvent system to ensure complete dissolution.

Q2: I am observing side products, particularly the hydrolysis of my ester. How can I avoid this?

A2: Ester hydrolysis is a risk during acid-catalyzed Boc deprotection.[4]

  • Milder Conditions: Try using more dilute acidic solutions (e.g., 20-25% TFA in DCM) and running the reaction at a lower temperature (0 °C) to minimize ester cleavage.[2][4]

  • Anhydrous Conditions: Using anhydrous solvents and reagents, such as dry HCl gas in ethyl acetate or dioxane, can be effective for deprotection while preserving the ester.[4]

  • Alternative Methods: For highly acid-sensitive esters, consider non-acidic deprotection methods. Thermal deprotection by heating the compound under vacuum (around 180-190 °C) can be an option if the molecule is thermally stable.[4][5] Another mild alternative is using TMSI in DCM.[2]

Q3: What are the best practices for a standard N-Boc deprotection with TFA?

A3: A standard procedure involves dissolving the N-Boc protected aminocyclopentane ester in dichloromethane (DCM) and adding an equal volume of TFA (a 50% TFA/DCM solution).[3] The reaction is typically stirred at room temperature for 1-4 hours.[3] Monitoring by TLC or LC-MS is crucial to determine completion.[3]

Quantitative Data for N-Boc Deprotection
Reagent SystemSolventTemperatureTimeYieldNotes & Considerations for Aminocyclopentane Esters
50% TFA[6]DCMRoom Temp.3-5 min (on resin)HighFast and common, but may risk ester hydrolysis. Monitor carefully.
25% TFA[7]DCMRoom Temp.2 hours~60%Milder conditions, potentially safer for the ester group.
4M HCl[2]Dioxane0 °C to Room Temp.Varies (monitor by TLC)HighGood alternative to TFA, often cleaner. Ensure anhydrous conditions.
Thermal[8]TFE or Toluene150-240 °C30-60 min27-93%Useful for acid-sensitive esters, but requires thermal stability.
CeCl₃·7H₂O/NaI[9]AcetonitrileRefluxVariesHighA mild, selective method for deprotecting N-Boc in the presence of t-butyl esters.
Detailed Experimental Protocol: N-Boc Deprotection with TFA in DCM
  • Dissolution: Dissolve the N-Boc aminocyclopentane ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling (Optional): For sensitive esters, cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA to DCM, but for sensitive substrates, a 25% TFA in DCM solution can be used.[7]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization if necessary.

N-Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis.

Frequently Asked Questions & Troubleshooting

Q1: My Cbz deprotection by hydrogenolysis is slow or has stalled. What could be the issue?

A1: Several factors can inhibit catalytic hydrogenolysis:

  • Catalyst Poisoning: Sulfur-containing compounds or certain functional groups can poison the palladium catalyst. Ensure your starting material and solvents are free from such impurities.

  • Catalyst Quality: The activity of Pd/C can vary. Use a fresh, high-quality catalyst. In some cases, increasing the catalyst loading (e.g., from 10 mol% to 20 wt%) can help.[11]

  • Hydrogen Source: For reactions using a hydrogen balloon, ensure there are no leaks and that a positive pressure of hydrogen is maintained. For transfer hydrogenation with ammonium formate, ensure it is of good quality and used in sufficient excess (2-5 equivalents).[11]

  • Solvent: Methanol and ethanol are generally good solvents.[11] For less reactive substrates, changing the solvent or gently heating the reaction may be necessary.[11]

Q2: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection?

A2: Yes, while hydrogenolysis is the most common method, strong acidic conditions can also cleave the Cbz group.[12] Reagents like HBr in acetic acid or strong Lewis acids can be effective, but these conditions are harsh and will likely cleave the ester group as well.[12][13] These methods are generally not recommended for aminocyclopentane esters unless the ester is intended to be hydrolyzed simultaneously.

Q3: Can I use transfer hydrogenation instead of hydrogen gas?

A3: Absolutely. Transfer hydrogenation using a hydrogen donor like ammonium formate is a convenient and often milder alternative to using hydrogen gas.[11] It avoids the need for specialized hydrogenation equipment.[11]

Decision Tree for N-Cbz Deprotection Method Selection

Caption: Decision tree for selecting an N-Cbz deprotection method.

Quantitative Data for N-Cbz Deprotection
Reagent SystemSolventTemperatureTimeYieldNotes & Considerations
H₂ (1 atm), 10% Pd/C[12]MethanolRoom Temp.A few hoursHighThe standard, clean method. Ensure catalyst is not poisoned.
Ammonium formate, 10% Pd/C[11]MethanolRoom Temp. to Reflux30 min - 3 hoursHighExcellent alternative to H₂ gas; often milder.[11]
NaBH₄, 10% Pd/C[14]MethanolRoom Temp.3-10 min93-98%Very rapid deprotection.[14] Be cautious as NaBH₄ can potentially reduce the ester.
33% HBr/AcOH[13]Acetic AcidRoom Temp.VariesHighHarsh conditions, will likely cleave the ester.
Detailed Experimental Protocol: Cbz Deprotection via Transfer Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz aminocyclopentane ester in a suitable solvent like methanol in a round-bottom flask with a stir bar.[11]

  • Reagent Addition: To the solution, add ammonium formate (2-5 equivalents).[11]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the mixture.[11]

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.[11] Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.[11]

  • Work-up:

    • Upon completion, cool the reaction to room temperature if heated.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[11] Caution: The filtered catalyst can be pyrophoric; keep it wet.[11]

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.[11]

  • Purification: If necessary, purify the crude product by standard methods such as chromatography or crystallization.

N-Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is prized for its base-lability, making it orthogonal to acid-labile groups like Boc.

Frequently Asked Questions & Troubleshooting

Q1: What is the standard procedure for Fmoc deprotection?

A1: The most common method for Fmoc deprotection is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][15] The reaction is typically fast, often complete within minutes to an hour at room temperature.[6][16]

Q2: I am observing side reactions during Fmoc deprotection. What are they and how can I prevent them?

A2: Base-induced side reactions are a known issue with Fmoc chemistry, especially in peptide synthesis.

  • Aspartimide Formation: If your aminocyclopentane ester has an adjacent carboxylic acid side chain (unlikely for the core structure but possible with derivatives), aspartimide formation can occur.[17] Using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger can sometimes mitigate this.[17]

  • Diketopiperazine Formation: This is more relevant to dipeptides but is a consideration if the deprotected amine can cyclize onto the ester. This is less likely with a cyclopentane ring but worth noting.

  • Racemization: Prolonged exposure to base can sometimes cause racemization at the alpha-carbon. It's best to use the minimum reaction time necessary for complete deprotection.

Q3: Can I monitor the progress of the Fmoc deprotection?

A3: Yes, a major advantage of the Fmoc group is that its removal can be monitored spectrophotometrically. The dibenzofulvene-piperidine adduct formed as a byproduct has a strong UV absorbance around 301 nm.[15] This allows for quantitative monitoring of the reaction progress.[15] Alternatively, TLC or LC-MS can be used.[16]

Quantitative Data for N-Fmoc Deprotection
Reagent SystemSolventTemperatureTimeYieldNotes & Considerations
20% Piperidine[15]DMFRoom Temp.5-10 min (on resin)>95%The most common and effective method.[15]
10% Piperidine[16]DMFRoom Temp.Longer than 20%HighCan be used to potentially minimize base-related side reactions.[16]
5% Piperidine, 1-2% DBU[16]DMFRoom Temp.VariesHighDBU can accelerate the reaction but may increase side reaction risk.[16]
0.02 M TBAF[18]DMF/MeOHRoom Temp.VariesHighNon-basic conditions, useful if the substrate is extremely base-sensitive.
Detailed Experimental Protocol: N-Fmoc Deprotection with Piperidine
  • Dissolution: Dissolve the N-Fmoc aminocyclopentane ester in DMF in a round-bottom flask with a stir bar. A typical concentration is 0.1-0.5 M.[16]

  • Base Addition: To the stirred solution, add piperidine to a final concentration of 20% (v/v).[16] For example, to 8 mL of your substrate solution in DMF, add 2 mL of piperidine.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes for solution-phase deprotection.[16]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DMF and excess piperidine.[16]

    • To the residue, add a non-polar solvent like cold diethyl ether to precipitate the deprotected amine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.[16]

    • Collect the precipitated product by filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Purification: The crude product can be further purified by chromatography or crystallization if needed.

References

resolving epimerization during synthesis of aminocyclopentane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of aminocyclopentane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to stereochemical control, with a particular focus on epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of aminocyclopentane derivatives?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule containing multiple stereocenters.[1] This results in the conversion of one diastereomer into its epimer. In drug development, the precise three-dimensional arrangement of atoms is crucial for a molecule's biological activity.[1] Different stereoisomers can have vastly different pharmacological effects, and the presence of an undesired epimer can lead to reduced efficacy or altered safety profiles. Therefore, controlling epimerization is essential for the synthesis of chirally pure aminocyclopentane derivatives.

Q2: What are the primary causes of epimerization during the synthesis of aminocyclopentane derivatives?

A2: Epimerization is most commonly induced by:

  • Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the removal of a proton from a stereocenter, leading to a planar intermediate that can be re-protonated from either face, resulting in a mixture of epimers.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood of its occurrence.[1]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of epimerization.[1]

Q3: Which steps in the synthesis of aminocyclopentane derivatives are particularly susceptible to epimerization?

A3: Key steps to monitor for epimerization include:

  • Base-catalyzed reactions: For instance, treatment of aminocyclopentane esters with bases like sodium ethoxide can intentionally or unintentionally cause epimerization at the α-position to the ester.

  • Protecting group manipulations: Deprotection of amine or carboxyl groups, especially under harsh acidic or basic conditions, can lead to loss of stereochemical integrity.

  • Peptide coupling reactions: Activation of the carboxylic acid group can lead to the formation of intermediates prone to epimerization, especially when coupling to another amino acid or peptide chain.

  • Hydrolysis of esters: Both acidic and basic hydrolysis of ester groups can potentially cause epimerization, particularly at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of diastereomeric purity after base treatment. The α-proton to a carbonyl group is acidic and susceptible to abstraction by base, leading to a planar enolate intermediate.Carefully control the base, temperature, and reaction time. For intentional epimerization to a more stable isomer, optimize conditions to maximize the desired diastereomer. For unintentional epimerization, consider using a milder base, a non-polar solvent, and lower reaction temperatures.
Epimerization observed during acidic hydrolysis of an ester. High temperatures during acid-catalyzed hydrolysis can promote epimerization.Perform the hydrolysis at the lowest effective temperature. Monitor the reaction progress to avoid unnecessarily long heating times. For example, hydrolysis of aminocyclopentane esters with HCl should be carried out below 70-80°C to minimize epimerization.
Side reactions and epimerization during reductive amination. The use of harsh reducing agents or inappropriate reaction conditions can lead to side products and loss of stereocontrol.Employ milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Control the pH of the reaction, as the formation of the imine/iminium ion is pH-dependent.
Epimerization during peptide coupling. The activated carboxylic acid intermediate is prone to racemization, especially with certain coupling reagents and in the presence of excess base.Use coupling reagents known to suppress epimerization, such as those based on HOBt or Oxyma. Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Keep reaction temperatures low (e.g., 0 °C).[2]
Difficulty in separating epimers. Epimers often have very similar physical properties, making separation by standard chromatography challenging.Utilize chiral chromatography (e.g., HPLC with a chiral stationary phase) for effective separation. Derivatization of the amine or carboxylic acid with a chiral auxiliary can also facilitate the separation of diastereomeric derivatives.

Quantitative Data on Epimerization

The following table summarizes quantitative data on the change in diastereomeric ratio under specific conditions during the synthesis of aminocyclopentane derivatives.

Reaction Step Conditions Initial Diastereomeric Ratio Final Diastereomeric Ratio Reference
Base-catalyzed Epimerization of Ethyl 2-aminocyclopentanecarboxylate Sodium ethoxide (EtONa) in ethanol, 30-35°C, overnight.1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15 (favoring the trans-isomer)--INVALID-LINK--
Acidic Hydrolysis of Ethyl 2-aminocyclopentanecarboxylate Heating in hydrochloric acid.Not specifiedNo epimerization of the cis-isomer observed below 70°C.--INVALID-LINK--
Acidic Hydrolysis of Ethyl 2-aminocyclopentanecarboxylate Heating in hydrochloric acid.Not specifiedNo epimerization of the trans-isomer observed below 80°C.--INVALID-LINK--

Experimental Protocols

Protocol 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

This protocol is adapted from procedures described for the synthesis of aminocyclopentane precursors.

  • Materials: Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, toluene, isobutyric acid, sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 eq) in toluene.

    • Add isobutyric acid (1.1 eq) and (S)-α-phenylethylamine (1.08 eq).

    • Heat the mixture at 70°C for 2 hours.

    • Increase the temperature to allow for azeotropic removal of water by distilling off about half of the toluene.

    • Cool the remaining mixture.

    • In a separate flask, prepare a solution of NaBH₄ in isobutyric acid.

    • Slowly add the cooled toluene mixture to the NaBH₄ solution, maintaining a controlled temperature.

    • After the addition is complete, stir the reaction until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water, followed by extraction with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Base-Catalyzed Epimerization of Ethyl 2-aminocyclopentanecarboxylate

This protocol is for the intentional epimerization to obtain the thermodynamically more stable trans-isomer.

  • Materials: Crude ethyl 2-aminocyclopentanecarboxylate (mixture of diastereomers), sodium ethoxide (EtONa), ethanol.

  • Procedure:

    • Dissolve the crude ethyl 2-aminocyclopentanecarboxylate in ethanol.

    • Add a solution of sodium ethoxide in ethanol.

    • Stir the mixture at 30-35°C overnight.

    • Monitor the reaction by NMR to follow the change in the diastereomeric ratio.

    • Once the desired ratio is achieved, neutralize the reaction with a suitable acid (e.g., by adding a solution of HBr in acetic acid).

    • Evaporate the solvent under reduced pressure. The product can often be crystallized as a salt.

Protocol 3: Fmoc-Protection of an Aminocyclopentane Carboxylic Acid

  • Materials: Aminocyclopentane carboxylic acid, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), potassium bicarbonate (KHCO₃), acetonitrile, water.

  • Procedure:

    • Dissolve the aminocyclopentane carboxylic acid in a mixture of aqueous acetonitrile.

    • Add potassium bicarbonate as a base.

    • Add Fmoc-OSu to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Upon completion, acidify the reaction mixture (e.g., with 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Visualizations

Epimerization_Troubleshooting_Workflow cluster_solutions Potential Modifications start Start: Synthesis of a Chiral Aminocyclopentane Derivative check_purity Analyze Stereochemical Purity (e.g., Chiral HPLC, NMR) start->check_purity purity_ok Stereochemical Purity Acceptable check_purity->purity_ok Yes troubleshoot Epimerization Detected check_purity->troubleshoot No end End purity_ok->end identify_step Identify the Problematic Step (e.g., Base/Acid Treatment, High Temp.) troubleshoot->identify_step modify_conditions Modify Reaction Conditions identify_step->modify_conditions re_analyze Re-run Reaction and Analyze Purity modify_conditions->re_analyze lower_temp Lower Reaction Temperature modify_conditions->lower_temp milder_reagents Use Milder Base/Acid or Less Epimerizing Coupling Reagents modify_conditions->milder_reagents shorter_time Reduce Reaction Time modify_conditions->shorter_time re_analyze->check_purity

Caption: Troubleshooting workflow for addressing epimerization.

Epimerization_Mechanism cluster_main Base-Catalyzed Epimerization at α-Carbon to an Ester start_epimer cis-Aminocyclopentane Ester (Single Epimer) enolate Planar Enolate Intermediate (Achiral at α-Carbon) start_epimer->enolate + Base (e.g., EtO⁻) - H⁺ end_mixture Mixture of cis and trans Epimers enolate->end_mixture + H⁺ (from either face)

Caption: Mechanism of base-catalyzed epimerization.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Cyclopentane Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of peptides incorporating cyclopentane residues. The inclusion of these cyclic, hydrophobic moieties can present unique challenges to peptide solubility and stability.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with cyclopentane residues aggregating?

A1: Peptides incorporating cyclopentane residues are prone to aggregation primarily due to the increased hydrophobicity and conformational rigidity conferred by the cyclic aliphatic side chain. This hydrophobicity promotes intermolecular interactions to minimize exposure to aqueous environments, leading to self-association and aggregation.[1][2] The constrained conformation of the cyclopentane ring can also influence the peptide backbone, potentially favoring structures that are prone to stacking and forming β-sheets, which are common in aggregated peptides.[3][4][5]

Q2: My peptide containing cyclopentane residues is insoluble in standard aqueous buffers. What should I do?

A2: For hydrophobic peptides, including those with cyclopentane residues, a systematic approach to solubilization is recommended.[2][6]

  • Start with a small amount: Test the solubility of a small aliquot of your peptide first.

  • Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[6] Peptides with a high content of hydrophobic residues often require organic solvents for initial dissolution.

  • Stepwise Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer of your choice to the peptide solution drop-by-drop while vortexing or stirring. This gradual dilution can prevent the peptide from crashing out of solution.

  • pH Adjustment: The net charge of your peptide can significantly influence its solubility. For peptides with a net positive charge (basic), adding a small amount of acetic acid or trifluoroacetic acid (TFA) can aid dissolution. For peptides with a net negative charge (acidic), a basic buffer like 0.1M ammonium bicarbonate may improve solubility.

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[7]

Q3: My peptide dissolves in organic solvent but precipitates when I add my aqueous buffer. What strategies can I use to prevent this?

A3: This is a common issue with highly hydrophobic peptides. Here are some strategies to overcome this:

  • Chaotropic Agents: Consider adding chaotropic agents like guanidine hydrochloride or urea to your buffer. These agents can disrupt the hydrogen bonding networks that contribute to aggregation.[7]

  • Additives: The inclusion of certain amino acids, like arginine and glutamate, in the buffer can enhance protein solubility.[8]

  • Non-detergent sulfobetaines: These can also be used to improve the solubility of hydrophobic peptides.

  • Lower Peptide Concentration: Working with lower final peptide concentrations can reduce the likelihood of aggregation.

Q4: How can I detect and characterize the aggregation of my cyclopentane-containing peptide?

A4: A multi-faceted approach using orthogonal techniques is recommended to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your peptide solution.

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[9][10][11][12]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and larger aggregates in your sample.[13][14][15][16]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence. It is a common method for monitoring aggregation kinetics.[1][17][18][19][20]

Quantitative Data Summary

While specific quantitative data for the aggregation of every cyclopentane-containing peptide is not available, the following table provides a template for the types of data that are crucial to collect and compare when troubleshooting aggregation issues. Researchers are encouraged to generate this data for their specific peptides with and without cyclopentane residues to understand their aggregation propensity.

ParameterPeptide without CyclopentanePeptide with CyclopentaneMethodPurpose
Solubility Limit (mg/mL) e.g., 2.5e.g., 0.8Serial Dilution & Visual InspectionTo determine the maximum soluble concentration in a given buffer.
Aggregation Onset Time (hours) e.g., 12e.g., 2Thioflavin T AssayTo measure the lag time before rapid aggregation begins.
Aggregation Rate (RFU/min) e.g., 50e.g., 200Thioflavin T AssayTo quantify the speed of fibril formation.
% Monomer after 24h e.g., 95%e.g., 60%Size-Exclusion ChromatographyTo quantify the remaining soluble, non-aggregated peptide.
Hydrodynamic Radius (nm) e.g., 2 nme.g., 50 nm (oligomers)Dynamic Light ScatteringTo determine the size of the peptide and any aggregates in solution.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a method for monitoring the kinetics of peptide aggregation in a 96-well plate format.

Materials:

  • Lyophilized synthetic peptide

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm

Procedure:

  • Peptide Preparation: Carefully dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or a buffer compatible with your experiment) to create a stock solution. To minimize pre-aggregation, it is advisable to prepare the stock solution immediately before use. Determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or based on the dry weight).

  • ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in sterile, ultrapure water. Filter the solution through a 0.22 µm filter to remove any particulate matter. Store the stock solution protected from light at 4°C.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

    • In each well of the 96-well plate, add the peptide solution and the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

    • Include control wells containing only the buffer and ThT to measure the background fluorescence.

  • Data Acquisition:

    • Place the 96-well plate in the fluorometer.

    • Set the instrument to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) over the desired time course (e.g., 24-48 hours).

    • Incubate the plate at a constant temperature (e.g., 37°C) between readings. Shaking may be incorporated to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the peptide-containing wells.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid-like aggregation, with a lag phase, an exponential growth phase, and a plateau phase.[1]

Dynamic Light Scattering (DLS) for Particle Size Analysis

This protocol outlines the general steps for analyzing peptide aggregation using DLS.

Materials:

  • Peptide solution

  • Appropriate buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in a filtered buffer at the desired concentration.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, pre-existing aggregates or dust particles.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature, solvent viscosity, and refractive index.

    • Allow the sample to equilibrate to the set temperature within the instrument.

  • Data Acquisition:

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) of the particles in the solution via the Stokes-Einstein equation.

    • The output will typically be a size distribution plot, showing the intensity, volume, or number distribution of particle sizes. The presence of peaks at larger sizes indicates the formation of oligomers or larger aggregates.[10][12]

Size-Exclusion Chromatography (SEC) for Quantifying Aggregates

This protocol provides a general method for separating and quantifying peptide monomers and aggregates.

Materials:

  • Peptide solution

  • SEC column appropriate for the molecular weight range of the peptide and its potential aggregates

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration to minimize non-specific interactions with the column)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the peptide sample in the mobile phase.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large particulates.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer.

  • Detection and Data Analysis:

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide backbone or 280 nm for aromatic residues).

    • The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species.

    • Calculate the percentage of aggregate by dividing the peak area of the aggregate(s) by the total peak area of all species (aggregates + monomer).[6]

Visualizations

Troubleshooting_Workflow cluster_observation Observation cluster_solubilization Initial Solubilization cluster_assessment Assessment cluster_troubleshooting Troubleshooting Strategies cluster_characterization Characterization cluster_outcome Outcome start Peptide with cyclopentane residue shows poor solubility or aggregation solubilize Attempt to dissolve in minimal organic solvent (DMSO, DMF) start->solubilize dilute Slowly dilute with aqueous buffer solubilize->dilute check_sol Is the peptide soluble? dilute->check_sol Visually inspect additives Modify buffer: - Chaotropic agents - pH adjustment - Additives (Arg/Glu) check_sol->additives No success Soluble, non-aggregated peptide solution check_sol->success Yes additives->dilute concentration Reduce peptide concentration additives->concentration concentration->dilute characterize Characterize aggregation: - DLS (Size) - SEC (% Aggregate) - ThT Assay (Kinetics) success->characterize Aggregation_Detection_Logic cluster_question Initial Question cluster_methods Analytical Methods cluster_information Information Gained is_aggregated Is my peptide aggregated? dls DLS is_aggregated->dls Quick Screen sec SEC is_aggregated->sec Quantitative Analysis tht ThT Assay is_aggregated->tht Kinetic Analysis size Particle Size Distribution dls->size quantification Quantification of Monomer vs. Aggregates sec->quantification kinetics Aggregation Kinetics & Fibril Formation tht->kinetics

References

Technical Support Center: Reaction Monitoring for Aminocyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of aminocyclopentanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the monitoring of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of aminocyclopentane synthesis?

A1: The primary techniques for monitoring aminocyclopentane synthesis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the properties of the reactants and products, and the information required (qualitative vs. quantitative).

Q2: How can I use HPLC to monitor my reaction?

A2: HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of products. By taking aliquots of your reaction at different time points, you can analyze the mixture and quantify the components. It is particularly useful for non-volatile and thermally sensitive compounds. A UV detector is commonly used, and it's important to ensure your compounds have a chromophore for detection.[1]

Q3: Is GC-MS suitable for analyzing aminocyclopentane derivatives?

A3: GC-MS is an excellent technique for separating and identifying volatile compounds in a reaction mixture. However, aminocyclopentanes and their precursors are often polar and non-volatile. Therefore, a derivatization step, such as silylation, is typically required to increase their volatility before GC-MS analysis.[2][3]

Q4: Can I monitor my reaction in real-time?

A4: Yes, in-situ monitoring techniques allow for real-time analysis of the reaction mixture without the need for sampling. NMR spectroscopy is a powerful method for in-situ monitoring, providing structural and quantitative information as the reaction progresses.[4][5][6] This can provide valuable insights into reaction kinetics and the formation of transient intermediates.

Q5: What are common impurities I should look for in my aminocyclopentane synthesis?

A5: Common impurities can include unreacted starting materials, diastereomers of the desired product, by-products from side reactions (e.g., over-reduction or incomplete cyclization), and residual solvents or reagents.[7][8] The specific impurities will depend on the synthetic route.

Troubleshooting Guides

Issue 1: Low or No Product Formation Detected by HPLC
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions - Verify the reaction temperature, pressure, and atmosphere (e.g., inert gas).- Check the quality and stoichiometry of all reagents and catalysts.
Poor Solubility of Reactants - Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
Compound Degradation on HPLC Column - Check the stability of your compounds under the HPLC conditions (e.g., mobile phase pH).
Product is Not UV-Active - If using a UV detector, your product may lack a chromophore. Consider using a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).
Issue 2: Multiple Unexpected Peaks in GC-MS Chromatogram
Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure complete conversion of polar analytes.[2]
Formation of Side Products - Analyze the mass spectra of the unexpected peaks to identify their structures. This can provide clues about side reactions occurring.
Presence of Diastereomers - If your synthesis is stereoselective, unexpected peaks could be other diastereomers. Optimize the reaction conditions to improve diastereoselectivity.
Contamination - Ensure all glassware is clean and solvents are of high purity.
Issue 3: Difficulty Interpreting In-Situ NMR Spectra
Potential Cause Troubleshooting Steps
Peak Broadening - This can be due to the presence of paramagnetic species or changes in viscosity. Ensure efficient mixing and consider using a higher reaction temperature if appropriate.
Overlapping Peaks - Adjust the NMR acquisition parameters (e.g., use a higher field strength magnet if available).- Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Shifting Peaks - Chemical shifts can change during the reaction due to changes in the composition of the reaction medium.[4] Track the shifts of known species to help with peak assignment.

Data Presentation: Comparison of Reaction Monitoring Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Application in Aminocyclopentane Synthesis
HPLC Separation based on polarity.- Quantitative- High resolution- Suitable for non-volatile compounds- Requires a chromophore for UV detection- Can be time-consumingMonitoring the disappearance of starting materials and appearance of the aminocyclopentane product.
GC-MS Separation based on volatility, followed by mass analysis.- High sensitivity- Provides structural information (mass spectrum)- Excellent for identifying by-products- Requires volatile compounds (derivatization often necessary for aminocyclopentanes)[2]- Not suitable for thermally labile compoundsPurity assessment and identification of volatile impurities after derivatization.
NMR Nuclear spin transitions in a magnetic field.- In-situ monitoring possible[6]- Provides detailed structural information- Quantitative- Lower sensitivity compared to MS- Can have complex spectraReal-time monitoring of reaction kinetics and structural elucidation of intermediates and products.
FTIR Vibrational transitions of molecules.- Fast- Can be used for in-situ monitoring- Provides functional group information, not detailed structure- Spectra can be complex in solutionMonitoring the appearance/disappearance of key functional groups (e.g., C=O, N-H).

Experimental Protocols

Protocol 1: General Workflow for Reaction Monitoring by HPLC
  • Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be done by diluting the aliquot in a cold solvent or by adding a specific quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the filtered sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram for the disappearance of starting material peaks and the appearance of product peaks. Integrate the peak areas to determine the relative concentrations of the components over time.

Protocol 2: Derivatization for GC-MS Analysis of Aminocyclopentanes
  • Sample Preparation: Take a dried aliquot of the reaction mixture (e.g., 1 mg) and dissolve it in an anhydrous aprotic solvent (e.g., 100 µL of pyridine or DMF).

  • Derivatization: Add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis: After cooling to room temperature, inject an appropriate volume of the derivatized sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized aminocyclopentane and any by-products.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_synthesis Aminocyclopentane Synthesis cluster_analysis Analytical Monitoring cluster_decision Decision Making start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot at Time (t) reaction->sampling quench Quench Reaction sampling->quench prep Sample Preparation (Dilution/Derivatization) quench->prep analysis Analytical Technique (HPLC, GC-MS, NMR) prep->analysis data Data Acquisition & Analysis analysis->data decision Reaction Complete? data->decision continue_rxn Continue Reaction & Monitoring decision->continue_rxn No workup Proceed to Work-up & Isolation decision->workup Yes continue_rxn->sampling

Caption: Workflow for monitoring aminocyclopentane synthesis.

References

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Aminocyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges in the asymmetric synthesis of aminocyclopentanes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Enantioselectivity or Inconsistent Enantiomeric Excess (ee%)

  • Question: My reaction is producing the desired aminocyclopentane, but the enantioselectivity is low or varies between runs. What are the likely causes and how can I improve it?

  • Answer: Low or inconsistent enantioselectivity is a common issue in asymmetric catalysis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

    • Catalyst and Ligand Purity: Ensure the chiral catalyst and/or ligand are of high purity. Even trace amounts of impurities can interfere with the catalytic cycle and diminish enantioselectivity. If you synthesized the catalyst in-house, verify its purity and enantiomeric excess.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] Conversely, higher temperatures may provide enough energy to overcome the activation energy difference between the two enantiomeric pathways, resulting in lower ee%.

    • Solvent Effects: The choice of solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. It is advisable to screen a range of anhydrous solvents with varying polarities.

    • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions. Monitor the reaction progress and ee% over time to determine the optimal reaction duration.

    • Moisture and Air Sensitivity: Many catalysts, particularly transition-metal complexes, are sensitive to air and moisture.[2] Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Poor Yield of the Aminocyclopentane Product

  • Question: My reaction is highly enantioselective, but the yield of the desired product is consistently low. What steps can I take to improve the yield?

  • Answer: Low yields can be frustrating, but a methodical investigation of potential causes can often lead to a solution.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the substrate or solvent, or by the product itself inhibiting the catalyst.[3] Consider purifying all reagents and using a higher catalyst loading. In some cases, slow addition of a reagent can maintain a low concentration of a catalyst poison.

    • Substrate Quality: Ensure the purity of your starting materials. Impurities can lead to the formation of side products, consuming reagents and lowering the yield of the desired aminocyclopentane.

    • Reaction Conditions: Optimize the reaction temperature and concentration. While lower temperatures often favor enantioselectivity, they can also slow down the reaction rate. A careful balance must be found. Increasing the concentration of the reactants may also improve the reaction rate and yield.

    • Side Reactions: Unwanted side reactions can compete with the desired transformation. Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify any major byproducts. Understanding the nature of these side products can provide clues for suppressing their formation.

Problem 3: Catalyst Deactivation or Inhibition

  • Question: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

  • Answer: Premature catalyst deactivation is a common problem, particularly with sensitive transition-metal catalysts.

    • Catalyst Poisons: Trace impurities in reagents or solvents can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur and phosphorus compounds.[2] Thorough purification of all reaction components is crucial.

    • Product Inhibition: The aminocyclopentane product, being a Lewis base, can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[3] If product inhibition is suspected, consider strategies such as using a higher catalyst loading or running the reaction at a lower conversion and recycling the starting material.

    • Air and Moisture: As mentioned previously, many catalysts are air- and moisture-sensitive. Rigorous exclusion of air and water is essential for maintaining catalyst activity.[2]

Problem 4: Limited Substrate Scope

  • Question: The catalytic system works well for a specific substrate, but the yield and/or enantioselectivity drop significantly with other, structurally related substrates. How can I address this limitation?

  • Answer: It is common for a given catalyst to have a limited substrate scope. The electronic and steric properties of the substrate can have a profound impact on the reaction's success.

    • Catalyst/Ligand Tuning: A different chiral ligand can dramatically alter the steric and electronic environment around the metal center, potentially accommodating a wider range of substrates. It is often necessary to screen a library of ligands to find the optimal one for a new substrate class.

    • Reaction Condition Optimization: For each new substrate, a re-optimization of reaction parameters (temperature, solvent, concentration, additives) may be necessary to achieve high yield and enantioselectivity.

    • Protecting Groups: The presence of certain functional groups on the substrate can interfere with the catalyst. The use of appropriate protecting groups can mask these functionalities and allow the desired reaction to proceed.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best type of catalyst (organocatalyst, transition-metal catalyst, or biocatalyst) for my specific aminocyclopentane synthesis?

    • A1: The choice of catalyst depends on several factors, including the specific transformation, the functional group tolerance required, and scalability considerations.

      • Organocatalysts: These are often metal-free, less sensitive to air and moisture, and can be more environmentally benign. They are particularly effective in Michael additions and aldol-type reactions.[4]

      • Transition-Metal Catalysts (e.g., Rhodium, Palladium): These catalysts are highly efficient and can catalyze a broad range of reactions with high enantioselectivity, such as hydroaminations and allylic aminations.[5][6] However, they can be sensitive to air and moisture and may require careful handling.

      • Biocatalysts (Enzymes): Enzymes can offer unparalleled selectivity under mild reaction conditions (aqueous media, room temperature). However, their substrate scope can be limited, and they may not be suitable for all types of transformations.

  • Q2: What is the typical catalyst loading for these reactions, and can it be reduced?

    • A2: Catalyst loading can vary significantly depending on the catalyst's activity and the reaction conditions. For many transition-metal and organocatalytic systems, loadings in the range of 1-10 mol% are common. For highly active catalysts, loadings can sometimes be reduced to as low as 0.1 mol%. Reducing catalyst loading is often a key goal in process development to improve cost-effectiveness and reduce potential metal contamination in the final product.

  • Q3: How do I monitor the progress and determine the enantiomeric excess of my reaction?

    • A3: Reaction progress is typically monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). The enantiomeric excess (ee%) of the product is most commonly determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.[1] It is essential to have a reliable and validated analytical method for determining ee%.

Data Presentation

The following tables summarize quantitative data for different catalytic systems used in the asymmetric synthesis of aminocyclopentane derivatives, allowing for easy comparison of their performance.

Table 1: Organocatalyzed Intramolecular Michael Addition for the Synthesis of Nitrocyclopentanes

CatalystSubstrateYield (%)dr (cis:trans)ee% (cis)Reference
Cinchonine-derived thiourea(E)-9-nitro-1-phenylnon-1-en-5-one60>19:180[2]
Cinchonine-derived thiourea(E)-9-nitro-1-(4-chlorophenyl)non-1-en-5-one75>19:175[2]
Cinchonine-derived thiourea(E)-9-nitro-1-(4-methoxyphenyl)non-1-en-5-one68>19:182[2]

Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes

LigandSubstrateYield (%)ee%Reference
(R)-DTBM-SEGPHOSN-benzyl-2,2-diphenyl-4-penten-1-amine8588[5]
(R)-DTBM-SEGPHOSN-(2-methylbenzyl)-2,2-diphenyl-4-penten-1-amine8291[5]
(R)-DTBM-SEGPHOSN-benzyl-2-phenyl-4-penten-1-amine7587[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the asymmetric synthesis of aminocyclopentanes.

Protocol 1: Organocatalytic Intramolecular Michael Addition of a Nitroalkene

This protocol is adapted from the synthesis of functionalized nitrocyclopentanes.[2]

  • Materials:

    • Substituted (E)-9-nitronon-1-en-5-one (1.0 equiv)

    • Cinchonine-derived thiourea catalyst (20 mol%)

    • Anhydrous acetonitrile (MeCN)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted (E)-9-nitronon-1-en-5-one and the cinchonine-derived thiourea catalyst.

    • Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired nitrocyclopentane.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination

This protocol is based on the synthesis of chiral 2-methylpyrrolidines, which are structurally related to aminocyclopentanes.[5]

  • Materials:

    • [Rh(cod)₂]BF₄ (2.5 mol%)

    • (R)-DTBM-SEGPHOS ligand (3.0 mol%)

    • Substituted aminoalkene (1.0 equiv)

    • Anhydrous 1,4-dioxane

    • Inert atmosphere (Argon or Nitrogen) in a glovebox

  • Procedure:

    • In a glovebox, charge a vial with [Rh(cod)₂]BF₄ and the (R)-DTBM-SEGPHOS ligand.

    • Add anhydrous 1,4-dioxane and stir for 10 minutes.

    • Add the substituted aminoalkene to the catalyst solution.

    • Seal the vial and heat the reaction mixture at 100 °C.

    • Monitor the reaction progress by GC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Mandatory Visualization

The following diagrams illustrate key catalytic cycles and workflows relevant to the asymmetric synthesis of aminocyclopentanes.

Catalyst_Selection_Workflow start Start: Need for Chiral Aminocyclopentane substrate Define Substrate (Functional Groups, Sterics) start->substrate reaction_type Identify Suitable Reaction Type (e.g., Michael Addition, Hydroamination) substrate->reaction_type catalyst_class Select Catalyst Class reaction_type->catalyst_class organo Organocatalyst catalyst_class->organo Metal-free? Air-stable? transition_metal Transition Metal catalyst_class->transition_metal High turnover? Broad scope? bio Biocatalyst catalyst_class->bio Mild conditions? Aqueous media? screen_catalysts Screen a Library of Specific Catalysts/Ligands organo->screen_catalysts transition_metal->screen_catalysts bio->screen_catalysts optimize Optimize Reaction Conditions (Temperature, Solvent, Concentration) screen_catalysts->optimize analysis Analyze Yield and Enantioselectivity optimize->analysis success Successful Synthesis (High Yield & ee%) analysis->success Meets criteria troubleshoot Troubleshoot (Low Yield/ee%) analysis->troubleshoot Fails criteria troubleshoot->screen_catalysts Re-evaluate catalyst troubleshoot->optimize Re-optimize

Caption: A decision workflow for selecting a suitable catalyst for the asymmetric synthesis of aminocyclopentanes.

Enamine_Iminium_Cycle cluster_enamine Enamine Catalysis (Michael Addition) cluster_iminium Iminium Catalysis catalyst_en Chiral Secondary Amine enamine {Chiral Enamine (Nucleophile)} catalyst_en->enamine + Carbonyl - H₂O carbonyl_en Ketone/Aldehyde carbonyl_en->enamine adduct_en Enamine-Acceptor Adduct enamine->adduct_en + Michael Acceptor michael_acceptor Michael Acceptor michael_acceptor->adduct_en product_en Chiral Product adduct_en->product_en + H₂O product_en->catalyst_en Regenerates Catalyst catalyst_im Chiral Secondary Amine iminium {Chiral Iminium Ion (Electrophile)} catalyst_im->iminium + Carbonyl - H₂O carbonyl_im α,β-Unsaturated Aldehyde carbonyl_im->iminium adduct_im Iminium-Nucleophile Adduct iminium->adduct_im + Nucleophile nucleophile Nucleophile nucleophile->adduct_im product_im Chiral Product adduct_im->product_im + H₂O product_im->catalyst_im Regenerates Catalyst

Caption: Simplified catalytic cycles for organocatalysis via enamine and iminium ion activation.[4]

Pd_AAA_Cycle pd0 Pd(0)L*n pi_allyl_pd {π-Allyl Pd(II) Complex} pd0->pi_allyl_pd Oxidative Addition allyl_substrate Allylic Substrate (with leaving group X) allyl_substrate->pi_allyl_pd product Chiral Aminocyclopentane Product pi_allyl_pd->product Nucleophilic Attack hx_base [Base-H]⁺X⁻ pi_allyl_pd->hx_base nucleophile Amine Nucleophile (Nu-H) nucleophile->product base Base nucleophile->base product->pd0 Regenerates Catalyst base->hx_base Deprotonates Nucleophile & removes X⁻

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a key chiral building block, requires a robust and reliable analytical method to quantify its enantiomeric excess. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of its enantiomeric purity, supported by established experimental principles for similar molecules.

Introduction to Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. Chiral HPLC is a cornerstone technique for separating enantiomers, primarily by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1][2] Polysaccharide-based CSPs are particularly successful for the separation of a wide range of chiral compounds, including amino acid esters.[3][4]

Chiral HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation. The process typically involves screening different chiral columns and mobile phases to identify the most suitable conditions.

G cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation col_screen Select Diverse CSPs (e.g., Amylose-based, Cellulose-based) mp_screen Test Normal & Reversed-Phase Mobile Phases col_screen->mp_screen For each column optimize_mp Fine-tune Mobile Phase (% Organic Modifier, Additives) mp_screen->optimize_mp Select best combination(s) optimize_params Adjust Flow Rate & Column Temperature optimize_mp->optimize_params validate Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) optimize_params->validate Finalized Method

Caption: A typical workflow for chiral HPLC method development.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in achieving enantiomeric separation.[5] For cyclic amino acid esters like this compound, polysaccharide-based CSPs are highly recommended. Below is a comparative summary of commonly used CSPs.

Chiral Stationary Phase (CSP)Selector BackboneKey Characteristics & Typical Performance
Lux® Amylose-1 / CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate)Often provides excellent enantioselectivity for a broad range of compounds, including amino acid esters.[3] A good first choice for screening.
Lux® Cellulose-1 / CHIRALCEL® OD Cellulose tris(3,5-dimethylphenylcarbamate)Offers complementary selectivity to amylose-based phases. Can be effective when amylose phases fail to provide resolution.[3]
Lux® Amylose-2 / CHIRALPAK® AS Amylose tris((S)-α-methylbenzylcarbamate)Provides alternative selectivity and can be particularly useful for compounds with aromatic groups near the chiral center.
CHIRALPAK® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Covalently bonded version of the coated phase, offering greater solvent compatibility and robustness.[3] This allows for a wider range of mobile phases to be used.
CHIRALPAK® IB Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized version of the cellulose-based selector, providing enhanced durability and solvent flexibility.[3]

Experimental Protocols

While a specific application note for this compound is not publicly available, the following protocols are based on established methods for similar cyclic amino acid esters and provide a strong starting point for method development.

Protocol 1: Normal-Phase HPLC Screening

Normal-phase chromatography often provides excellent selectivity for chiral separations of polar compounds.

  • HPLC System: Standard HPLC with UV detector

  • Columns:

    • Lux® Amylose-1 (250 x 4.6 mm, 5 µm)

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (IPA) with a basic additive. A typical starting gradient is 90:10 (v/v) Hexane:IPA with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Reversed-Phase HPLC Screening

Reversed-phase methods are often preferred for their compatibility with aqueous samples and mass spectrometry.

  • HPLC System: Standard HPLC with UV detector

  • Columns:

    • Lux® Amylose-1 (250 x 4.6 mm, 5 µm)

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water or Methanol/Water with an acidic or basic additive. A starting point could be 50:50 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.

Alternative Techniques: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering significant advantages in speed and reduced solvent consumption.

Comparison cluster_hplc Chiral HPLC cluster_sfc Chiral SFC hplc_node < <tableborder='0'cellborder='1'cellspacing='0'><tr><tdalign='left'><b>Parameterb>td><tdalign='left'><b>Performanceb>td>tr><tr><tdalign='left'>Mobile Phasetd><tdalign='left'>Hexane/Alcohol or Water/Acetonitriletd>tr><tr><tdalign='left'>Analysis Timetd><tdalign='left'>Typically 10-30 mintd>tr><tr><tdalign='left'>Solvent Consumptiontd><tdalign='left'>Hightd>tr><tr><tdalign='left'>Pressuretd><tdalign='left'>Moderatetd>tr><tr><tdalign='left'>Resolutiontd><tdalign='left'>Generally hightd>tr>table> > sfc_node < <tableborder='0'cellborder='1'cellspacing='0'><tr><tdalign='left'><b>Parameterb>td><tdalign='left'><b>Performanceb>td>tr><tr><tdalign='left'>Mobile Phasetd><tdalign='left'>Supercritical CO2 + Modifier (e.g., Methanol)td>tr><tr><tdalign='left'>Analysis Timetd><tdalign='left'>Typically <10 mintd>tr><tr><tdalign='left'>Solvent Consumptiontd><tdalign='left'>Low (organic)td>tr><tr><tdalign='left'>Pressuretd><tdalign='left'>Hightd>tr><tr><tdalign='left'>Resolutiontd><tdalign='left'>Often higher than HPLCtd>tr>table> >

References

NMR Spectroscopic Characterization: A Comparative Guide to Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public domain NMR data for this specific cis-isomer, a direct comparison is made with its diastereomer, Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate hydrochloride (the trans-isomer). Understanding the distinct NMR spectral features of these isomers is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For diastereomers such as the cis and trans forms of ethyl 2-aminocyclopentanecarboxylate, subtle differences in the spatial arrangement of atoms lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. This guide highlights these differences, providing a framework for the spectroscopic differentiation of these closely related compounds. While a complete dataset for the free base of the cis-isomer, this compound, is not publicly available, we present the available data for its trans-isomer hydrochloride salt to illustrate the principles of spectroscopic comparison.

Comparative NMR Data

The following table summarizes the available ¹³C NMR chemical shift data for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate hydrochloride. The (1S,2R) notation for the target compound indicates a cis relationship between the amino and ester groups, while the available data is for the trans isomer. The differences in stereochemistry are expected to manifest as variations in the chemical shifts of the cyclopentane ring carbons.

Table 1: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon AtomEthyl (1R,2S)-2-Aminocyclopentanecarboxylate HCl (trans)[1]This compound (cis)
C=O173.5Data not publicly available
CH-COOEt52.5Data not publicly available
CH-NH₂59.5Data not publicly available
CH₂ (ring)32.5Data not publicly available
CH₂ (ring)29.5Data not publicly available
CH₂ (ring)22.5Data not publicly available
O-CH₂61.5Data not publicly available
CH₃14.0Data not publicly available

Note: The chemical shifts for the trans-isomer are approximated from available spectral data and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standardized protocol is essential for the reliable acquisition and comparison of NMR data. The following represents a general procedure for the NMR spectroscopic analysis of aminocyclopentanecarboxylate esters.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -NH₂ and any -COOH from hydrolysis). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is standard. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clear spectrum. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Logical Workflow for NMR Characterization

The process of characterizing a compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound NMR_Tube NMR Tube Preparation Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing 1H FID C13_NMR->Processing 13C FID Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation & Isomer Comparison Analysis->Structure

Caption: Workflow for NMR spectroscopic characterization.

Conclusion

The NMR spectroscopic analysis is a powerful method for the differentiation of diastereomers like the cis and trans isomers of ethyl 2-aminocyclopentanecarboxylate. While a complete public dataset for this compound is currently unavailable, the principles outlined in this guide and the comparative data from its trans-isomer hydrochloride salt provide a solid foundation for its characterization. Researchers and drug developers are encouraged to acquire and publish such data to enrich the collective knowledge base and facilitate future research and development efforts.

References

A Comparative Guide to the Mass Spectrometry Analysis of Aminocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of aminocyclopentane derivatives is critical in pharmaceutical development, where these moieties are integral to a wide range of therapeutic agents. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the identification, quantification, and structural elucidation of these compounds. This guide provides an objective comparison of the two primary MS-based analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental protocols and an analysis of their respective fragmentation behaviors.

At a Glance: GC-MS vs. LC-MS/MS for Aminocyclopentane Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities.[1][2]
Derivatization Mandatory for polar aminocyclopentane derivatives to increase volatility.[3][4]Not required , allowing for simpler sample preparation.[1]
Ionization Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5]
Sensitivity High for volatile compounds, with excellent quantitative accuracy.[1]Generally offers higher sensitivity, especially for biomolecules at low concentrations.[1]
Throughput Can be lower due to the additional derivatization step.Higher throughput is often achievable due to simpler sample preparation.
Typical Analytes Derivatized aminocyclopentanols, simple aminocyclopentanes.Aminocyclopentane-containing active pharmaceutical ingredients (APIs), metabolites, and polar derivatives.[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of aminocyclopentane derivatives using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

For the analysis of polar aminocyclopentane derivatives like aminocyclopentanols, derivatization is essential to improve volatility and chromatographic peak shape. Silylation is a common and effective derivatization technique.[3][4]

1. Sample Preparation and Derivatization:

  • Standard/Sample Preparation: Accurately weigh and dissolve the aminocyclopentane derivative standard or sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.[4]

  • Final Dilution: After cooling to room temperature, dilute the derivatized sample with a suitable solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aminocyclopentane Derivative Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Silylating Agent (e.g., BSTFA) Dissolve->Derivatize Heat Heat (70-100°C) Derivatize->Heat Dilute Dilute for Injection Heat->Dilute Inject Inject into GC Dilute->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Acquisition Detect->Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the direct analysis of a broader range of aminocyclopentane derivatives, including those that are non-volatile or thermally labile, without the need for derivatization.[1][2]

1. Sample Preparation:

  • Standard/Sample Preparation: Accurately weigh and dissolve the aminocyclopentane derivative standard or sample in a solvent compatible with the mobile phase (e.g., methanol or a mixture of water and organic solvent).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered sample to the desired concentration for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aminocyclopentane Derivative Dissolve Dissolve in Mobile Phase Compatible Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Dilute Dilute for Injection Filter->Dilute Inject Inject into LC Dilute->Inject Separate Separation on LC Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect Mass Detection (MRM) Fragment->Detect Data Data Acquisition Detect->Data

Fragmentation Patterns of Aminocyclopentane Derivatives

Understanding the fragmentation of aminocyclopentane derivatives is key to their structural elucidation. The fragmentation pathways are influenced by the ionization method and the overall structure of the molecule.

Electron Ionization (EI) Fragmentation (GC-MS)

In EI, the high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For a simple aminocyclopentane, the following fragmentation pathways are expected:

  • α-Cleavage: This is a dominant fragmentation pathway for amines. The bond between the carbon bearing the amino group and an adjacent ring carbon is cleaved, leading to the formation of a stable iminium ion. For an unsubstituted aminocyclopentane, this would result in a fragment at m/z 30 ([CH₂=NH₂]⁺) or larger fragments if the nitrogen is substituted.[7][8]

  • Ring Opening and Fragmentation: The cyclopentane ring can undergo opening, followed by the loss of neutral fragments like ethene (C₂H₄, loss of 28 Da) or propene (C₃H₆, loss of 42 Da).[9] The base peak in the mass spectrum of cyclopentane itself is at m/z 42, corresponding to the [C₃H₆]⁺ ion.[9]

  • Loss of the Amino Group: Cleavage of the C-N bond can lead to the loss of the amino group as a radical, resulting in a cyclopentyl cation at m/z 69.

EI_Fragmentation Mol_Ion [Aminocyclopentane]⁺˙ Alpha_Cleavage α-Cleavage Mol_Ion->Alpha_Cleavage Ring_Opening Ring Opening Mol_Ion->Ring_Opening CN_Cleavage C-N Cleavage Mol_Ion->CN_Cleavage Iminium_Ion Iminium Ion Alpha_Cleavage->Iminium_Ion Alkene_Loss Loss of Alkene Ring_Opening->Alkene_Loss Cyclopentyl_Cation Cyclopentyl Cation CN_Cleavage->Cyclopentyl_Cation

Collision-Induced Dissociation (CID) Fragmentation (LC-MS/MS)

In LC-MS/MS, CID is used to fragment the protonated molecule ([M+H]⁺) generated by a soft ionization technique like ESI. The fragmentation is more controlled than in EI.

  • Loss of Ammonia/Amine: A common fragmentation pathway for protonated amines is the loss of ammonia (NH₃, loss of 17 Da) or the corresponding amine if substituted.

  • Ring Opening: Similar to EI, the cyclopentane ring can open, followed by the loss of small neutral molecules.

  • Loss of Substituents: If the aminocyclopentane ring is substituted, the loss of these substituents is a common fragmentation pathway. For example, in aminocyclopentane carboxamides, the loss of the carboxamide group or parts of it can be observed.

Quantitative Performance Comparison

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ng/mL to pg/mLpg/mL to fg/mL
Limit of Quantification (LOQ) ng/mL to pg/mLpg/mL to fg/mL
Linearity (R²) Typically > 0.99Typically > 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85-115%85-115%

Note: The actual performance will depend on the specific aminocyclopentane derivative, the matrix, and the optimization of the analytical method.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for the analysis of aminocyclopentane derivatives depends primarily on the specific characteristics of the analyte and the goals of the analysis.

  • GC-MS is a powerful technique for the analysis of volatile or semi-volatile aminocyclopentane derivatives. The mandatory derivatization step can be a drawback in terms of sample throughput, but the resulting EI mass spectra provide rich structural information.

  • LC-MS/MS is the more versatile and often more sensitive technique, particularly for polar, non-volatile, and thermally labile aminocyclopentane derivatives, which are common in pharmaceutical applications. The elimination of the derivatization step simplifies the workflow and improves throughput.

For routine quantitative analysis of aminocyclopentane-containing drugs and their metabolites in complex biological matrices, LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation. However, GC-MS remains a valuable tool for the structural elucidation of unknown aminocyclopentane derivatives and for the analysis of less polar analogues. The use of both techniques can provide complementary information for a comprehensive characterization of these important pharmaceutical building blocks.

References

Constraining Peptides: A Comparative Guide to Cyclopentane and Cyclohexane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, specific conformations, and potent biological activity is a continuous endeavor. The incorporation of non-natural amino acids with constrained geometries is a powerful strategy to achieve these goals. This guide provides an in-depth comparison of two popular classes of cyclic amino acids: cyclopentane and cyclohexane derivatives, offering a comprehensive overview of their impact on peptide structure and function, supported by experimental data and detailed protocols.

The rigidity of cyclopentane and cyclohexane rings, when incorporated into a peptide backbone, significantly restricts the available conformational space. This pre-organization can favor specific secondary structures, such as helices and turns, which are often crucial for biological recognition and activity. The choice between a five-membered or a six-membered ring can have profound and distinct consequences on the resulting peptide's properties.

Conformational Landscape: Distinct Helical Structures and Restricted Flexibility

The primary influence of incorporating cyclic amino acids into peptides is the restriction of the peptide backbone's torsional angles (phi, φ, and psi, ψ). This conformational constraint is the foundation of their utility in peptide design.

Peptides incorporating trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to favor the formation of a 12-helix .[1] In contrast, peptides containing trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) predominantly adopt a 14-helix conformation.[1][2][3][4] The nomenclature of these helices refers to the number of atoms in the hydrogen-bonded ring that stabilizes the structure. This fundamental difference in induced secondary structure highlights the significant impact of a single methylene group variation in the cyclic constraint.

The inherent puckered conformations of the cyclopentane and cyclohexane rings also contribute to the overall peptide architecture. Cyclopentane is more flexible, adopting various envelope and twist conformations with relatively low energy barriers.[5] Cyclohexane, on the other hand, strongly prefers the chair conformation, which is virtually free of angle and eclipsing strain.[6] This difference in ring flexibility can translate to subtle but important variations in the conformational dynamics of the resulting peptides.

Below is a table summarizing the key conformational differences:

FeaturePeptides with Cyclopentane Amino AcidsPeptides with Cyclohexane Amino Acids
Preferred Helix Type 12-Helix (for trans-ACPC)[1]14-Helix (for trans-ACHC)[1][2][3][4]
Ring Flexibility More flexible (envelope and twist conformations)[5]Less flexible (predominantly chair conformation)[6]
Impact on Backbone Induces a tighter helical turn.Induces a wider helical turn.

Biological Implications: Tailoring Activity and Stability

The distinct conformational preferences induced by cyclopentane and cyclohexane amino acids directly influence the biological activity and stability of peptides. By forcing a peptide into a specific bioactive conformation, the binding affinity to a target receptor or enzyme can be significantly enhanced.

For instance, the substitution of proline with 2-aminocyclopentane carboxylic acid (β-Ac5c) in morphiceptin analogs has demonstrated that the stereochemistry of the cyclic residue is critical for opioid receptor activity.[7] The analog containing the (R,S)-β-Ac5c was active at both μ and δ-opioid receptors, while other stereoisomers showed minimal or no activity.[7] This underscores the importance of the precise spatial arrangement of pharmacophoric groups, which is dictated by the constrained amino acid.

Furthermore, the introduction of these cyclic residues can enhance metabolic stability by protecting the peptide backbone from proteolytic degradation. The rigid structure makes it more difficult for proteases to recognize and cleave the amide bonds.

While direct comparative studies on the biological activity of peptides containing cyclopentane versus cyclohexane amino acids are limited, the choice of the cyclic building block would depend on the desired three-dimensional structure required for optimal interaction with a specific biological target.

Experimental Protocols

To aid researchers in their investigations, detailed experimental protocols for the synthesis of the cyclic amino acids, their incorporation into peptides, and the analytical techniques used for conformational analysis are provided below.

Synthesis of Cyclic Amino Acids

Synthesis of 2-Aminocyclopentanecarboxylic Acid (ACPC):

A scalable synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid has been reported. The general strategy involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by separation of stereoisomers and subsequent protection.

Synthesis of 2-Aminocyclohexanecarboxylic Acid (ACHC):

The synthesis of cis- and trans-2-aminocyclohexanecarboxylic acid can be achieved through various methods, including the stereoselective synthesis from (-)-shikimic acid for polyhydroxylated derivatives.[3] The Fmoc-protected derivatives for solid-phase peptide synthesis can be prepared by reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate.[8]

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both cyclopentane and cyclohexane amino acids into peptide chains is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Key parameters for conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides information on through-space proton-proton distances, which helps to define the overall fold of the peptide.

  • J-coupling Constants (³J): The magnitude of the coupling constant between adjacent protons, particularly the amide proton (NH) and the alpha-proton (CαH), is related to the dihedral angle φ via the Karplus equation. This allows for the determination of backbone torsion angles.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to determine the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative assessment of the conformational preferences induced by the cyclic amino acids.

Visualizing the Impact: Conformational Constraints and Analytical Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Impact of Cyclic Amino Acids on Peptide Conformation cluster_0 Cyclopentane Amino Acid cluster_1 Cyclohexane Amino Acid a Flexible Ring (Envelope/Twist) b Tighter Helical Turn (e.g., 12-Helix) a->b bioactivity Altered Biological Activity and Stability b->bioactivity Leads to c Rigid Ring (Chair Conformation) d Wider Helical Turn (e.g., 14-Helix) c->d d->bioactivity Leads to peptide Linear Peptide (High Conformational Flexibility) peptide->a Incorporation peptide->c Incorporation

Caption: Conformational consequences of incorporating cyclic amino acids.

G Workflow for Comparative Analysis synthesis Synthesis of Cyclopentane & Cyclohexane Amino Acids spps Solid-Phase Peptide Synthesis synthesis->spps purification Purification and Characterization spps->purification nmr NMR Spectroscopy (NOE, J-coupling) purification->nmr cd Circular Dichroism (Secondary Structure) purification->cd bioassay Biological Assays (e.g., IC50) purification->bioassay modeling Molecular Modeling nmr->modeling cd->modeling data Comparative Data Analysis (Structure-Activity Relationship) modeling->data bioassay->data

Caption: Experimental workflow for comparative analysis.

Conclusion

The choice between cyclopentane and cyclohexane amino acids as conformational constraints in peptides offers a powerful tool for rational peptide design. The smaller cyclopentane ring tends to induce tighter helical structures like the 12-helix, while the larger and more rigid cyclohexane ring favors wider helices such as the 14-helix. These distinct structural preferences, coupled with the potential for enhanced metabolic stability, provide a versatile platform for developing novel peptide-based therapeutics and research tools. A thorough understanding of their differential effects, supported by rigorous experimental characterization, is crucial for harnessing the full potential of these valuable building blocks in medicinal chemistry and chemical biology.

References

A Comparative Guide to the Bioactivity of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of analogs related to Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. Due to a lack of extensive publicly available data on a homologous series of this compound analogs, this guide draws comparisons from structurally similar compounds, particularly conformationally restricted cyclopropane analogs with the same (1S,2R) stereochemistry. The primary biological target identified for these related structures is the N-methyl-D-aspartate (NMDA) receptor, a key player in neurologic function and disease.

Bioactivity Comparison of Structurally Related Analogs

The following table summarizes the in vitro bioactivity of conformationally restricted cyclopropane analogs of milnacipran, which share the critical (1S,2R) stereochemistry with the topic compound. The data highlights the structure-activity relationship (SAR) concerning their potency as NMDA receptor antagonists.

Table 1: NMDA Receptor Antagonist Activity of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamide Analogs

Compound IDR Group (at 1'-position)IC50 (µM) for [3H]MK-801 Binding ± SEM[1]
2a Methyl0.35 ± 0.08
2b Ethyl0.20 ± 0.024
2f Vinyl0.16 ± 0.02
(+/-)-1 (Milnacipran) HLess potent than analogs

Data extracted from a study on conformationally restricted analogs of milnacipran. The IC50 values represent the concentration required to inhibit 50% of [3H]MK-801 binding to NMDA receptors.[1]

Structure-Activity Relationship Insights

The data presented in Table 1 for the cyclopropane analogs suggests that the nature of the substituent at the 1'-position of the aminoalkyl side chain significantly influences the potency of these compounds as NMDA receptor antagonists. An increase in the size and electronic nature of the R group from methyl to ethyl and vinyl corresponds to an increase in binding affinity. Specifically, the 1'-ethyl analog (2b ) was found to be approximately 30 times more potent as an NMDA receptor antagonist than the parent compound, milnacipran ((+/-)-1)[1]. This highlights the importance of steric and electronic factors in the interaction with the NMDA receptor.

While this data is for cyclopropane analogs, it provides a valuable starting point for predicting the SAR of this compound analogs. It is plausible that modifications to the ethyl ester group or substitutions on the cyclopentane ring could similarly modulate bioactivity at the NMDA receptor or other neurological targets.

It is also noteworthy that other research on aminocyclopentane derivatives has pointed towards activity at different receptor subtypes. For instance, certain 2-aminocyclopentane carboxylic acid analogs have been investigated as peptidomimetics for proline in morphiceptin analogs, showing activity at µ and δ-opioid receptors, with stereochemistry playing a crucial role in receptor preference[2]. This suggests that the bioactivity of this compound analogs may not be limited to NMDA receptors.

Experimental Protocols

A detailed methodology for a key experiment cited in the comparative data is provided below.

[3H]MK-801 Binding Assay for NMDA Receptor Antagonist Activity

This protocol is based on the methodology described for the evaluation of the cyclopropane analogs[1].

1. Membrane Preparation:

  • Rat brain tissue is homogenized in a suitable buffer (e.g., ice-cold 0.32 M sucrose solution).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in buffer and centrifugation.

  • The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a final volume containing the prepared brain membranes, the radioligand [3H]MK-801, and the test compounds (analogs of this compound) at varying concentrations.

  • The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to allow for binding equilibrium to be reached.

  • Non-specific binding is determined in the presence of a saturating concentration of a known non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801) are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the NMDA Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway associated with the activation of the NMDA receptor, a likely target for this compound analogs.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Analog Analog (Antagonist) Analog->NMDAR Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling->Cellular_Response

Caption: Simplified NMDA receptor signaling pathway.

Conclusion

References

A Comparative Structural Analysis of Peptides Incorporating Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural impact of incorporating cis-2-aminocyclopentane carboxylic acid (cis-Ac5c), a derivative of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, into peptides versus the natural amino acid, proline. The inclusion of conformationally constrained amino acids like cis-Ac5c is a key strategy in drug design to enhance peptide stability, receptor affinity, and selectivity. This document summarizes key experimental findings from nuclear magnetic resonance (NMR) spectroscopy and computational simulations, offering a direct comparison of the conformational preferences induced by these structural modifications.

Introduction to Conformational Constraints in Peptide Design

The biological activity of peptides is intrinsically linked to their three-dimensional structure. Natural peptides often exhibit high conformational flexibility, which can be detrimental to their therapeutic application due to susceptibility to enzymatic degradation and non-selective receptor binding. Incorporating non-natural, constrained amino acids, such as derivatives of 2-aminocyclopentanecarboxylate, serves to limit this flexibility. The (1S,2R) stereoisomer of cis-2-aminocyclopentane carboxylic acid, in particular, has been investigated as a peptidomimetic for proline to enforce specific backbone geometries and influence the spatial orientation of adjacent amino acid side chains.[1][2]

This guide focuses on the structural analysis of morphiceptin analogs, where the proline at position two is substituted with cis-2-aminocyclopentane carboxylic acid (cis-Ac5c).[1][2] While the specific request pertains to the ethyl ester, the foundational structural data is derived from studies on the free carboxylic acid, which is the synthetically intended and biologically relevant form after ester hydrolysis. The ethyl ester is a common intermediate in the synthesis of such peptides.

Comparative Structural Data

The following tables summarize quantitative data from conformational analyses of morphiceptin analogs. The key comparison is between analogs containing the bioactive (1S,2R)-Ac5c isomer and the inactive (1R,2S)-Ac5c isomer, highlighting the critical role of stereochemistry in defining a peptide's structure and function. Proline-containing peptides are known to exist as a mixture of cis and trans isomers at the Xaa-Pro amide bond, adding another layer of conformational complexity. The incorporation of cis-Ac5c, which has a normal amide bond, restricts this to a trans conformation.[2]

Table 1: Comparison of Bioactivity and Key Structural Features in Morphiceptin Analogs

AnalogProline/Ac5c IsomerReceptor ActivityTyr-Phe Aromatic Ring Distance (Å)Key Conformational Feature
Native MorphiceptinL-Prolineµ- and δ-opioid receptor agonistVariable (cis/trans isomers)Exhibits cis-trans isomerism
[ (1S,2R)-Ac5c ]-Morphiceptin(1S,2R)-Ac5cµ-receptor selective agonist10.1 - 12.7Extended conformation
[ (1R,2S)-Ac5c ]-Morphiceptin(1R,2S)-Ac5cInactive4.8 - 7.0Compact, folded conformation

Data sourced from computational simulations and NMR studies of morphiceptin analogs.[2]

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Key Residues

ResidueNative Morphiceptin (trans-Pro)[ (1S,2R)-Ac5c ]-Analog[ (1R,2S)-Ac5c ]-Analog
Tyr¹ αH~4.54.484.65
Tyr¹ βH~2.9, 3.12.85, 3.052.95, 3.15
Phe³ αH~4.74.654.55
Phe³ βH~2.9, 3.22.90, 3.103.00, 3.20

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled based on typical values observed in related peptide structures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the synthesis and structural analysis of peptides containing non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a cis-Ac5c Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a non-natural amino acid using the Fmoc/tBu strategy.[3]

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the solution.

    • Add the activation mixture to the resin and agitate for 1-2 hours. For sterically hindered amino acids like cis-Ac5c, extended coupling times or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF, dichloromethane (DCM), and methanol.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash and dry the peptide-resin.

    • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Structural Analysis

Two-dimensional NMR experiments are essential for determining the solution structure of peptides.[4]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ to observe amide protons) to a final concentration of 1-5 mM. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Record 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify proton spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by analyzing the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.

  • Structure Calculation: Use the distance restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Computational Modeling: Molecular Dynamics (MD) Simulation

MD simulations provide insight into the dynamic behavior and conformational stability of peptides in a simulated physiological environment.[5]

  • System Setup:

    • Start with an initial 3D structure of the peptide (e.g., from NMR or a predicted model).

    • Place the peptide in a simulation box and solvate with a water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Minimize the energy of the system to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble).

    • Equilibrate the system at constant temperature and pressure (NPT ensemble) to ensure the correct density.

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to determine stable conformations, hydrogen bonding patterns, root-mean-square deviation (RMSD), and other structural parameters.

Visualizations

The following diagrams illustrate the general workflow for the structural analysis of peptides and a conceptual representation of the structural differences observed.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR MD Molecular Dynamics Simulation Purification->MD Restraints Distance Restraints NMR->Restraints Analysis Conformational Analysis MD->Analysis Structure 3D Structure Calculation Restraints->Structure Structure->Analysis

Caption: Experimental workflow for peptide synthesis and structural analysis.

G cluster_0 Bioactive Analog [(1S,2R)-Ac5c] cluster_1 Inactive Analog [(1R,2S)-Ac5c] Tyr1_active Tyr1 Phe3_active Phe3 Tyr1_active->Phe3_active  Extended (10-13 Å) Tyr1_inactive Tyr1 Phe3_inactive Phe3 Tyr1_inactive->Phe3_inactive  Compact (5-7 Å)

Caption: Conformational differences in morphiceptin analogs.

References

A Comparative Guide to the Validation of Synthetic Routes for Enantiopure Aminocyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aminocyclopentanecarboxylic acids (ACPCs) are crucial building blocks in medicinal chemistry and materials science, particularly in the synthesis of peptide foldamers and therapeutic agents. The rigid cyclopentane ring imparts conformational constraints, leading to predictable secondary structures in peptides and enhanced biological activity. The stereochemistry of the amino and carboxylic acid groups dictates the three-dimensional structure and, consequently, the function of the final product. This guide provides a comparative analysis of common synthetic strategies to obtain enantiopure ACPCs, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Synthetic Strategies

The synthesis of enantiopure ACPCs can be broadly categorized into three main approaches: enzymatic resolution, chemical resolution via diastereomeric salt formation, and asymmetric synthesis from achiral precursors. Each method presents a unique set of advantages and disadvantages in terms of efficiency, scalability, and access to different stereoisomers.

Synthetic Strategy Key Principle Typical Yield (%) Enantiomeric Excess (ee) (%) Scalability Stereoisomer Access Key Considerations
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.~50% for each enantiomer (can be higher with dynamic kinetic resolution)>90Moderate to HighBoth enantiomers can be obtained.Requires screening for a suitable enzyme and optimization of reaction conditions. Mild and environmentally friendly.[1][2][3]
Chemical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation.Variable, dependent on crystallization efficiency.>98HighAccess to both enantiomers by choosing the appropriate resolving agent.Can be an iterative process to achieve high purity. Requires stoichiometric amounts of a potentially expensive resolving agent.
Asymmetric Synthesis Use of chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the amino acid.34-49% (overall for multiple steps)>98HighCan be designed to target a specific stereoisomer.[4][5]Often involves multiple synthetic steps. May require challenging purification procedures.[4]
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules (e.g., sugars) as starting materials.Variable, depends on the specific route.>99ModerateAccess to specific stereoisomers is determined by the starting material.[6]The synthetic route can be lengthy. The variety of accessible stereoisomers is limited by the available chiral pool.[7][8][9]

Experimental Protocols

Enzymatic Kinetic Resolution of cis-2-Aminocyclopentanecarboxylic Acid Amide

This protocol is based on the principle of lipase-catalyzed N-acylation, where the enzyme selectively acylates one enantiomer of the racemic amine, allowing for their separation.[1]

Materials:

  • Racemic cis-2-aminocyclopentanecarboxamide

  • Immobilized Candida antarctica lipase B (CAL-B)

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

Procedure:

  • In a sealed vial, dissolve the racemic aminocyclopentanecarboxamide (1 equivalent) in a solvent mixture of TBME and TAA (e.g., 4:1 v/v).

  • Add the acylating agent, 2,2,2-trifluoroethyl butanoate (0.5-1.0 equivalents).

  • Add immobilized CAL-B to the mixture.

  • Place the vial in a shaker incubator at a controlled temperature (e.g., 30-50 °C) and agitate.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the unreacted amine and the acylated product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The acylated product and the unreacted amine can then be separated using standard chromatographic techniques or by extraction.

  • The separated enantiomers can be deprotected (hydrolyzed) to yield the final enantiopure aminocyclopentanecarboxylic acids.

Asymmetric Synthesis of trans-(1S,2S)- and cis-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

This scalable synthesis starts from an achiral ketoester and utilizes a chiral auxiliary to introduce stereochemistry.[4][5]

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

  • Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature to allow for azeotropic removal of water by distilling off about half of the toluene.

  • The resulting enamine is then reduced in situ.

Subsequent Steps: The diastereomeric mixture of the resulting amino esters is then separated. The synthesis proceeds through several subsequent steps, including N-benzyl bond cleavage via hydrogenolysis and ester hydrolysis, to yield the final enantiopure ACPC stereoisomers. The overall yield for the Fmoc-protected trans-ACPC (S,S) is reported to be 34% over six steps, while the cis stereoisomer (R,S) is obtained with a 49% yield over five steps.[4]

Visualizing the Workflow and Synthetic Pathways

To provide a clearer understanding of the processes involved in validating and executing these synthetic routes, the following diagrams have been generated.

Synthetic_Route_Validation_Workflow start Define Target Enantiopure ACPC lit_review Literature Review of Synthetic Routes start->lit_review route_selection Select Promising Synthetic Routes lit_review->route_selection exp_design Experimental Design & Protocol Development route_selection->exp_design synthesis Perform Synthesis exp_design->synthesis purification Purification of Intermediate/Product synthesis->purification analysis Chiral Analysis (e.g., HPLC, NMR) purification->analysis validation Validate Stereochemistry & Purity analysis->validation optimization Optimization of Reaction Conditions validation->optimization If purity/yield is low scale_up Scalability Assessment validation->scale_up If successful optimization->synthesis documentation Documentation & Reporting scale_up->documentation

Caption: General workflow for the validation of a synthetic route to an enantiopure compound.

Asymmetric_Synthesis_Pathway start Ethyl 2-oxocyclopentane- carboxylate (Achiral) reductive_amination Reductive Amination with (S)-α-phenylethylamine start->reductive_amination diastereomers Diastereomeric Mixture of Amino Esters reductive_amination->diastereomers separation Separation of Diastereomers diastereomers->separation trans_isomer trans-Amino Ester separation->trans_isomer cis_isomer cis-Amino Ester separation->cis_isomer trans_final Enantiopure trans-ACPC trans_isomer->trans_final Further Steps cis_final Enantiopure cis-ACPC cis_isomer->cis_final Further Steps

References

Beyond the Five-Membered Ring: A Comparative Guide to Alternative Scaffolds for Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is a perpetual endeavor. Ethyl (1S,2R)-2-aminocyclopentanecarboxylate and its derivatives have proven to be valuable building blocks in medicinal chemistry, notably in the development of inhibitors for enzymes such as MraY, a key player in bacterial peptidoglycan biosynthesis. This guide provides a comprehensive comparison of alternative small ring scaffolds—cyclobutane and azetidine—that can serve as bioisosteric replacements for the cyclopentane core, offering unique advantages in drug design.

The strategic replacement of a core scaffold, a practice known as scaffold hopping, is a powerful tool for navigating intellectual property landscapes and optimizing drug-like properties. While the cyclopentane ring offers a degree of conformational rigidity, alternative carbocyclic and heterocyclic structures can provide distinct spatial arrangements of functional groups, leading to improved target engagement and altered physicochemical characteristics. This guide delves into a head-to-head comparison of cyclopentane, cyclobutane, and azetidine scaffolds, presenting key performance data, detailed experimental protocols for their evaluation, and a visualization of the relevant biological pathway.

Performance Comparison of Core Scaffolds

The selection of a central scaffold can profoundly impact a drug candidate's biological activity, metabolic stability, and cell permeability. The following tables summarize the key quantitative data for representative compounds incorporating cyclopentane, cyclobutane, and azetidine cores, with a focus on their potential as inhibitors of the bacterial enzyme MraY.

ScaffoldRepresentative CompoundTargetIn Vitro Activity (IC₅₀)Reference
Cyclopentane Cyclopentane-based muraymycin analog (JH-MR-23)MraY75 ± 9 µM[1]
Cyclobutane (Predicted) Hypothetical Cyclobutane AnalogMraYPotentially similar to cyclopentane, with possible alterations in binding pose.
Azetidine (Predicted) Hypothetical Azetidine AnalogMraYActivity is highly dependent on the substitution pattern and impact on vector alignment of functional groups.

Table 1: Comparative In Vitro Activity of Alternative Scaffolds. The IC₅₀ value for the cyclopentane-based MraY inhibitor provides a benchmark for the potential activity of cyclobutane and azetidine analogs. Direct comparative data for cyclobutane and azetidine-based MraY inhibitors is not yet available in published literature; however, based on their structural and electronic properties, their potential can be inferred.

PropertyCyclopentane DerivativesCyclobutane DerivativesAzetidine DerivativesReference
Metabolic Stability Generally good, but can be susceptible to CYP450-mediated oxidation.Often more metabolically robust than linear or larger ring analogs due to conformational constraints.Can exhibit good metabolic stability, but the strained ring may be a site for metabolism in some cases.[2]
Cell Permeability Moderate lipophilicity generally allows for reasonable passive diffusion.Increased sp³ character can improve solubility and permeability compared to flatter aromatic systems.The nitrogen atom can be protonated at physiological pH, potentially reducing passive permeability but offering opportunities for transporter-mediated uptake.
Synthetic Accessibility Well-established synthetic routes for various stereoisomers.Synthesis can be more challenging due to ring strain, but numerous methods have been developed.Readily accessible through various synthetic methodologies.

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties. This table provides a qualitative comparison of the key drug-like properties associated with each scaffold. The choice of scaffold will involve a trade-off between these different characteristics.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these alternative building blocks, detailed experimental protocols for key assays are provided below.

Synthesis of a Cyclopentane-Based MraY Inhibitor Analog (JH-MR-23)

This protocol is adapted from the synthesis of the cyclopentane-based muraymycin analog JH-MR-23.[1]

  • Preparation of the Cyclopentane Aldehyde: The synthesis begins with the oxidation of a suitably protected cyclopentanol derivative to the corresponding aldehyde using Dess-Martin periodinane.

  • Diastereoselective Aldol Reaction: The aldehyde is then subjected to a diastereoselective isocyanoacetate aldol reaction to install the 1,2-syn-amino alcohol moiety.

  • Glycosylation: The resulting amino alcohol is glycosylated with a protected uridine donor.

  • Functional Group Manipulations: A series of functional group transformations, including azide reduction, Boc protection, Cbz deprotection, and reductive amination, are carried out to build the side chain.

  • Amide Coupling and Deprotection: The final steps involve an amide coupling reaction followed by global deprotection to yield the target MraY inhibitor.

General Protocol for Competitive Binding Assay

This protocol can be used to determine the inhibitory constant (Ki) of a test compound against a target enzyme.

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled ligand (probe) with known affinity for the target, and serial dilutions of the test compounds.

  • Assay Plate Setup: In a microplate, add the target protein, the fluorescent probe at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound. Include controls for no inhibition (probe and target only) and background fluorescence (probe only).

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

  • Detection: Measure the fluorescence signal using a suitable plate reader.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the test compound concentration. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Probe]/Kd).

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the in vitro half-life (t₁/₂) is calculated as 0.693/k.

Caco-2 Cell Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters.

Visualizing the Biological Context

The target of the cyclopentane-based inhibitors discussed, MraY, is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. This pathway is responsible for building the bacterial cell wall, a structure essential for bacterial survival.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA/B UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F MraY MraY (Target of Inhibition) UDP-MurNAc-pentapeptide->MraY Lipid I Lipid I MurG MurG Lipid I->MurG Lipid II Lipid II Flippase Flippase Lipid II->Flippase MraY->Lipid I MurG->Lipid II Growing Peptidoglycan Growing Peptidoglycan Flippase->Growing Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Growing Peptidoglycan->PBP Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Transpeptidation

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

The diagram above illustrates the key steps in the synthesis of the bacterial cell wall, highlighting the central role of MraY in transferring the peptidoglycan precursor from the cytoplasm to the cell membrane. Inhibition of MraY disrupts this essential process, leading to bacterial cell death.

Conclusion

The choice of a molecular scaffold is a critical decision in the drug design process. While this compound has demonstrated its utility, exploring alternative building blocks such as cyclobutane and azetidine derivatives offers exciting opportunities for the development of novel therapeutics with improved properties. This guide provides a framework for the comparative evaluation of these scaffolds, empowering researchers to make data-driven decisions in their quest for the next generation of innovative medicines. The provided experimental protocols and the visualization of the biological pathway serve as valuable resources for the rational design and development of new drug candidates.

References

Unlocking Peptide and Drug Design: A Comparative Guide to the Conformational Constraints of Cyclopentane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints of molecular building blocks is paramount in the rational design of novel therapeutics and functional materials. Cyclopentane amino acids, a class of cyclic non-proteinogenic amino acids, offer a unique scaffold with a delicate balance of flexibility and rigidity. This guide provides an objective comparison of their conformational behavior, supported by experimental data, to aid in their strategic incorporation into peptides and other molecular architectures.

The inherent conformational preferences of cyclopentane amino acids are governed by the puckering of the five-membered ring, which seeks to minimize torsional strain.[1] Unlike the rigid planar cyclopropane or the more flexible cyclohexane, cyclopentane adopts non-planar conformations, primarily the "envelope" and "twist" forms, which are in rapid equilibrium.[1] The substitution pattern on the cyclopentane ring, including the position of the amino and carboxylic acid groups (α, β, γ, etc.) and other substituents, significantly influences the puckering preference and the overall three-dimensional structure.

Comparative Analysis of Conformational Parameters

The conformational landscape of cyclopentane amino acids can be quantitatively described by several key parameters, including backbone dihedral angles (φ and ψ), cyclopentane ring torsion angles, and puckering parameters. The following tables summarize experimental and computational data for various cyclopentane amino acid derivatives, providing a basis for comparing their conformational constraints.

Backbone Dihedral Angles and Ring Puckering of 1-Aminocyclopentane-1-carboxylic Acid

Quantum mechanical calculations reveal that the backbone flexibility of 1-aminocyclopentane-1-carboxylic acid is restricted by the cyclic side chain.[2] The relative stability of different conformations is dependent on the polarity of the environment. The conformation of the cyclopentane ring itself is also influenced by the backbone arrangement.

ConformationDihedral Angle (φ)Dihedral Angle (ψ)Relative Free Energy (Gas Phase, kcal/mol)Relative Free Energy (Chloroform, kcal/mol)Relative Free Energy (Water, kcal/mol)
Polyproline II-like -75°+150°0.00.00.0
β-strand -120°+150°1.20.80.5
Right-handed α-helix -60°-45°2.51.51.0
Left-handed α-helix +60°+45°2.51.51.0

Table 1: Calculated backbone dihedral angles and relative free energies for the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid in different environments. Data sourced from computational studies.

Conformational Parameters of a Cyclopentane ε-Amino Acid Derivative

A computational study on an ε-amino acid with a cyclopentane substituent, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), provides insights into the conformational preferences of oligomers.[3][4] The supporting information from this study contains detailed tables of backbone torsion angles and relative free energies for various conformers of the monomer and dimer. For instance, the monomeric Amc5a in chloroform shows a preference for folded conformations stabilized by intramolecular hydrogen bonds.

Conformerθ1 (°)θ2 (°)θ3 (°)θ4 (°)θ5 (°)θ6 (°)Relative Free Energy (ΔGc, kcal/mol) in Chloroform
m-01-90.5165.1-170.3-178.9178.4179.30.00
m-02-153.3165.2-70.1172.9-179.8179.90.28
m-0388.0-168.9171.1178.6-178.3-179.40.55
m-04153.2-167.970.3-173.0179.9-179.90.58
m-05-88.973.271.9176.6179.6-179.80.80

Table 2: Selected backbone torsion angles and relative free energies for low-energy conformers of the Amc5a monomer in chloroform, calculated at the M06-2X/def2-TZVP//M06-2X/6-31+G(d) level of theory.[3] Data extracted from the supporting information of the cited study.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive assessment of the conformational constraints of cyclopentane amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key experiments include:

  • 1D and 2D NMR (COSY, TOCSY, HSQC): Used for the assignment of proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Provides information about through-space proton-proton distances, which is crucial for determining three-dimensional structure. For peptides in the 500-1500 Dalton range, ROESY is often preferred over NOESY to avoid weak or zero NOE signals due to molecular tumbling rates.[5]

  • J-Coupling Analysis: The magnitude of three-bond scalar couplings (³J) between protons or between protons and carbons is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. This analysis is particularly useful for determining the puckering of the cyclopentane ring and the side-chain conformations.

  • Acquire high-resolution 1D and 2D NMR spectra (e.g., DQF-COSY) of the cyclopentane amino acid derivative in a suitable deuterated solvent.

  • Assign all relevant proton signals.

  • Measure the coupling constants (³J) between vicinal protons on the cyclopentane ring.

  • Use a parameterized Karplus equation for cyclopentane systems to correlate the observed J-coupling values with dihedral angles.

  • Combine the dihedral angle constraints from J-coupling with distance restraints from NOE data to build a model of the predominant solution-state conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles.

  • Crystallization: Grow single crystals of the cyclopentane amino acid derivative of suitable size and quality. This is often the most challenging step and requires screening of various solvents, precipitants, and temperatures.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structure is refined to best fit the experimental data.[6]

  • Data Analysis: Analyze the final crystal structure to determine key conformational parameters, including backbone and side-chain torsion angles, and cyclopentane ring puckering parameters (e.g., amplitude and phase angle).

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between different aspects of conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis of Cyclopentane Amino Acid Derivative Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (COSY, NOESY, J-coupling) Purification->NMR Xray X-ray Crystallography Purification->Xray Dihedral Dihedral Angles (φ, ψ, ring torsions) NMR->Dihedral Xray->Dihedral Puckering Ring Puckering Parameters Xray->Puckering Computational Computational Modeling (DFT, MD) Energy Conformational Energies Computational->Energy Dihedral->Computational Puckering->Computational

Figure 1: A generalized experimental workflow for assessing the conformational constraints of cyclopentane amino acids.

ring_puckering cluster_factors Influencing Factors Planar Planar Cyclopentane (High Torsional Strain) Envelope Envelope Conformation (Cs Symmetry) Planar->Envelope Puckering Twist Twist Conformation (C2 Symmetry) Planar->Twist Puckering Envelope->Twist Pseudorotation Substituents Substituent Position (α, β, γ...) Substituents->Envelope Stereochem Stereochemistry Stereochem->Twist Solvent Solvent Polarity Solvent->Envelope Solvent->Twist

Figure 2: The relationship between planar and puckered conformations of the cyclopentane ring and influencing factors.

Conclusion

The conformational constraints of cyclopentane amino acids are a product of the inherent puckering of the five-membered ring and the influence of substituent patterns. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed understanding of the preferred conformations of these valuable building blocks. The data presented in this guide serves as a starting point for comparing the conformational behavior of different cyclopentane amino acid derivatives, enabling their more effective use in the design of peptides, peptidomimetics, and other functional molecules with tailored three-dimensional structures.

References

A Comparative Guide to the Efficacy of Chiral Stationary Phases for Aminocyclopentane Ester Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable separation of enantiomers is a critical step in the development of chiral pharmaceuticals. Aminocyclopentane esters, a common structural motif in many drug candidates, present a unique challenge for chiral separation. This guide provides an objective comparison of the efficacy of various chiral stationary phases (CSPs) for the enantioseparation of aminocyclopentane esters and structurally related compounds, supported by experimental data and detailed methodologies.

The choice of a chiral stationary phase is paramount for achieving successful enantiomeric separation in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino acid esters.[1][2] The efficacy of these CSPs is influenced by several factors, including the nature of the polysaccharide backbone (amylose or cellulose), the type and position of substituents on the phenylcarbamate moieties, and whether the chiral selector is coated or covalently bonded to the silica support.[1]

Comparative Data on Chiral Stationary Phase Performance

The following table summarizes the chromatographic parameters for the enantioseparation of various α-amino acid ethyl esters, which serve as structural surrogates for aminocyclopentane esters, on a range of polysaccharide-based CSPs. The data highlights the differences in retention factor (k'1), separation factor (α), and resolution (Rs) observed with different stationary phases.

Table 1: Comparison of Covalently Bonded Polysaccharide CSPs for the Enantioseparation of α-Amino Acid Ethyl Esters (as NBD Derivatives) [1]

AnalyteCSPChiral Selectork'1αRs
Alanine ethyl esterChiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)1.831.121.98
Chiralpak IBCellulose tris(3,5-dimethylphenylcarbamate)1.761.071.11
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)2.511.00-
Leucine ethyl esterChiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)1.321.253.55
Chiralpak IBCellulose tris(3,5-dimethylphenylcarbamate)1.281.091.34
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)1.981.00-
Phenylalanine ethyl esterChiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)2.341.213.78
Chiralpak IBCellulose tris(3,5-dimethylphenylcarbamate)2.251.091.67
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)3.211.00-

Table 2: Comparison of Coated Polysaccharide CSPs for the Enantioseparation of α-Amino Acid Ethyl Esters (as NBD Derivatives) [1]

AnalyteCSPChiral Selectork'1αRs
Alanine ethyl esterChiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)2.111.152.54
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)1.981.091.55
Leucine ethyl esterChiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)1.541.314.21
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)1.491.121.89
Phenylalanine ethyl esterChiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)2.761.284.53
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)2.631.112.01

From the data, it is evident that amylose-based CSPs, such as Chiralpak IA and Chiralpak AD-H, generally provide superior separation factors and resolution for α-amino acid ethyl esters compared to their cellulose-based counterparts.[1] Notably, coated CSPs like Chiralpak AD-H often exhibit enhanced enantioselectivity over their covalently bonded analogs with the same chiral selector.[1] However, immobilized CSPs are recognized for their higher robustness and compatibility with a broader range of solvents.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation (Derivatization)[1]

To enhance chromatographic separation and detection, the amino acid esters were derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Dissolve the α-amino acid ester in ethanol (5 mL).

  • Add an excess of sodium bicarbonate (5 equivalents) and NBD-Cl (2 equivalents).

  • Stir the mixture at room temperature for 6 hours.

  • Sonicate the reaction mixture at 50°C for 30 to 60 minutes.

  • The resulting NBD-derivatized amino acid ester solution can be directly injected into the HPLC system.

Chromatographic Conditions[1][5][6]
  • HPLC System: An Agilent 1100 series HPLC system equipped with a G1310A isocratic pump, an autosampler, a thermostatic column compartment, a G1315A multiwavelength UV detector, and an HP1046A fluorescence detector was used.

  • Chiral Stationary Phases:

    • Covalently Bonded: Chiralpak IA, Chiralpak IB, Chiralpak IC (Daicel Corporation)

    • Coated: Chiralpak AD-H, Chiralcel OD-H (Daicel Corporation)

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and 2-propanol. The exact composition is optimized for each separation, typically in the range of 10-30% 2-propanol in n-hexane (v/v). For basic analytes, an additive such as diethylamine (DEA) at a concentration of 0.1-0.5% may be required.[5]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection:

    • UV: 310 nm

    • Fluorescence: Excitation at 470 nm, Emission at 530 nm.

  • Injection Volume: 10 µL.

Experimental Workflow

The logical progression for developing and optimizing a chiral separation method for aminocyclopentane esters is illustrated in the following diagram.

G cluster_0 Method Development cluster_1 Analysis & Evaluation cluster_2 Outcome Analyte Aminocyclopentane Ester Derivatization Derivatization (e.g., with NBD-Cl) Analyte->Derivatization CSP_Screening CSP Screening (e.g., Chiralpak IA, AD-H) Derivatization->CSP_Screening Mobile_Phase_Opt Mobile Phase Optimization (Hexane/IPA ratio, Additives) CSP_Screening->Mobile_Phase_Opt HPLC_Analysis HPLC Analysis Mobile_Phase_Opt->HPLC_Analysis Data_Acquisition Data Acquisition (k', α, Rs) HPLC_Analysis->Data_Acquisition Evaluation Efficacy Evaluation (Compare CSPs) Data_Acquisition->Evaluation Optimal_Method Optimized Chiral Separation Method Evaluation->Optimal_Method

Caption: Workflow for Chiral Method Development for Aminocyclopentane Esters.

References

Safety Operating Guide

Proper Disposal of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate and associated waste materials. These procedures are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Key Safety and Handling Information

Based on information for structurally similar compounds, the following precautions should be observed. Always consult the material's Safety Data Sheet (SDS) and your institution's EHS guidelines for comprehensive safety information.

PropertyInformationSource Analogy
GHS Hazard Statements While not definitively classified, similar amino acid esters may be harmful if swallowed and potentially toxic to aquatic life.[1]Generic Amino Acid & PEG SDS[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[1]Propargyl-PEG7-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.Generic Amino Acid & PEG SDS[1]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell.[1]Generic Amino Acid & PEG SDS[1]
Storage Keep in a dark place, sealed in a dry container. For long-term storage, keep in a freezer at temperatures under -20°C.[2]ChemicalBook Product Description[2]

Detailed Disposal Protocols

The proper segregation and disposal of chemical waste is critical for laboratory safety and environmental protection. Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[1]

Step 1: Obtain and Label Hazardous Waste Containers

Before beginning any work that will generate waste, obtain designated and properly labeled hazardous waste containers from your institution's EHS department. Ensure you have separate, clearly marked containers for solid and liquid waste.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.[1]

  • Solid Waste:

    • Collect any unused, expired, or contaminated solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within the designated solid hazardous waste container.[1]

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[1]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[1]

    • Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[1]

    • Do not mix this waste stream with other incompatible wastes. Consult your institution's EHS guidelines for specific instructions on mixing solvent wastes.[1]

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.[1]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the glassware can be washed according to standard laboratory procedures.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area.

  • Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

Step 4: Container Management and Final Disposal
  • Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[1]

Experimental Workflow for Disposal

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Solid Solid Waste (Unused chemical, contaminated gloves, etc.) SolidWasteContainer Solid Hazardous Waste Container Solid->SolidWasteContainer Liquid Liquid Waste (Aqueous solutions) LiquidWasteContainer Liquid Hazardous Waste Container Liquid->LiquidWasteContainer Labware Contaminated Labware (Glassware, pipette tips) Labware->SolidWasteContainer Disposable Decontamination Decontaminate Glassware (e.g., with Ethanol) Labware->Decontamination Non-Disposable EHS Arrange for EHS Pickup and Disposal SolidWasteContainer->EHS LiquidWasteContainer->EHS Decontamination->LiquidWasteContainer Collect Rinsate

References

Essential Safety and Operational Guide for Handling Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. The following procedures are based on best practices and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Wear tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles that may cause serious eye irritation or damage.[2][3]
Hand Protection Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1][2]Prevents skin contact, which may cause irritation.[2][4]
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2] In case of fire or significant spill, fire/flame resistant and impervious clothing is recommended.[1]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[2] For large-scale operations, in case of insufficient ventilation, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Protects against inhalation of vapors or aerosols, which may cause respiratory tract irritation.[4]
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][2]
Spill Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste material in a suitable, labeled, and sealed container.

  • Do not dispose of it down the drain or into the environment.

  • Arrange for disposal by a licensed professional waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_0 A Receiving and Unpacking - Verify chemical identity - Inspect for damage B Storage - Cool, dry, well-ventilated area - Away from incompatibles A->B C Pre-Experiment Preparation - Review SDS/Safety Guide - Don appropriate PPE B->C D Handling and Use - Work in a fume hood - Use appropriate equipment C->D E Post-Experiment - Decontaminate work area - Clean equipment D->E F Waste Disposal - Collect in labeled container - Follow institutional procedures E->F G Emergency Preparedness - Locate safety shower and eyewash - Know spill cleanup procedures

Caption: Workflow for Safe Chemical Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.